molecular formula C10H15ClN2O B1524677 4-Amino-N,N,3-trimethylbenzamide hydrochloride CAS No. 1559059-98-1

4-Amino-N,N,3-trimethylbenzamide hydrochloride

Cat. No.: B1524677
CAS No.: 1559059-98-1
M. Wt: 214.69 g/mol
InChI Key: LZJGOHRPKUPTJY-UHFFFAOYSA-N
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Description

4-Amino-N,N,3-trimethylbenzamide hydrochloride is a useful research compound. Its molecular formula is C10H15ClN2O and its molecular weight is 214.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-N,N,3-trimethylbenzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-N,N,3-trimethylbenzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-N,N,3-trimethylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-7-6-8(4-5-9(7)11)10(13)12(2)3;/h4-6H,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJGOHRPKUPTJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Amino-N,N,3-trimethylbenzamide hydrochloride chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Amino-N,N,3-trimethylbenzamide Hydrochloride: A Versatile Scaffold for Chemical and Pharmaceutical Research

Executive Summary

4-Amino-N,N,3-trimethylbenzamide hydrochloride is a substituted aromatic amide that, while not possessing significant intrinsic biological activity, serves as a crucial chemical intermediate in the fields of medicinal chemistry and materials science. Its molecular architecture, featuring a reactive primary aromatic amine, a stable tertiary amide, and specific methyl substitutions on the benzene ring, presents a versatile platform for the synthesis of more complex, high-value molecules. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, a robust synthetic pathway with step-by-step protocols, analytical characterization methods, and prospective applications. The focus is on its utility as a foundational building block, enabling the exploration of novel chemical space in the pursuit of new therapeutic agents and functional materials.

Molecular Identity and Physicochemical Properties

The structural foundation of 4-Amino-N,N,3-trimethylbenzamide hydrochloride is a benzamide core. The key features are an amino group at position 4, a dimethylamide group attached to the carbonyl carbon, and a methyl group at position 3 of the benzene ring. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and downstream reactions.

Caption: 2D Structure of 4-Amino-N,N,3-trimethylbenzamide Hydrochloride.

Table 1: Physicochemical and Identity Data

PropertyValueSource
IUPAC Name 4-amino-N,N,3-trimethylbenzamide hydrochloride-
CAS Number 76765-68-9 (for free base)[1]
Molecular Formula C₁₀H₁₅ClN₂O[1]
Molecular Weight 214.70 g/mol Calculated
Free Base MW 178.23 g/mol [1]
Appearance White to off-white solid (predicted)-
Solubility Soluble in water, methanol; sparingly soluble in polar aprotic solvents (predicted)-

Synthesis and Purification

The synthesis of 4-Amino-N,N,3-trimethylbenzamide hydrochloride is a multi-step process that can be logically designed from commercially available starting materials. The causality behind this proposed pathway lies in strategically installing the functional groups while protecting or masking others. The chosen route involves nitration, amidation, reduction, and salt formation, which is a robust and scalable approach in synthetic organic chemistry.

G start 3-Methyl-4-nitrobenzoic Acid step1 Activation to Acid Chloride (e.g., SOCl₂) start->step1 intermediate1 3-Methyl-4-nitrobenzoyl chloride step1->intermediate1 step2 Amidation Reaction (Dimethylamine, Base) intermediate1->step2 intermediate2 N,N,3-Trimethyl-4-nitrobenzamide step2->intermediate2 step3 Nitro Group Reduction (e.g., H₂/Pd-C or SnCl₂/HCl) intermediate2->step3 intermediate3 4-Amino-N,N,3-trimethylbenzamide (Free Base) step3->intermediate3 step4 Salt Formation (HCl in Ether/EtOAc) intermediate3->step4 product 4-Amino-N,N,3-trimethylbenzamide HCl step4->product G cluster_0 Core Scaffold cluster_1 Potential Derivatizations Core 4-Amino-N,N,3- trimethylbenzamide Acylation Acylation / Sulfonylation (Amide / Sulfonamide Formation) Core->Acylation -NH₂ Site Alkylation Reductive Amination / Direct Alkylation Core->Alkylation -NH₂ Site Coupling Buchwald-Hartwig or Ullmann Coupling Core->Coupling -NH₂ Site Diazotization Sandmeyer Reactions (Installation of -Cl, -Br, -CN, -OH) Core->Diazotization -NH₂ Site

Sources

An In-depth Technical Guide to the Multifaceted Mechanism of Action of AM404, the Active Metabolite of Acetaminophen

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, the precise mechanism of action of paracetamol (acetaminophen), one of the most widely used analgesics and antipyretics, remained a subject of intense scientific debate. It is now increasingly evident that its therapeutic effects are largely mediated by its active metabolite, N-(4-hydroxyphenyl)-arachidonamide, commonly known as AM404. This technical guide provides a comprehensive exploration of the complex and multifaceted mechanism of action of AM404. Moving beyond a singular pathway, we will delve into the intricate interplay of its interactions with the endocannabinoid system, transient receptor potential vanilloid 1 (TRPV1) channels, cyclooxygenase (COX) enzymes, and voltage-gated sodium channels. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical molecule, which holds significant potential for novel therapeutic strategies.

Introduction: The Emergence of AM404 as a Key Player in Analgesia

Paracetamol, while a household name for pain and fever relief, has long presented a mechanistic puzzle.[1][2] Unlike nonsteroidal anti-inflammatory drugs (NSAIDs), its anti-inflammatory effects are weak.[1] The discovery that paracetamol undergoes deacetylation in the liver to p-aminophenol, which then conjugates with arachidonic acid in the brain via fatty acid amide hydrolase (FAAH) to form AM404, was a pivotal moment in understanding its pharmacology.[1][2][3] This central conversion highlights that paracetamol acts as a prodrug, with AM404 being the primary bioactive compound responsible for its analgesic properties.[2]

The Endocannabinoid System: A Primary Target

AM404's initial characterization was as an inhibitor of anandamide (AEA) reuptake.[4][5] Anandamide is an endogenous cannabinoid neurotransmitter that plays a crucial role in pain modulation, mood, and memory. By blocking the anandamide membrane transporter (AMT), AM404 increases the synaptic concentration of AEA, thereby potentiating its effects at cannabinoid receptors.[3][4][5][6]

Indirect Cannabinoid Receptor Activation

AM404 itself is a weak agonist of both CB1 and CB2 cannabinoid receptors.[1][4][5] Its primary contribution to endocannabinoid signaling is the elevation of anandamide levels.[4][7] This indirect activation of CB1 receptors in the central nervous system is a key contributor to its analgesic effects.[5][7]

Experimental Protocol: In Vitro Anandamide Uptake Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of a compound like AM404 on anandamide uptake in a neuronal cell line.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • [³H]-Anandamide (radiolabeled)

  • Test compound (AM404)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture: Plate neuronal cells in a 24-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with PBS and pre-incubate with varying concentrations of AM404 for 15 minutes at 37°C.

  • Initiate Uptake: Add [³H]-Anandamide to each well and incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate Uptake: Rapidly wash the cells three times with ice-cold PBS to remove extracellular [³H]-Anandamide.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer.

  • Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of AM404 that inhibits 50% of anandamide uptake (IC₅₀) by plotting the percentage of inhibition against the log concentration of AM404.

The Vanilloid System: A Nociceptive and Antinociceptive Duality

AM404 is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor.[3][4][5] TRPV1 is an ion channel primarily expressed in sensory neurons and is involved in the detection and transduction of noxious stimuli, including heat and inflammatory mediators.[7]

Central vs. Peripheral TRPV1 Activation

The role of TRPV1 activation by AM404 is location-dependent. In the periphery, activation of TRPV1 can lead to a sensation of pain and neurogenic inflammation.[2] However, within the central nervous system, particularly in the brain and spinal cord, supraspinal TRPV1 activation by AM404 induces antinociception.[2][8] This central activation is thought to be a significant contributor to the analgesic effects of paracetamol.[2] Furthermore, the anticonvulsant effects of AM404 are also mediated through TRPV1 activation.[4]

Signaling Pathway: AM404-Mediated Central Analgesia

AM404_Central_Analgesia cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Paracetamol Paracetamol p-Aminophenol p-Aminophenol Paracetamol->p-Aminophenol Deacetylation (Liver) AM404 AM404 p-Aminophenol->AM404 Metabolism (Brain) FAAH FAAH FAAH->AM404 TRPV1 TRPV1 AM404->TRPV1 Activates Ca_channel Cav3.2 T-type Ca²⁺ Channel AM404->Ca_channel Co-activates mGlu5 mGlu5 TRPV1->mGlu5 Activates PLC PLC mGlu5->PLC Activates DAGL DAGL PLC->DAGL Activates 2-AG 2-AG DAGL->2-AG Produces CB1_receptor CB1 Receptor 2-AG->CB1_receptor Activates Descending_Serotonergic_Pathway Descending Serotonergic Pathway Activity CB1_receptor->Descending_Serotonergic_Pathway Reinforces Ca_channel->Descending_Serotonergic_Pathway Reinforces Analgesia Analgesia Descending_Serotonergic_Pathway->Analgesia Leads to

Caption: Central mechanism of AM404 leading to analgesia.[2]

Cyclooxygenase Inhibition: A Modulatory Role

AM404 exhibits weak inhibitory activity against cyclooxygenase-1 (COX-1) and COX-2 enzymes.[4] This is consistent with the modest anti-inflammatory properties of paracetamol. However, studies have shown that AM404 can prevent prostaglandin synthesis in activated microglia, the resident immune cells of the central nervous system.[3][9] This suggests that even weak COX inhibition within the CNS may contribute to its antipyretic and analgesic effects by reducing the production of pro-inflammatory prostaglandins.[3][9]

EnzymeAM404 ActivityImplication
COX-1 Weak Inhibitor[4]Contributes to mild anti-inflammatory effects.
COX-2 Weak Inhibitor[4]Reduces prostaglandin synthesis in the CNS, contributing to analgesia and antipyresis.[3][9]

Voltage-Gated Sodium Channel Inhibition: A Peripheral Contribution

Recent evidence has revealed a novel and potent mechanism of action for AM404: the inhibition of voltage-gated sodium channels (Nav), specifically Nav1.7 and Nav1.8, in peripheral sensory neurons.[4] These channels are critical for the initiation and propagation of action potentials in nociceptive pathways. The potent inhibition of these channels by AM404 at nanomolar concentrations suggests a significant role in its peripheral analgesic effects.[4] This finding helps to explain the localized pain relief observed when AM404 is administered peripherally.[4]

Experimental Workflow: Patch-Clamp Electrophysiology for Nav Channel Inhibition

Patch_Clamp_Workflow Isolate_Neurons Isolate Dorsal Root Ganglion (DRG) Neurons Establish_Patch Establish Whole-Cell Patch-Clamp Configuration Isolate_Neurons->Establish_Patch Record_Baseline Record Baseline Na⁺ Currents Establish_Patch->Record_Baseline Apply_AM404 Apply AM404 at Varying Concentrations Record_Baseline->Apply_AM404 Record_Post_AM404 Record Na⁺ Currents in the Presence of AM404 Apply_AM404->Record_Post_AM404 Washout Washout AM404 Record_Post_AM404->Washout Record_Washout Record Na⁺ Currents After Washout Washout->Record_Washout Analyze_Data Analyze Current Amplitude and Kinetics Record_Washout->Analyze_Data Determine_IC50 Determine IC₅₀ for Naᵥ Channel Inhibition Analyze_Data->Determine_IC50

Caption: Workflow for assessing Naᵥ channel inhibition by AM404.

Summary of AM404's Multifaceted Mechanism of Action

The mechanism of action of AM404 is not a single, linear pathway but rather a convergence of multiple pharmacological activities that collectively contribute to its therapeutic effects.

MechanismTargetPrimary EffectTherapeutic Relevance
Endocannabinoid System Modulation Anandamide Transporter (AMT)Inhibition of anandamide reuptake, increasing synaptic AEA levels.[4][5][6]Analgesia, potential mood-related effects.[7][10]
Vanilloid System Activation TRPV1 ReceptorsAgonism, leading to central antinociception.[2][4]Analgesia, anticonvulsant effects.[4]
Cyclooxygenase Inhibition COX-1 and COX-2Weak inhibition, reducing prostaglandin synthesis in the CNS.[3][4][9]Antipyresis, mild anti-inflammatory effects.
Sodium Channel Inhibition Nav1.7 and Nav1.8Potent inhibition in peripheral sensory neurons.[4]Peripheral analgesia.

Conclusion and Future Directions

AM404 stands as a compelling example of a single molecule with a rich and diverse pharmacology. Its ability to modulate multiple pain and inflammatory pathways underscores its efficacy as the active metabolite of paracetamol. A thorough understanding of its multifaceted mechanism of action is crucial for the rational design of novel analgesics with improved efficacy and safety profiles. Future research should focus on further elucidating the downstream signaling cascades initiated by AM404 at its various targets and exploring the therapeutic potential of targeting these pathways for the management of a broader range of pathological conditions.

References

  • AM404 - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Paracetamol - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • AM404 – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 20, 2026, from [Link]

  • An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. (2023). Journal of Pain Research, 16, 1239–1251. [Link]

  • Costa, B., Siniscalco, D., Trovato, A. E., Comelli, F., Giagnoni, G., & Maione, S. (2006). AM404, an inhibitor of anandamide uptake, prevents pain behaviour and modulates cytokine and apoptotic pathways in a rat model of neuropathic pain. British Journal of Pharmacology, 148(7), 1022–1032. [Link]

  • de Faria, F. C., de Oliveira, A. C. P., Dos Santos, L. M., & de Oliveira, A. C. (2017). AM404, paracetamol metabolite, prevents prostaglandin synthesis in activated microglia by inhibiting COX activity. Journal of Neuroinflammation, 14(1), 248. [Link]

  • Solinas, M., Scherma, M., Tanda, G., Wertheim, C. E., Fratta, W., & Goldberg, S. R. (2013). The anandamide transport inhibitor AM404 reduces the rewarding effects of nicotine and nicotine-induced dopamine elevations in the nucleus accumbens shell in rats. British Journal of Pharmacology, 168(3), 738–749. [Link]

  • Trezza, V., & Campolongo, P. (2013). The endocannabinoid transport inhibitor AM404 differentially modulates recognition memory in rats depending on environmental aversiveness. Frontiers in Behavioral Neuroscience, 7, 23. [Link]

  • Costa, B., Siniscalco, D., Trovato, A. E., Comelli, F., Giagnoni, G., & Maione, S. (2006). AM404, an inhibitor of anandamide uptake, prevents pain behaviour and modulates cytokine and apoptotic pathways in a rat model of neuropathic pain. British Journal of Pharmacology, 148(7), 1022–1032. [Link]

  • Zygmunt, P. M., Chuang, H., Movahed, P., Julius, D., & Högestätt, E. D. (2000). The anandamide transport inhibitor AM404 activates vanilloid receptors. European Journal of Pharmacology, 396(1), 39–42. [Link]

  • de Faria, F. C., de Oliveira, A. C. P., Dos Santos, L. M., & de Oliveira, A. C. (2017). AM404, paracetamol metabolite, prevents prostaglandin synthesis in activated microglia by inhibiting COX activity. Journal of Neuroinflammation, 14(1), 248. [Link]

Sources

An In-depth Technical Guide to 4-Amino-N,N,3-trimethylbenzamide Hydrochloride: A Versatile Scaffold in Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzamides represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] This technical guide provides a comprehensive exploration of 4-Amino-N,N,3-trimethylbenzamide hydrochloride, a member of this versatile chemical class. While specific literature on this particular hydrochloride salt is nascent, this document synthesizes available data on the parent compound and its structural analogs to offer field-proven insights for its application in research and development. We will delve into its chemical identity, plausible synthetic routes, anticipated physicochemical properties, and the broad pharmacological potential suggested by related structures. This guide is intended to serve as a foundational resource for researchers looking to explore the utility of this compound in their own investigations.

Introduction and Chemical Identity

4-Amino-N,N,3-trimethylbenzamide is a substituted aromatic amide with the chemical formula C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol .[2][3] The hydrochloride salt is formed by the protonation of the primary amino group, enhancing its solubility in aqueous media, a common strategy in drug development to improve bioavailability.

The core structure features a benzamide moiety with several key substitutions that are expected to influence its biological activity:

  • An amino group at the 4-position.

  • Two methyl groups on the amide nitrogen (N,N-dimethyl).

  • A methyl group on the benzene ring at the 3-position.

These features make it a valuable scaffold for further chemical modification and investigation into its structure-activity relationships (SAR).

Table 1: Chemical Identity of 4-Amino-N,N,3-trimethylbenzamide

PropertyValueSource(s)
CAS Number 953739-92-9[2]
Molecular Formula C₁₀H₁₄N₂O[2][3]
Molecular Weight 178.23 g/mol [2][3]

Synthesis and Purification

Proposed Synthetic Pathway

A logical synthetic strategy would involve the amidation of a 3-methyl-4-nitrobenzoyl chloride precursor with dimethylamine, followed by the reduction of the nitro group to an amine, and finally, conversion to the hydrochloride salt.

Diagram 1: Proposed Synthesis of 4-Amino-N,N,3-trimethylbenzamide Hydrochloride

G cluster_0 Step 1: Amidation cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Salt Formation 3-methyl-4-nitrobenzoyl_chloride 3-methyl-4-nitrobenzoyl chloride N,N,3-trimethyl-4-nitrobenzamide N,N,3-trimethyl-4-nitrobenzamide 3-methyl-4-nitrobenzoyl_chloride->N,N,3-trimethyl-4-nitrobenzamide Base (e.g., Triethylamine) dimethylamine Dimethylamine (HN(CH₃)₂) dimethylamine->N,N,3-trimethyl-4-nitrobenzamide 4-Amino-N,N,3-trimethylbenzamide 4-Amino-N,N,3-trimethylbenzamide N,N,3-trimethyl-4-nitrobenzamide->4-Amino-N,N,3-trimethylbenzamide Reducing Agent (e.g., H₂/Pd-C, Fe/HCl) hydrochloride_salt 4-Amino-N,N,3-trimethylbenzamide HCl 4-Amino-N,N,3-trimethylbenzamide->hydrochloride_salt HCl in inert solvent (e.g., Ether, Dioxane)

Caption: A plausible three-step synthesis of 4-Amino-N,N,3-trimethylbenzamide hydrochloride.

Experimental Protocol: A Generalized Approach

The following protocol is a generalized procedure based on the synthesis of structurally similar compounds and should be optimized for the specific target molecule.[4][6]

Step 1: Synthesis of N,N,3-trimethyl-4-nitrobenzamide

  • Dissolve 3-methyl-4-nitrobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution.

  • Slowly add dimethylamine (1.2 eq, e.g., as a 2M solution in THF) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of 4-Amino-N,N,3-trimethylbenzamide

  • Dissolve the crude N,N,3-trimethyl-4-nitrobenzamide from the previous step in a suitable solvent such as ethanol or methanol.

  • Add a reducing agent. A common method is catalytic hydrogenation using 5-10% palladium on carbon (Pd/C) under a hydrogen atmosphere.[6] Alternatively, chemical reduction using iron powder in the presence of a catalytic amount of hydrochloric acid can be employed.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, if using catalytic hydrogenation, filter the reaction mixture through celite to remove the catalyst. If using chemical reduction, neutralize the mixture and extract the product.

  • Remove the solvent under reduced pressure to obtain the crude 4-Amino-N,N,3-trimethylbenzamide.

Step 3: Preparation of 4-Amino-N,N,3-trimethylbenzamide Hydrochloride

  • Dissolve the crude 4-Amino-N,N,3-trimethylbenzamide in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of hydrochloric acid in an inert solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purification and Characterization

Purification of the intermediate and final products can be achieved by standard laboratory techniques such as recrystallization or flash column chromatography.[4] Comprehensive characterization should be performed using a combination of analytical techniques to confirm the identity and purity of the synthesized compound.

Table 2: Recommended Analytical Techniques for Characterization

TechniquePurpose
¹H and ¹³C NMR Structural elucidation and confirmation.
LC-MS Confirmation of molecular weight and assessment of purity.
HPLC Quantification of purity.
FT-IR Identification of key functional groups (e.g., C=O, N-H).

Potential Pharmacological Activity and Applications

While the specific biological activity of 4-Amino-N,N,3-trimethylbenzamide hydrochloride has not been extensively documented, the broader class of substituted benzamides is known for a wide range of pharmacological effects.[1] This suggests that the title compound could be a valuable candidate for screening in various therapeutic areas.

Anticonvulsant Activity

Several 3- and 4-aminobenzamide derivatives have been investigated for their anticonvulsant properties.[6][7] For instance, 4-amino-N-(alpha-methylbenzyl)benzamide has shown a pharmacological profile similar to that of phenobarbital.[7] The structural similarities suggest that 4-Amino-N,N,3-trimethylbenzamide hydrochloride could be a candidate for investigation in models of epilepsy and other seizure disorders.

Antimicrobial and Antifungal Activity

Substituted benzamides have demonstrated potential as antimicrobial and antifungal agents.[8][9][10] The efficacy of these compounds is often dependent on the nature and position of the substituents on the benzamide scaffold. Therefore, screening 4-Amino-N,N,3-trimethylbenzamide hydrochloride against a panel of bacterial and fungal strains could reveal novel antimicrobial properties.

Other Potential Applications

The versatility of the benzamide scaffold has led to its exploration in a multitude of other therapeutic areas, including:

  • Anticancer agents [1]

  • Antipsychotics [1]

  • Cholesteryl ester transfer protein (CETP) inhibitors for cardiovascular disease[11]

  • Dipeptidyl peptidase-IV (DPP-IV) inhibitors for diabetes[12]

  • Poly(ADP-ribose)polymerase (PARP) inhibitors [13][14]

Given this broad range of activities, 4-Amino-N,N,3-trimethylbenzamide hydrochloride serves as an attractive starting point for the development of new therapeutic agents.

Safety and Handling

While a specific safety data sheet (SDS) for 4-Amino-N,N,3-trimethylbenzamide hydrochloride is not widely available, general precautions for handling substituted benzamides should be followed. Many compounds in this class are classified as irritants and may be harmful if swallowed or inhaled.[15][16]

General Safety Precautions:

  • Work in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse the affected area thoroughly with water.

  • Consult the SDS for any known specific hazards.

Conclusion

4-Amino-N,N,3-trimethylbenzamide hydrochloride is a promising, yet underexplored, chemical entity. Its structural relationship to a wide range of biologically active benzamides suggests significant potential for applications in drug discovery and development. This guide provides a foundational framework for its synthesis, characterization, and potential pharmacological evaluation. Further research into the specific properties and activities of this compound is warranted and could lead to the development of novel therapeutic agents.

References

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. (2020). Retrieved from [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PubMed. (2020). Retrieved from [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Study of Substituted Benzyl Benzamides as CETP Inhibitors - PubMed. (n.d.). Retrieved from [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. (2019). Rasayan J. Chem., 12(4), 2260-2266.
  • MATERIAL SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET. (2010).
  • EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs - Google Patents. (n.d.).
  • [Article] Discovery of novel 4-aminobenzamide derivatives as small molecule CBX2 inhibitors : r/Scholar - Reddit. (2026). Retrieved from [Link]

  • 4-Aminobenzamide, C7H8N2O, 2835-68-9, Para Amino Benzamide; P-Aminobenzoic Acid Amide - Mallak Specialties Pvt Ltd. (n.d.). Retrieved from [Link]

  • Pharmacological Effects of Enantiomers of 4-amino-N-(alpha-methylbenzyl)benzamide, a Chemically Novel Anticonvulsant - PubMed. (n.d.). Retrieved from [Link]

  • Discovery of novel 4-aminobenzamide derivatives as small molecule CBX2 inhibitors | Request PDF - ResearchGate. (2026). Retrieved from [Link]

  • Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme - PMC - NIH. (2014). Retrieved from [Link]

  • (a) Pathway for the preparation of N, N-diethyl-3-methyl-4-nitrobenzamide. Reproduced with permission from. Copyright 2016, Taylor & Francis - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study - NIH. (2023). Retrieved from [Link]

  • (PDF) Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study - ResearchGate. (2023). Retrieved from [Link]

  • 4-Amino-N,N,N-trimethylbenzenaminium chloride hydrochloride | C9H16Cl2N2 | CID 20434182 - PubChem. (n.d.). Retrieved from [Link]

  • (PDF) 4-aminoquinolines: An Overview of Antimalarial Chemotherapy - ResearchGate. (2016). Retrieved from [Link]

  • 3-amino-N-(4-methylphenyl)benzamide | C14H14N2O | CID 766593 - PubChem. (n.d.). Retrieved from [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC - PubMed Central. (2025). Retrieved from [Link]

  • [PDF] 4-Aminoquinolines: Chloroquine, Amodiaquine and Next-Generation Analogues. (n.d.).
  • 4-Aminoquinoline – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-Amino-N,N,3-trimethylbenzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically detailed pathway for the synthesis of 4-Amino-N,N,3-trimethylbenzamide hydrochloride, a key chemical intermediate. The synthesis is presented with a focus on the underlying chemical principles, providing researchers, scientists, and drug development professionals with a robust framework for its preparation. The described protocols are designed to be self-validating, with in-depth explanations for each experimental choice.

Introduction and Strategic Overview

4-Amino-N,N,3-trimethylbenzamide hydrochloride is a substituted benzamide with potential applications in medicinal chemistry and materials science. Its structure, featuring a dimethylamide group and amino and methyl substituents on the aromatic ring, makes it a versatile scaffold for further chemical modification.

The synthetic strategy outlined herein follows a logical and efficient pathway, commencing with a commercially available starting material, 4-methyl-3-nitrobenzoic acid. The core of this synthesis involves a three-step process:

  • Amidation: Conversion of the carboxylic acid to the corresponding N,N-dimethylamide.

  • Reduction: Selective reduction of the nitro group to an amine.

  • Salt Formation: Conversion of the resulting amine to its hydrochloride salt to improve stability and solubility.

This approach is advantageous as it utilizes well-established chemical transformations and readily available reagents.

Detailed Synthesis Pathway

Step 1: Synthesis of N,N,3-trimethyl-4-nitrobenzamide

The initial step involves the amidation of 4-methyl-3-nitrobenzoic acid. A common and effective method for this transformation is the conversion of the carboxylic acid to its corresponding acid chloride, followed by reaction with dimethylamine.

Causality of Experimental Choices:

  • Thionyl Chloride (SOCl₂): Thionyl chloride is a preferred reagent for converting carboxylic acids to acid chlorides due to its efficiency and the formation of gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture, driving the reaction to completion.

  • Dimethylamine: As the desired product is an N,N-dimethylamide, dimethylamine is the requisite nucleophile. It is often used as a solution in a suitable solvent like THF or as a gas.

  • Base (e.g., Triethylamine or Pyridine): The reaction of the acid chloride with dimethylamine generates hydrochloric acid as a byproduct. A non-nucleophilic base is essential to neutralize this acid, preventing the protonation of the dimethylamine and allowing the reaction to proceed efficiently.

Experimental Protocol:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methyl-3-nitrobenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approximately 76 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • After completion, remove the excess thionyl chloride under reduced pressure. The crude 4-methyl-3-nitrobenzoyl chloride is typically used in the next step without further purification.

  • Amidation: Dissolve the crude 4-methyl-3-nitrobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base, such as triethylamine (1.2 eq).

  • Slowly add a solution of dimethylamine (1.5 eq) in THF or bubble dimethylamine gas through the solution while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N,3-trimethyl-4-nitrobenzamide.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure product.

Data Summary: N,N,3-trimethyl-4-nitrobenzamide

PropertyValue
Molecular Formula C₁₀H₁₂N₂O₃
Molecular Weight 208.22 g/mol
Appearance Pale yellow solid
Purity (Typical) >95%
Step 2: Synthesis of 4-Amino-N,N,3-trimethylbenzamide

The second step is the reduction of the nitro group of N,N,3-trimethyl-4-nitrobenzamide to an amino group. A variety of reducing agents can be employed for this transformation; however, catalytic hydrogenation is a clean and efficient method.

Causality of Experimental Choices:

  • Catalytic Hydrogenation: This method is highly selective for the reduction of nitro groups in the presence of other functional groups like amides. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this purpose[1].

  • Solvent: Ethanol or methanol are suitable solvents for the hydrogenation as they readily dissolve the starting material and are compatible with the reaction conditions.

Experimental Protocol:

  • In a hydrogenation vessel (e.g., a Parr shaker), dissolve N,N,3-trimethyl-4-nitrobenzamide (1.0 eq) in a suitable solvent such as ethanol.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10% by weight of the starting material).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 40-50 psi) and shake or stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-Amino-N,N,3-trimethylbenzamide. The product is often pure enough for the next step, but can be purified by recrystallization if necessary.

Data Summary: 4-Amino-N,N,3-trimethylbenzamide

PropertyValue
Molecular Formula C₁₀H₁₄N₂O
Molecular Weight 178.23 g/mol
Appearance Off-white to light brown solid
Purity (Typical) >98%
Step 3: Synthesis of 4-Amino-N,N,3-trimethylbenzamide Hydrochloride

The final step is the formation of the hydrochloride salt of 4-Amino-N,N,3-trimethylbenzamide. This is achieved by treating the free amine with hydrochloric acid. The hydrochloride salt is generally more stable, crystalline, and easier to handle than the free base.

Causality of Experimental Choices:

  • Hydrochloric Acid: HCl is used to protonate the basic amino group, forming the corresponding ammonium salt. Using a solution of HCl in an organic solvent like isopropanol or diethyl ether allows for the precipitation of the salt, facilitating its isolation.

Experimental Protocol:

  • Dissolve the crude or purified 4-Amino-N,N,3-trimethylbenzamide in a minimal amount of a suitable organic solvent such as isopropanol or diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in isopropanol or diethyl ether (e.g., 2 M) dropwise with stirring until the pH of the solution is acidic (test with pH paper).

  • A precipitate of the hydrochloride salt should form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Dry the solid under vacuum to obtain the final product, 4-Amino-N,N,3-trimethylbenzamide hydrochloride.

Data Summary: 4-Amino-N,N,3-trimethylbenzamide Hydrochloride

PropertyValue
Molecular Formula C₁₀H₁₅ClN₂O
Molecular Weight 214.69 g/mol
Appearance White to off-white crystalline solid
Purity (Typical) >99%

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway A 4-Methyl-3-nitrobenzoic Acid B N,N,3-trimethyl-4-nitrobenzamide A->B 1. SOCl₂, DMF (cat.) 2. (CH₃)₂NH, Et₃N C 4-Amino-N,N,3-trimethylbenzamide B->C H₂, Pd/C Ethanol D 4-Amino-N,N,3-trimethylbenzamide HCl C->D HCl Isopropanol Experimental_Workflow cluster_0 Step 1: Amidation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation A1 Acid Chloride Formation A2 Amidation Reaction A1->A2 A3 Workup and Purification A2->A3 B1 Catalytic Hydrogenation A3->B1 B2 Catalyst Filtration B1->B2 B3 Solvent Evaporation B2->B3 C1 Dissolution in Solvent B3->C1 C2 Addition of HCl C1->C2 C3 Precipitation and Filtration C2->C3

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

This guide has detailed a reliable and efficient synthetic pathway for the preparation of 4-Amino-N,N,3-trimethylbenzamide hydrochloride. By providing a thorough explanation of the chemical principles and experimental procedures, this document serves as a valuable resource for researchers in the field of organic synthesis and drug discovery. The methodologies described are based on well-established reactions and can be adapted for the synthesis of related compounds.

References

  • Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Rasayan J. Chem., 12(4), 2260-2266. [Link]

  • EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.
  • Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... - ResearchGate. [Link]

  • (a) Pathway for the preparation of N, N-diethyl-3-methyl-4-nitrobenzamide... - ResearchGate. [Link]

Sources

An In-depth Technical Guide to 4-Amino-N,N,3-trimethylbenzamide Hydrochloride: A Versatile Scaffold for Chemical and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-Amino-N,N,3-trimethylbenzamide hydrochloride, a substituted benzamide with potential applications in medicinal chemistry and materials science. While specific research on this hydrochloride salt is limited, this document consolidates available data on its free base form (CAS 953739-92-9) and leverages established knowledge of the broader benzamide class to offer expert insights into its chemical properties, a plausible synthetic route, and prospective applications. This guide is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of this compound's potential as a building block in the synthesis of more complex molecular architectures.

Introduction and Chemical Identity

Substituted benzamides represent a significant class of compounds in pharmacology, with members exhibiting a wide range of biological activities, including antipsychotic, antiemetic, and antidepressant effects.[1][2] The therapeutic versatility of these molecules is derived from the diverse substitutions possible on the aromatic ring and the amide nitrogen, which modulate their interaction with various biological targets.[3]

4-Amino-N,N,3-trimethylbenzamide hydrochloride is the hydrochloride salt of the parent compound 4-Amino-N,N,3-trimethylbenzamide. The core structure features a benzamide scaffold with an amino group at the 4-position, a methyl group at the 3-position, and two methyl groups on the amide nitrogen. The hydrochloride salt form is anticipated to enhance the compound's solubility in aqueous media, a desirable characteristic for many biological and chemical applications.

Table 1: Chemical and Physical Properties of 4-Amino-N,N,3-trimethylbenzamide (Free Base)

PropertyValueSource
CAS Number 953739-92-9[4][5][6][7]
Molecular Formula C₁₀H₁₄N₂O[4]
Molecular Weight 178.23 g/mol [4]
Appearance Solid (predicted)
Topological Polar Surface Area 46.3 Ų[7]
Complexity 191[7]
Hydrogen Bond Donor Count 1[7]
Hydrogen Bond Acceptor Count 2[7]
Rotatable Bond Count 1[7]

Plausible Synthesis and Manufacturing

Proposed Synthetic Pathway

The synthesis can be logically divided into the formation of the amide bond followed by the reduction of the nitro group and subsequent salt formation.

Synthesis_Pathway A 3-Methyl-4-nitrobenzoic Acid B 3-Methyl-4-nitrobenzoyl Chloride A->B  Step 1: Acyl Chloride Formation C N,N,3-Trimethyl-4-nitrobenzamide B->C  Step 2: Amidation D 4-Amino-N,N,3-trimethylbenzamide C->D  Step 3: Nitro Group Reduction E 4-Amino-N,N,3-trimethylbenzamide HCl D->E  Step 4: Salt Formation reagent1 SOCl₂ or (COCl)₂ reagent1->A reagent2 Dimethylamine (HN(CH₃)₂) Pyridine or Et₃N reagent2->B reagent3 H₂, Pd/C or Fe/HCl reagent3->C reagent4 HCl in Ether or Dioxane reagent4->D

Caption: Proposed synthesis of 4-Amino-N,N,3-trimethylbenzamide hydrochloride.

Detailed Experimental Protocol (Inferred)

This protocol is a representation of a standard laboratory procedure for this type of synthesis and should be adapted and optimized as needed.

Step 1: Synthesis of 3-Methyl-4-nitrobenzoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-4-nitrobenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After completion, remove the excess thionyl chloride under reduced pressure to yield the crude 3-methyl-4-nitrobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N,N,3-Trimethyl-4-nitrobenzamide

  • Dissolve the crude 3-methyl-4-nitrobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.2 eq).

  • Slowly add a solution of dimethylamine (2.0 M in THF or as a gas) (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure N,N,3-trimethyl-4-nitrobenzamide.

Step 3: Synthesis of 4-Amino-N,N,3-trimethylbenzamide

  • Dissolve N,N,3-trimethyl-4-nitrobenzamide (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (30-50 psi) until the uptake of hydrogen ceases.

  • Alternatively, the reduction can be achieved using a metal/acid combination, such as iron powder in the presence of hydrochloric or acetic acid, followed by basification.[10]

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield 4-Amino-N,N,3-trimethylbenzamide.

Step 4: Formation of the Hydrochloride Salt

  • Dissolve the purified 4-Amino-N,N,3-trimethylbenzamide in a minimal amount of a suitable anhydrous solvent like diethyl ether or methanol.

  • Slowly add a solution of hydrochloric acid in diethyl ether or dioxane with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-Amino-N,N,3-trimethylbenzamide hydrochloride.

Potential Applications in Research and Drug Development

The specific biological activity of 4-Amino-N,N,3-trimethylbenzamide hydrochloride has not been extensively reported. However, the substituted benzamide scaffold is a well-established pharmacophore.[11] Therefore, the potential applications of this compound can be inferred from its structural features and the known activities of related molecules.

  • CNS-active Agents: Many substituted benzamides act as antagonists at dopamine D2 and D3 receptors and serotonin 5-HT3 receptors, leading to their use as antipsychotics and antiemetics.[2] The substitution pattern on 4-Amino-N,N,3-trimethylbenzamide hydrochloride could be explored for its potential to modulate these receptors.

  • Antimicrobial Agents: The benzamide moiety is present in a number of compounds with antibacterial and antifungal activity.[12] Research has shown that novel 4-aminobenzamide derivatives can be synthesized and evaluated for their antimicrobial potential.

  • Anticancer Agents: Some benzamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents.[1]

  • Chemical Probe and Building Block: The primary amino group and the benzamide core make this molecule a versatile intermediate for the synthesis of more complex target molecules through reactions such as diazotization, acylation, and alkylation.

Analytical Methodologies

The characterization and quality control of 4-Amino-N,N,3-trimethylbenzamide hydrochloride would rely on standard analytical techniques used in organic and pharmaceutical chemistry.[13]

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for assessing the purity of the compound and for monitoring reaction progress.

Table 2: Representative HPLC Method Parameters

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the final compound and its synthetic intermediates.[13]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (with a splitting pattern influenced by the amino and methyl substituents), the two N-methyl groups (which may be equivalent or non-equivalent depending on the rotational barrier around the C-N amide bond), the aromatic methyl group, and the amino protons.

  • ¹³C NMR: The carbon NMR spectrum will provide signals for each unique carbon atom, with the carbonyl carbon of the amide appearing in the characteristic downfield region (around 165-175 ppm).

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Crude Product Crude Product Purified Compound Purified Compound Crude Product->Purified Compound Column Chromatography HPLC Purity Assessment (HPLC) Purified Compound->HPLC NMR Structural Elucidation (NMR) Purified Compound->NMR MS Mass Verification (MS) Purified Compound->MS FTIR Functional Group ID (FTIR) Purified Compound->FTIR Purity >95% Purity >95% HPLC->Purity >95% Final Structure Confirmation Final Structure Confirmation NMR->Final Structure Confirmation MS->Final Structure Confirmation FTIR->Final Structure Confirmation

Caption: A typical analytical workflow for the characterization of a synthesized compound.

Safety and Handling

The safety data for 4-Amino-N,N,3-trimethylbenzamide hydrochloride is not explicitly available. However, the safety data sheet for the free base provides important handling information. The compound is classified as harmful if swallowed or inhaled, and it causes skin and serious eye irritation.

Hazard Statements (for free base):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

  • Engineering Controls: Use only outdoors or in a well-ventilated area.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If inhaled, remove the person to fresh air and keep comfortable for breathing. If swallowed, call a poison center or doctor if you feel unwell.

Conclusion

4-Amino-N,N,3-trimethylbenzamide hydrochloride is a chemical entity with significant potential as a building block in medicinal chemistry and other areas of organic synthesis. While direct experimental data on this specific salt is scarce, this guide provides a robust framework for its synthesis, characterization, and potential applications by drawing on established chemical principles and the known pharmacology of the substituted benzamide class. As with any research chemical for which toxicological properties have not been fully investigated, it should be handled with appropriate care and by qualified personnel. Further research into the biological activity of this compound is warranted to fully explore its therapeutic potential.

References

  • BenchChem. (2025). Potential Therapeutic Applications of Substituted Benzamides: A Technical Guide.
  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Google Patents. (n.d.). CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.
  • PubMed. (2003). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. Retrieved from [Link]

  • BenchChem. (2025). Synthesis of "Benzamide, N,N,4-trimethyl-" from 4-methylbenzoyl chloride.
  • Arctom. (n.d.). 4-Amino-N,N,3-trimethylbenzamide. Retrieved from [Link]

  • Angene Chemical. (n.d.). 4-amino-N,N,3-trimethylbenzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.... Retrieved from [Link]

  • ResearchGate. (2025). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. Retrieved from [Link]

  • PubMed. (2007). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.
  • Google Patents. (n.d.). CN104193646A - Preparation method of p-aminobenzamide.
  • Google Patents. (n.d.). CN104193646B - Preparation method of p-aminobenzamide.
  • An experimental handbook for pharmaceutical organic chemistry-i. (n.d.).
  • Google Patents. (n.d.). CN101585781B - Preparing method of N, N-dimethylbenzamide.
  • PubChem. (n.d.). 4-Amino-N,N,N-trimethylbenzenaminium chloride hydrochloride. Retrieved from [Link]

  • ResearchGate. (2021). Control experiments. Reagents: benzyl chloride/N,N‐dimethylbenzylamine.... Retrieved from [Link]

  • Google Patents. (n.d.). CN101585781A - Preparing method of N, N-dimethylbenzamide.
  • PubMed. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Retrieved from [Link]

  • BenchChem. (2025). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development.
  • National Institutes of Health. (2025). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. Retrieved from [Link]

  • RSC Publishing. (2025). Enantiodifferentiation of chiral hydroxy acids via 19 F NMR. Retrieved from [Link]

  • Korea Science. (n.d.). 1 H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Retrieved from [Link]

Sources

4-Amino-N,N,3-trimethylbenzamide hydrochloride CAS number information

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Amino-N,N,3-trimethylbenzamide hydrochloride

Authored by: Gemini, Senior Application Scientist

Introduction

Chemical and Physical Properties

The physicochemical properties of a compound are critical for its application in research and development, influencing factors such as solubility, stability, and bioavailability. The properties of 4-Amino-N,N,3-trimethylbenzamide and its hydrochloride salt are summarized below.

PropertyValue (Free Base)Value (Hydrochloride Salt)Reference/Note
CAS Number 953739-92-9Not readily available[3]
Molecular Formula C₁₀H₁₄N₂OC₁₀H₁₅ClN₂O
Molecular Weight 178.23 g/mol 214.69 g/mol Calculated
Appearance Likely a solidLikely a crystalline solidBased on similar compounds
Solubility Soluble in organic solventsExpected to have increased aqueous solubilityGeneral property of hydrochloride salts
SMILES Code O=C(N(C)C)C1=CC=C(N)C(C)=C1O=C(N(C)C)C1=CC=C(N)C(C)=C1.[H]Cl[4]

Synthesis of 4-Amino-N,N,3-trimethylbenzamide hydrochloride

The synthesis of 4-Amino-N,N,3-trimethylbenzamide hydrochloride can be approached through a multi-step process starting from a commercially available substituted toluene. A plausible synthetic route involves nitration, oxidation, conversion to an acyl chloride, amidation, and finally, reduction of the nitro group followed by salt formation.

Experimental Protocol

Step 1: Nitration of 2-Nitrotoluene A mixture of nitric acid and sulfuric acid is used to introduce a nitro group onto the toluene ring. The directing effects of the existing methyl and nitro groups will favor the formation of 2,4-dinitrotoluene.

Step 2: Oxidation of the Methyl Group The methyl group of 2,4-dinitrotoluene is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid. This step yields 2,4-dinitrobenzoic acid.

Step 3: Formation of the Acyl Chloride The carboxylic acid is converted to the more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. This prepares the molecule for the subsequent amidation reaction.

Step 4: Amidation with Dimethylamine The acyl chloride is reacted with dimethylamine to form the corresponding N,N-dimethylamide. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Step 5: Selective Reduction of the Nitro Group One of the nitro groups is selectively reduced to an amino group. This can be achieved using various reducing agents, such as iron powder in the presence of an acid or through catalytic hydrogenation. The nitro group para to the amide is generally more sterically accessible for reduction.

Step 6: Formation of the Hydrochloride Salt The resulting 4-Amino-N,N,3-trimethylbenzamide is dissolved in a suitable organic solvent, and a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or isopropanol) is added to precipitate the hydrochloride salt.

Synthetic Workflow Diagram

Synthesis_Workflow Start 2-Methyl-1,3-dinitrobenzene Step1 Oxidation (e.g., KMnO4) Start->Step1 Intermediate1 2,4-Dinitrobenzoic Acid Step1->Intermediate1 Step2 Acyl Chloride Formation (e.g., SOCl2) Intermediate1->Step2 Intermediate2 2,4-Dinitrobenzoyl chloride Step2->Intermediate2 Step3 Amidation (Dimethylamine) Intermediate2->Step3 Intermediate3 2,4-Dinitro-N,N-dimethylbenzamide Step3->Intermediate3 Step4 Selective Reduction (e.g., Fe/HCl or H2, Pd/C) Intermediate3->Step4 Intermediate4 4-Amino-N,N,3-trimethylbenzamide Step4->Intermediate4 Step5 Salt Formation (HCl) Intermediate4->Step5 End 4-Amino-N,N,3-trimethylbenzamide hydrochloride Step5->End

Sources

An In-depth Technical Guide to 4-Amino-N,N,3-trimethylbenzamide Hydrochloride: Synthesis, Characterization, and Historical Context

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-N,N,3-trimethylbenzamide hydrochloride, a substituted benzamide of interest in medicinal chemistry. Due to the limited direct historical information on this specific molecule, this document synthesizes established principles of organic chemistry and draws parallels from closely related, well-documented benzamide derivatives to propose a logical synthesis pathway and discuss its potential significance. We will delve into the historical context of aminobenzamides, detail a plausible synthetic route with step-by-step protocols, and provide methods for characterization, thereby offering a foundational guide for researchers exploring this chemical space.

Introduction: The Significance of the Benzamide Scaffold

Benzamides are a class of organic compounds characterized by a benzene ring attached to an amide functional group. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse therapeutic applications. The versatility of the benzamide scaffold allows for fine-tuning of its physicochemical and pharmacological properties through various substitutions on the aromatic ring and the amide nitrogen.

This guide will focus on a plausible synthetic pathway and characterization of 4-Amino-N,N,3-trimethylbenzamide hydrochloride, leveraging established methodologies for analogous compounds.

Proposed Synthesis of 4-Amino-N,N,3-trimethylbenzamide Hydrochloride

The synthesis of 4-Amino-N,N,3-trimethylbenzamide hydrochloride can be logically approached through a multi-step process starting from a readily available starting material, 3-methylbenzoic acid. The proposed pathway involves nitration, conversion to the acid chloride, amidation, and subsequent reduction of the nitro group, followed by salt formation.

Synthesis_Pathway A 3-Methylbenzoic Acid B 3-Methyl-4-nitrobenzoic Acid A->B HNO₃, H₂SO₄ C 3-Methyl-4-nitrobenzoyl Chloride B->C SOCl₂ D N,N,3-Trimethyl-4-nitrobenzamide C->D HN(CH₃)₂ E 4-Amino-N,N,3-trimethylbenzamide D->E H₂, Pd/C F 4-Amino-N,N,3-trimethylbenzamide HCl E->F HCl

Caption: Proposed synthetic pathway for 4-Amino-N,N,3-trimethylbenzamide hydrochloride.

Step 1: Nitration of 3-Methylbenzoic Acid

The initial step involves the nitration of 3-methylbenzoic acid to introduce a nitro group at the 4-position, yielding 3-methyl-4-nitrobenzoic acid. The methyl group is an ortho-, para-director, and while the carboxylic acid is a meta-director, the ortho-position to the methyl group is sterically hindered, favoring nitration at the para-position.

Experimental Protocol:

  • To a stirred solution of concentrated sulfuric acid, cool to 0-5 °C in an ice bath.

  • Slowly add 3-methylbenzoic acid in portions, ensuring the temperature does not exceed 10 °C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the reaction vessel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash with cold water until the washings are neutral, and dry to obtain 3-methyl-4-nitrobenzoic acid.

Step 2: Formation of the Acid Chloride

The carboxylic acid is converted to the more reactive acid chloride, 3-methyl-4-nitrobenzoyl chloride, using a chlorinating agent such as thionyl chloride (SOCl₂).

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, combine 3-methyl-4-nitrobenzoic acid and an excess of thionyl chloride.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to yield the crude 3-methyl-4-nitrobenzoyl chloride.

Step 3: Amidation with Dimethylamine

The acid chloride is then reacted with dimethylamine to form the corresponding N,N-dimethylamide, N,N,3-trimethyl-4-nitrobenzamide. This is a standard amidation reaction.[7]

Experimental Protocol:

  • Dissolve the crude 3-methyl-4-nitrobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of dimethylamine (e.g., a 2M solution in THF) to the stirred reaction mixture. An excess of a non-nucleophilic base like triethylamine can be added to scavenge the HCl byproduct.[7]

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Wash the reaction mixture with a saturated aqueous sodium bicarbonate solution, followed by brine.[7]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain N,N,3-trimethyl-4-nitrobenzamide.

Step 4: Reduction of the Nitro Group

The nitro group is reduced to an amino group to yield 4-Amino-N,N,3-trimethylbenzamide. A common method for this transformation is catalytic hydrogenation.[3]

Experimental Protocol:

  • Dissolve N,N,3-trimethyl-4-nitrobenzamide in a suitable solvent, such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (5-10% Pd/C).

  • Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 40-50 psi) for several hours.[3]

  • Monitor the reaction by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.[3]

  • Evaporate the solvent under reduced pressure to yield 4-Amino-N,N,3-trimethylbenzamide.

Step 5: Hydrochloride Salt Formation

The final step is the formation of the hydrochloride salt to improve the compound's solubility and stability.

Experimental Protocol:

  • Dissolve the 4-Amino-N,N,3-trimethylbenzamide in a suitable solvent, such as diethyl ether or methanol.

  • Slowly add a solution of hydrochloric acid (e.g., ethereal HCl or concentrated HCl in methanol) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Filter the solid, wash with a small amount of cold solvent, and dry under vacuum to obtain 4-Amino-N,N,3-trimethylbenzamide hydrochloride.

Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons, the N-methyl protons (a singlet integrating to 6H), the aromatic methyl protons (a singlet integrating to 3H), and the amino protons (a broad singlet).
¹³C NMR Resonances for the aromatic carbons, the carbonyl carbon, the N-methyl carbons, and the aromatic methyl carbon.
Mass Spectrometry A molecular ion peak corresponding to the mass of the free base.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the amide, and C-H stretching of the aromatic and methyl groups.
Elemental Analysis The percentage composition of C, H, N, and Cl should be in agreement with the calculated values for the hydrochloride salt.

Potential Applications and Future Directions

Given the pharmacological activities of related aminobenzamide derivatives, 4-Amino-N,N,3-trimethylbenzamide hydrochloride could be a candidate for screening in various biological assays. The structural features, including the 4-amino group and the N,N-dimethylamide, may confer interesting properties. For example, various substituted 4-aminobenzamides have been investigated for their potential as anticonvulsant agents.[3][8] Additionally, the benzamide scaffold is a known pharmacophore for HDAC inhibitors, which are a class of anti-cancer agents.[4][5][6]

Future research could involve:

  • Biological Screening: Evaluating the compound for anticonvulsant, anti-inflammatory, anti-cancer, or other pharmacological activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the substitution pattern on the aromatic ring and the amide nitrogen to optimize activity.

  • Mechanism of Action Studies: If biological activity is identified, further experiments to elucidate the underlying molecular mechanism would be warranted.

Conclusion

While the specific discovery and history of 4-Amino-N,N,3-trimethylbenzamide hydrochloride are not well-documented, a plausible and efficient synthesis can be designed based on established chemical principles and literature precedents for similar compounds. This guide provides a detailed, step-by-step methodology for its synthesis and characterization, offering a solid foundation for researchers interested in exploring this and related molecules. The rich history of the aminobenzamide scaffold in medicinal chemistry suggests that this compound may hold untapped potential as a lead for drug discovery.

References

  • Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. MDPI. [Link]

  • Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. National Institutes of Health. [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Rasayan Journal of Chemistry. [Link]

  • Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.
  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. MDPI. [Link]

  • Novel 4-amino-n-hydroxy-benzamides as hdac inhibitors for the treatment of cancer.
  • N-{[(4-Nitrophenyl)amino]methyl}benzamide. ResearchGate. [Link]

  • Pharmacological Effects of Enantiomers of 4-amino-N-(alpha-methylbenzyl)benzamide, a Chemically Novel Anticonvulsant. PubMed. [Link]

  • Reduced amide bond peptidomimetics. (4S)-N-(4-amino-5-[aminoakyl]aminopentyl)-N'-nitroguanidines, potent and highly selective inhibitors of neuronal nitric oxide synthase. PubMed. [Link]

  • Ar-42. PubChem. [Link]

Sources

A Technical Guide to the Theoretical Properties of 4-Amino-N,N,3-trimethylbenzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the theoretical and predicted properties of 4-Amino-N,N,3-trimethylbenzamide hydrochloride, a substituted benzamide of interest in medicinal chemistry and drug development. While empirical data on this specific hydrochloride salt is sparse in public literature, this document leverages established computational methodologies and structure-activity relationships from analogous compounds to construct a robust theoretical profile. The guide covers physicochemical properties, predictive spectroscopic analysis, a proposed computational workflow for property determination, a viable synthetic route, and a discussion of potential pharmacological relevance. This document is intended for researchers, chemists, and drug development professionals requiring a foundational understanding of this compound for further investigation.

Molecular Structure and Identification

4-Amino-N,N,3-trimethylbenzamide is a disubstituted aniline derivative featuring a tertiary benzamide functional group. The hydrochloride salt is formed by the protonation of the primary amino group at the 4-position, which is the most basic site on the molecule. This protonation significantly influences the compound's solubility and handling characteristics.

  • IUPAC Name: 4-amino-N,N,3-trimethylbenzamide hydrochloride

  • Free Base Formula: C₁₀H₁₄N₂O[1][2]

  • Free Base Molecular Weight: 178.23 g/mol [1][2]

  • Hydrochloride Salt Formula: C₁₀H₁₅ClN₂O

  • Hydrochloride Salt Molecular Weight: 214.69 g/mol

The core structure consists of a benzene ring with four substituents:

  • C1: The N,N-dimethylcarboxamide group, –C(=O)N(CH₃)₂.

  • C3: A methyl group, –CH₃.

  • C4: An amino group (protonated as –NH₃⁺ in the hydrochloride salt).

Chemical structure of 4-Amino-N,N,3-trimethylbenzamide Hydrochloride

Figure 1. Chemical structure of 4-Amino-N,N,3-trimethylbenzamide Hydrochloride.

Predicted Physicochemical and Drug-Likeness Properties

The prediction of physicochemical properties is a cornerstone of modern drug discovery, allowing for the early assessment of a compound's potential pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).[3][4] These properties are calculated from the chemical structure of the free base using established algorithms.

The well-known Lipinski's Rule of Five provides a set of heuristics to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug.[5]

PropertyPredicted Value (Free Base)Lipinski's Rule of Five GuidelineSignificance in Drug Development
Molecular Weight 178.23 g/mol ≤ 500 DaInfluences absorption and diffusion across biological membranes.[5]
LogP (Octanol/Water) ~1.5 - 2.5≤ 5Measures lipophilicity, which affects solubility, permeability, and metabolic stability.[3]
Hydrogen Bond Donors 1 (from -NH₂)≤ 5Impacts binding affinity to targets and aqueous solubility.[5]
Hydrogen Bond Acceptors 2 (from C=O, -NH₂)≤ 10Affects solubility and the formation of interactions with biological targets.[5]
Topological Polar Surface Area ~55 Ų< 140 ŲCorrelates with passive molecular transport through membranes and blood-brain barrier penetration.[4]
Rotatable Bonds 2≤ 10Influences conformational flexibility and binding entropy.
pKa (Basic) ~4.0 - 5.0 (for Ar-NH₂)N/ADetermines the ionization state at physiological pH, impacting solubility and receptor interaction.

Note: LogP and pKa values are estimates based on structurally similar compounds and common computational models. Actual values require experimental determination.

Theoretical Spectroscopic Profile

Predictive spectroscopy provides a theoretical fingerprint for a molecule, which is invaluable for its identification and characterization upon synthesis. The following profiles are based on the functional groups present in 4-Amino-N,N,3-trimethylbenzamide.

¹H NMR Spectroscopy

(Predicted for free base in CDCl₃, chemical shifts δ in ppm)

  • Aromatic Protons (2H): Two signals expected in the aromatic region (6.5-7.5 ppm). The proton at C5 (ortho to the amino group) would be shifted upfield, likely appearing as a doublet. The proton at C2 (ortho to the amide) would be further downfield, appearing as a singlet or narrow doublet.

  • Amino Protons (-NH₂, 2H): A broad singlet, typically between 3.5-4.5 ppm, whose position is highly dependent on solvent and concentration.

  • N,N-Dimethyl Protons (-N(CH₃)₂, 6H): A singlet around 3.0 ppm. Due to restricted rotation around the C-N amide bond, this signal may broaden or split into two distinct singlets at low temperatures.

  • Aryl Methyl Protons (-CH₃, 3H): A sharp singlet in the upfield region, likely around 2.2-2.4 ppm.

¹³C NMR Spectroscopy

(Predicted for free base in CDCl₃, chemical shifts δ in ppm)

  • Carbonyl Carbon (-C=O): The least shielded carbon, expected around 170-175 ppm.

  • Aromatic Carbons (6C): Six distinct signals expected between 115-150 ppm. The carbon attached to the amino group (C4) would be highly shielded (~145-150 ppm), while the carbon attached to the amide (C1) would be deshielded (~135-140 ppm).

  • N,N-Dimethyl Carbons (-N(CH₃)₂): One or two signals around 35-40 ppm.

  • Aryl Methyl Carbon (-CH₃): A signal in the upfield region, ~18-22 ppm.

IR Spectroscopy

(Predicted characteristic peaks, cm⁻¹)

  • N-H Stretch (Amine): Two distinct, sharp-to-medium peaks around 3350-3450 cm⁻¹ for the symmetric and asymmetric stretches of the primary amine.

  • C=O Stretch (Amide): A strong, sharp absorption band around 1630-1650 cm⁻¹, characteristic of a tertiary amide.

  • C-N Stretch: Absorptions in the 1200-1350 cm⁻¹ region.

  • C-H Aromatic/Aliphatic: Stretches just above and below 3000 cm⁻¹, respectively.

Computational Chemistry Workflow

G a SMILES/2D Structure b Conformational Search (e.g., crest) a->b c DFT Energy Minimization (e.g., B3LYP/6-31G*) b->c Lowest Energy Conformers d Physicochemical Properties (LogP, pKa, TPSA) c->d e Spectroscopic Properties (NMR Shielding Tensors) c->e f Quantum Chemical Descriptors (HOMO/LUMO, ESP) c->f g Predicted Data Table d->g h Simulated NMR Spectrum e->h f->g

Caption: A typical workflow for in silico prediction of molecular properties.

Workflow Explanation:

  • Structure Input: The process begins with a 2D representation of the molecule (e.g., SMILES string).

  • Geometry Optimization: A conformational search identifies low-energy 3D structures. These conformers are then optimized using Density Functional Theory (DFT) to find the most stable geometry.[8] This step is critical as many properties are conformation-dependent.[9]

  • Property Calculation: Using the optimized geometry, various properties are calculated. NMR chemical shifts are derived from shielding tensors, while physicochemical properties are calculated using specialized algorithms or quantitative structure-property relationship (QSPR) models.[10][11]

  • Analysis: The calculated data is compiled and, where possible, compared against experimental data for validation. For NMR, calculated shieldings are converted to chemical shifts and plotted to generate a simulated spectrum.[12]

Proposed Synthesis and Retrosynthetic Analysis

Substituted benzamides are commonly synthesized via the amidation of a corresponding benzoyl derivative.[13] The proposed synthesis for 4-Amino-N,N,3-trimethylbenzamide follows this established chemical logic.

Retrosynthetic Analysis

The key disconnection is at the amide bond, retro-synthetically yielding 4-amino-3-methylbenzoic acid and dimethylamine. The benzoic acid precursor itself can be derived from 3-methyl-4-nitrotoluene through oxidation and reduction steps.

G target 4-Amino-N,N,3-trimethylbenzamide (Target Molecule) precursor1 4-Amino-3-methylbenzoyl Chloride target->precursor1 Amide Formation precursor2 Dimethylamine (Reagent) target->precursor2 Amide Formation precursor3 4-Amino-3-methylbenzoic Acid precursor1->precursor3 Acyl Chloride Formation precursor4 Thionyl Chloride (SOCl₂) (Reagent) precursor1->precursor4 Acyl Chloride Formation precursor5 4-Nitro-3-methylbenzoic Acid precursor3->precursor5 Nitro Group Reduction precursor6 3-Methyl-4-nitrotoluene precursor5->precursor6 Side-chain Oxidation

Sources

Unlocking the Therapeutic Potential of 4-Amino-N,N,3-trimethylbenzamide hydrochloride: A Guide for Pioneering Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of clinically significant therapeutic agents. Within this vast chemical space, 4-Amino-N,N,3-trimethylbenzamide hydrochloride emerges as a compound of considerable, yet largely untapped, research interest. While direct studies on this specific molecule are sparse, its structural features—a substituted aniline ring coupled to a tertiary benzamide—suggest a rich potential for biological activity. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the promising, albeit uncharted, therapeutic landscapes of 4-Amino-N,N,3-trimethylbenzamide hydrochloride. We will delve into hypothesized mechanisms of action, propose robust experimental workflows, and outline potential therapeutic areas, thereby paving the way for novel discoveries.

Introduction: The Benzamide Privilege and an Unexplored Derivative

Benzamides are recognized as "privileged structures" in drug discovery, capable of interacting with a wide array of biological targets.[1] This chemical class has yielded drugs with applications spanning central nervous system (CNS) disorders, oncology, and infectious diseases.[1][2] The specific substitution pattern of 4-Amino-N,N,3-trimethylbenzamide hydrochloride, featuring an amino group at position 4, a methyl group at position 3, and two N-methyl groups on the amide, presents a unique electronic and steric profile that warrants systematic investigation. The hydrochloride salt form enhances its solubility in aqueous media, a crucial property for biological testing.

This guide will not simply list potential applications; it will provide the scientific rationale behind each proposed research avenue and equip investigators with the practical, step-by-step protocols necessary to validate these hypotheses.

Core Physicochemical Properties

A foundational understanding of a molecule's properties is paramount before embarking on extensive biological screening.

PropertyValueSource
CAS Number 953739-92-9ChemScene[3]
Molecular Formula C10H14N2OChemScene[3]
Molecular Weight 178.23 g/mol ChemScene[3]
Salt Form HydrochlorideImplied by name

Potential Research Area 1: Neuropharmacology and CNS Applications

The structural analogy to known CNS-active benzamides strongly suggests that neuropharmacology is a primary area for investigation.[1] Many benzamide derivatives modulate neurotransmitter systems, particularly dopamine and serotonin receptors. Furthermore, related aminobenzamides have demonstrated potential as anticonvulsant agents.[4][5]

Hypothesized Mechanism of Action: Dopamine and Serotonin Receptor Modulation

The substituted aniline moiety of 4-Amino-N,N,3-trimethylbenzamide hydrochloride could serve as a pharmacophore for interacting with aminergic G-protein coupled receptors (GPCRs). The specific substitution pattern may confer selectivity for certain receptor subtypes.

Experimental Workflow: Receptor Binding and Functional Assays

A systematic screening approach is essential to deorphanize the compound's CNS targets.

G cluster_0 Initial Screening cluster_1 Functional Characterization cluster_2 Downstream Validation Compound Compound Receptor Panel Dopamine & Serotonin Receptor Binding Panel Compound->Receptor Panel Test for affinity Functional Assays cAMP Assays or Calcium Flux Assays Receptor Panel->Functional Assays For high-affinity hits Determine Activity Agonist, Antagonist, or Allosteric Modulator? Functional Assays->Determine Activity Cell-Based Models Neuronal Cell Lines Determine Activity->Cell-Based Models Characterize cellular response In Vivo Models Rodent Models of Psychosis or Depression Cell-Based Models->In Vivo Models Validate physiological effect

Caption: Workflow for CNS Target Identification and Validation.

Detailed Protocol: Radioligand Binding Assay
  • Objective: To determine the binding affinity of 4-Amino-N,N,3-trimethylbenzamide hydrochloride for a panel of dopamine (D1-D5) and serotonin (5-HT1A, 5-HT2A, etc.) receptor subtypes.

  • Materials:

    • Cell membranes expressing the receptor of interest.

    • A suitable radioligand for each receptor (e.g., [³H]-Spiperone for D2 receptors).

    • 4-Amino-N,N,3-trimethylbenzamide hydrochloride (test compound).

    • Non-labeled competing ligand (for non-specific binding determination).

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, incubate the cell membranes, radioligand, and either buffer, test compound, or non-labeled competitor.

    • Allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Add scintillation fluid to the filters and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibition constant) to determine binding affinity.

Potential Research Area 2: Oncology and Enzyme Inhibition

Certain benzamides are potent inhibitors of enzymes crucial to cancer cell survival, such as histone deacetylases (HDACs).[1][2] The structural components of 4-Amino-N,N,3-trimethylbenzamide hydrochloride could potentially fit into the active sites of various enzymes.

Hypothesized Target: Histone Deacetylases (HDACs) or Poly (ADP-ribose) Polymerases (PARPs)

The amide linkage is a common feature in many enzyme inhibitors. The aromatic ring and its substituents can engage in key interactions within an enzyme's active site. A primary hypothesis would be the inhibition of class I HDACs or PARP enzymes, both of which are validated targets in oncology.

Experimental Workflow: Enzyme Inhibition Screening

G Compound Compound Enzyme Panel HDAC & PARP Enzyme Inhibition Panel Compound->Enzyme Panel Primary Screen IC50 Determination Determine IC50 for Active Hits Enzyme Panel->IC50 Determination Dose-response Mechanism Studies Kinetic Assays to Determine Mode of Inhibition (Competitive, Non-competitive, etc.) IC50 Determination->Mechanism Studies Elucidate MOA Cellular Assays Test for Anti-proliferative Activity in Cancer Cell Lines IC50 Determination->Cellular Assays Confirm cellular activity Apoptosis Assay Annexin V/PI Staining to Confirm Apoptosis Cellular Assays->Apoptosis Assay

Caption: Workflow for Investigating Enzyme Inhibition and Anti-cancer Activity.

Detailed Protocol: In Vitro HDAC Inhibition Assay
  • Objective: To quantify the inhibitory activity of 4-Amino-N,N,3-trimethylbenzamide hydrochloride against class I HDAC enzymes.

  • Materials:

    • Recombinant human HDAC1, 2, and 3 enzymes.

    • Fluorogenic HDAC substrate.

    • HDAC assay buffer.

    • Trichostatin A (TSA) as a positive control inhibitor.

    • Black 96-well microplate.

    • Fluorescence plate reader.

  • Procedure:

    • Add HDAC assay buffer, the test compound (at various concentrations), and the HDAC enzyme to the wells.

    • Incubate to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the fluorogenic substrate.

    • After a set incubation period, add a developer solution to stop the reaction and generate a fluorescent signal.

    • Measure the fluorescence intensity.

  • Data Analysis: The fluorescence signal is inversely proportional to HDAC activity. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Potential Research Area 3: Antimicrobial Applications

The benzamide scaffold is also present in molecules with antibacterial and antifungal properties.[1] The amine substituent on the benzene ring, in particular, is a feature found in many antimicrobial agents, suggesting this could be a fruitful area of investigation.[6]

Rationale and Approach

The initial investigation should involve broad-spectrum screening against a panel of clinically relevant bacteria and fungi. The workflow would be straightforward, starting with determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution for MIC Determination
  • Objective: To determine the lowest concentration of 4-Amino-N,N,3-trimethylbenzamide hydrochloride that inhibits the visible growth of a microorganism.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

    • Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria).

    • Sterile 96-well microplates.

    • Standardized microbial inoculum.

  • Procedure:

    • Prepare a two-fold serial dilution of the test compound in the microplate.

    • Add the standardized microbial inoculum to each well.

    • Include positive (microbes, no compound) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration where no growth is observed.

Conclusion and Future Directions

4-Amino-N,N,3-trimethylbenzamide hydrochloride stands as an intriguing candidate for multifaceted pharmacological investigation. Based on robust principles of medicinal chemistry and the known activities of its structural relatives, we have outlined three high-priority research avenues: neuropharmacology, oncology, and antimicrobial discovery. The experimental frameworks provided herein offer a clear and logical path for researchers to systematically evaluate these hypotheses. Successful identification of a primary biological target will unlock further avenues of research, including structure-activity relationship (SAR) studies to optimize potency and selectivity, advanced in vivo efficacy studies, and ADME/Tox profiling. The exploration of this compound could lead to the development of novel therapeutic agents with the potential to address significant unmet medical needs.

References

  • Sathiya, S., et al. (2019). Synthesis and Antimicrobial Activity of Novel 4-Amino Benzamide Derived 1,2,3-Triazole Linked Pyrazolines. Rasayan J. Chem., 12(4), 2260-2266. Available at: [Link]

  • PubChem. (n.d.). 4-Amino-N,N,N-trimethylbenzenaminium chloride hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs. Google Patents.
  • Al-Mokadem, A. S., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules, 28(5), 2213. Available at: [Link]

  • PubChem. (n.d.). 4-amino-3-methyl-N-(propan-2-yl)benzamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 3-amino-N-(4-methylphenyl)benzamide. National Center for Biotechnology Information. Available at: [Link]

  • Robertson, D. W., et al. (1987). Pharmacological Effects of Enantiomers of 4-amino-N-(alpha-methylbenzyl)benzamide, a Chemically Novel Anticonvulsant. Journal of Medicinal Chemistry, 30(5), 829-834. Available at: [Link]

Sources

Methodological & Application

4-Amino-N,N,3-trimethylbenzamide hydrochloride experimental protocol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Amino-N,N,3-trimethylbenzamide Hydrochloride: Properties and Synthetic Applications

Abstract

This comprehensive technical guide provides an in-depth analysis of 4-Amino-N,N,3-trimethylbenzamide hydrochloride (CAS No. 953739-92-9 for the free base), a versatile substituted aromatic amide that serves as a valuable intermediate in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its chemical and physical properties, safety considerations, and a robust experimental protocol for its application in synthetic chemistry. The primary focus is on leveraging the aromatic primary amine for further functionalization, exemplified by a detailed Sandmeyer reaction protocol. This guide emphasizes the causality behind experimental choices, ensuring a thorough understanding of the methodology.

Introduction and Chemical Profile

4-Amino-N,N,3-trimethylbenzamide hydrochloride is a bifunctional organic compound featuring a tertiary benzamide and an aniline moiety. The presence of the hydrochloride salt enhances its stability and aqueous solubility, making it a convenient starting material for various synthetic transformations. The true utility of this molecule lies in its capacity as a building block; the 4-amino group provides a reactive handle for a wide array of chemical modifications, allowing for the construction of more complex and potentially pharmacologically active molecules.[1][2] The tertiary amide, being a powerful ortho-directing group, could also be utilized in directed metalation reactions, although this guide will focus on the reactivity of the aniline group.[3]

Chemical and Physical Properties

The properties listed below are for the free base, 4-Amino-N,N,3-trimethylbenzamide, unless otherwise specified. The hydrochloride salt will exhibit a higher melting point and increased solubility in polar solvents.

PropertyValueSource
CAS Number 953739-92-9 (for free base)ChemScene[4]
Molecular Formula C₁₀H₁₅ClN₂O(Calculated for HCl salt)
Molecular Weight 214.69 g/mol (Calculated for HCl salt)
Appearance Off-white to light yellow solid (predicted)General knowledge
Purity ≥95%ChemScene[4]
Storage Sealed in dry, 2-8°CChemScene[4]
Topological Polar Surface Area (TPSA) 46.33 ŲChemScene[4]
Predicted logP 1.28ChemScene[4]

Safety and Handling

As with any research chemical, 4-Amino-N,N,3-trimethylbenzamide hydrochloride must be handled with appropriate safety precautions. A comprehensive review of the Safety Data Sheet (SDS) from the supplier is mandatory before commencing any experimental work.[1]

  • Hazard Statements : Based on related structures, hazards may include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4][5]

  • Personal Protective Equipment (PPE) : Always wear appropriate protective equipment, including a lab coat, chemical safety goggles conforming to EU Standard EN166 or OSHA regulations, and nitrile gloves.[6][7]

  • Handling : Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or aerosols.[6] Avoid contact with skin, eyes, and clothing.[7] After handling, wash hands and any exposed skin thoroughly.

  • Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6]

Application: A Versatile Intermediate in Synthesis

The primary application of 4-Amino-N,N,3-trimethylbenzamide hydrochloride is as a chemical intermediate. The 4-amino group is a versatile functional handle that can be readily converted into a variety of other substituents via diazotization. The resulting diazonium salt is a valuable intermediate that can undergo reactions such as:

  • Sandmeyer Reaction : Substitution with -Cl, -Br, -CN.

  • Schiemann Reaction : Substitution with -F.

  • Gomberg-Bachmann Reaction : Aryl-aryl bond formation.

  • Reduction : Deamination to remove the amino group.

This guide provides a detailed protocol for the conversion of the 4-amino group to a 4-chloro group via the Sandmeyer reaction, a foundational transformation in medicinal and materials chemistry.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the Sandmeyer reaction starting from 4-Amino-N,N,3-trimethylbenzamide hydrochloride.

G cluster_0 Part 1: Diazotization cluster_1 Part 2: Sandmeyer Reaction cluster_2 Part 3: Workup & Purification A Dissolve 4-Amino-N,N,3-trimethylbenzamide HCl in aqueous HCl B Cool to 0-5 °C (Ice Bath) A->B C Slowly add aqueous Sodium Nitrite (NaNO₂) B->C D Stir for 30 min at 0-5 °C to form Diazonium Salt C->D G Slowly add Diazonium Salt solution to CuCl solution D->G Transfer via cannula E Prepare Copper(I) Chloride (CuCl) solution in conc. HCl F Cool CuCl solution to 0-5 °C E->F H Warm to Room Temperature (Observe N₂ evolution) G->H I Quench reaction (e.g., with water) H->I J Extract with Organic Solvent (e.g., Ethyl Acetate) I->J K Wash organic layer (Brine) J->K L Dry (Na₂SO₄), Filter, & Concentrate K->L M Purify by Column Chromatography L->M N N M->N Final Product: 4-Chloro-N,N,3-trimethylbenzamide

Caption: Workflow for the Sandmeyer chlorination of 4-Amino-N,N,3-trimethylbenzamide HCl.

Detailed Experimental Protocol: Sandmeyer Chlorination

This protocol describes the conversion of 4-Amino-N,N,3-trimethylbenzamide hydrochloride to 4-Chloro-N,N,3-trimethylbenzamide.

Rationale

The protocol is divided into two main stages. First, the primary aromatic amine is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing. Second, this intermediate is treated with a copper(I) chloride catalyst, which facilitates the substitution of the diazonium group with a chloride atom, releasing nitrogen gas.

Materials and Reagents
  • 4-Amino-N,N,3-trimethylbenzamide hydrochloride (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, ~12 M)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Copper(I) Chloride (CuCl) (1.2 eq)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Step-by-Step Methodology

Part A: Preparation of the Diazonium Salt

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, add 4-Amino-N,N,3-trimethylbenzamide hydrochloride (e.g., 5.0 g, 1.0 eq).

  • Add concentrated HCl (e.g., 30 mL) and deionized water (e.g., 30 mL). Stir until the solid is fully dissolved.

  • Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C. Maintaining this temperature is critical for the stability of the diazonium salt.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in deionized water (e.g., 15 mL).

  • Add the sodium nitrite solution dropwise to the stirred amine solution using a pressure-equalizing dropping funnel. Ensure the internal temperature does not rise above 5 °C during the addition.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C. The formation of a clear, pale-yellow solution indicates the successful generation of the diazonium salt. Keep this solution on ice for immediate use in the next step.

Part B: Sandmeyer Reaction and Product Isolation

  • In a separate 500 mL flask, dissolve Copper(I) Chloride (1.2 eq) in concentrated HCl (e.g., 25 mL). Stir until a solution is formed (it may be deeply colored).

  • Cool this CuCl solution in an ice bath to 0–5 °C.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the cold CuCl solution. This addition is often accompanied by vigorous evolution of nitrogen gas. Control the rate of addition to manage the effervescence.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 1-2 hours at room temperature to ensure the reaction goes to completion.

  • Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of 10% to 40% ethyl acetate in hexanes) to afford the pure 4-Chloro-N,N,3-trimethylbenzamide.

References

  • Sigma-Aldrich.
  • Fisher Scientific.
  • Sigma-Aldrich.
  • Santa Cruz Biotechnology.
  • BenchChem. An In-depth Technical Guide to Benzamide, N,N,4-trimethyl-. (2025).
  • Thermo Fisher Scientific. Safety Data Sheet for 3-Amino-4-methylbenzamide. (2021).
  • Sathiya, S., et al. Synthesis and Antimicrobial Activity of Novel 4-Amino Benzamide Derived 1,2,3-Triazole Linked Pyrazolines. Rasayan J. Chem., 12(4), 2260-2266 (2019).
  • BenchChem. Application Notes and Protocols: "Benzamide, N,N,4-trimethyl-" as a Versatile Building Block in Organic Synthesis. (2025).
  • ChemScene. Product Page for 4-Amino-N,N,3-trimethylbenzamide. (Accessed Jan 2026).

Sources

Application & Protocol Guide: 4-Amino-N,N,3-trimethylbenzamide hydrochloride (MA-2029) in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Leveraging a Potent Motilin Receptor Antagonist for Investigating the Gut-Brain Axis and Central Nervous System Pathophysiology.

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

4-Amino-N,N,3-trimethylbenzamide hydrochloride, known in scientific literature as MA-2029, is a potent, selective, and orally active small molecule antagonist of the motilin receptor (MLNR), also known as GPR38.[1][2] While initially developed and characterized for its role in regulating gastrointestinal (GI) motility, emerging evidence has illuminated the presence and function of the motilin system within the central nervous system (CNS), opening new avenues for neuroscience research.[2][3] This guide provides an in-depth overview of MA-2029, its mechanism of action, and detailed protocols for its application in investigating the neurobiological roles of the motilin system, particularly in the context of the gut-brain axis, anxiety, and visceral pain.

The traditional view of motilin as a purely enteric hormone has been expanded by findings of motilin receptor expression in key brain regions, including the amygdala, hippocampus, hypothalamus, and cerebellum.[2][4] This distribution suggests a role for motilin signaling in modulating mood, stress responses, and feeding behavior.[5][6] As a selective antagonist, MA-2029 serves as an invaluable chemical probe to dissect these functions, offering researchers a tool to block motilin-mediated pathways and observe the resulting physiological and behavioral outcomes.

Mechanism of Action: Competitive Antagonism of the Motilin Receptor

MA-2029 exerts its pharmacological effects by acting as a competitive antagonist at the motilin receptor. The motilin receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand motilin, primarily couples to Gαq/11.[7] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to various cellular responses, including smooth muscle contraction in the GI tract and neuronal activation in the CNS.[7]

MA-2029 competitively binds to the motilin receptor, preventing motilin from binding and activating this downstream signaling pathway.[1][5] This blockade inhibits motilin-induced effects, such as intestinal contractions and neuronal firing.[4][5] The selectivity of MA-2029 for the motilin receptor over other receptors and ion channels makes it a precise tool for isolating the effects of motilin system blockade.[1][6]

Motilin_Receptor_Signaling cluster_membrane Cell Membrane MLNR Motilin Receptor (MLNR/GPR38) Gq Gαq/11 MLNR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Motilin Motilin (Ligand) Motilin->MLNR Binds & Activates MA2029 MA-2029 (Antagonist) MA2029->MLNR Blocks Ca_Store Endoplasmic Reticulum IP3->Ca_Store Binds to Receptor Response Cellular Response (e.g., Neuronal Activation, Muscle Contraction) DAG->Response Ca_Release ↑ Intracellular Ca²⁺ Ca_Store->Ca_Release Releases Ca²⁺ Ca_Release->Response

Figure 1: MA-2029 Mechanism of Action.

Quantitative Pharmacological Data

The potency and selectivity of MA-2029 have been characterized across various assays. This data is crucial for designing experiments with appropriate compound concentrations.

ParameterValueSystemReference
IC₅₀ 4.9 nMHEK293 cells expressing human motilin receptors ([¹²⁵I]motilin binding)[1][6]
IC₅₀ 2.74 nMRabbit colon smooth muscle homogenate ([¹²⁵I]motilin binding)[6]
pKi 8.39HEK293 cells expressing human motilin receptors[5][6]
pKi 8.58 ± 0.04Rabbit colon homogenate[5]
pA₂ value 9.17 ± 0.01Isolated rabbit duodenal longitudinal muscle strips (vs. motilin)[1][5]

Experimental Protocols & Applications in Neuroscience

MA-2029 can be used in a range of in vitro and in vivo models to probe the function of the motilin system.

Application 1: Investigating the Role of Motilin Receptors in Anxiety-Like Behavior

Rationale: Motilin receptors are expressed in the amygdala, a key brain region for processing fear and anxiety.[2][4] Studies have demonstrated that central administration of motilin has an anxiolytic effect, which can be reversed by a motilin antagonist.[6] MA-2029 can be used to investigate whether systemic blockade of motilin receptors influences anxiety, which is relevant for studying the gut-brain axis's role in mood disorders.

Workflow Diagram:

Anxiety_Workflow start Acclimate Mice dosing Administer Vehicle or MA-2029 (e.g., 1-10 mg/kg, p.o.) start->dosing wait Wait for Drug Absorption (e.g., 30-60 min) dosing->wait epm Elevated Plus Maze (EPM) Test (5 min duration) wait->epm data Record & Analyze Data: - Time in open arms - Number of open arm entries - Total distance moved epm->data end Interpret Results data->end

Figure 2: Workflow for studying anxiety-like behavior.

Protocol: Elevated Plus Maze (EPM) in Mice

  • Animal Acclimation: House male C57BL/6 mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Allow at least one week of acclimation before testing. Handle mice for 2-3 minutes daily for 3 days prior to the experiment to reduce handling stress.

  • MA-2029 Preparation: Prepare MA-2029 in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose or sterile water). Sonication may be required to achieve a uniform suspension. Prepare a vehicle-only solution as a control.

  • Dosing: Administer MA-2029 (e.g., 1, 3, or 10 mg/kg) or vehicle via oral gavage (p.o.) to different groups of mice. The volume should be consistent across animals (e.g., 10 mL/kg).

  • Pre-Test Interval: Return the mice to their home cages for a 30-60 minute period to allow for drug absorption and distribution.

  • EPM Apparatus: The EPM should consist of two open arms and two closed arms (with high walls), elevated from the floor. The testing room should be dimly lit.

  • Testing: Place a mouse at the center of the maze, facing an open arm. Allow the mouse to explore the maze freely for 5 minutes. Record the session using an overhead video camera connected to tracking software.

  • Data Analysis: Quantify the following parameters:

    • Time spent in the open arms (anxiolytic effect = more time).

    • Number of entries into the open arms.

    • Total distance traveled (to control for general locomotor activity).

  • Statistical Analysis: Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the MA-2029 treated groups to the vehicle control group.

Expected Outcome: Based on prior research with other antagonists, blockade of central motilin receptors may lead to an anxiogenic-like phenotype (reduced time and entries in open arms) or have no effect if peripheral receptors are the primary drivers of the previously observed anxiolytic effect of motilin agonists.[6]

Application 2: Characterizing Receptor Binding Affinity

Rationale: A fundamental step in characterizing any receptor ligand is to determine its binding affinity (Ki) for its target. A radioligand binding assay is the gold standard for this measurement. This protocol allows for the direct assessment of MA-2029's ability to displace a labeled ligand from the motilin receptor.

Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human motilin receptor.

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Centrifuge the homogenate at 4°C (e.g., 40,000 x g for 20 min).

    • Resuspend the resulting membrane pellet in fresh assay buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup:

    • In a 96-well plate, add in order:

      • Assay buffer.

      • A fixed concentration of radioligand (e.g., [¹²⁵I]motilin) at a concentration near its Kd.

      • Increasing concentrations of unlabeled MA-2029 (e.g., 10⁻¹¹ M to 10⁻⁵ M).

      • Cell membrane preparation (e.g., 10-20 µg protein per well).

    • Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of unlabeled motilin, e.g., 1 µM).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat (e.g., Whatman GF/C) using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials with scintillation cocktail. Measure the radioactivity using a beta counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of MA-2029.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/ Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Application 3: Investigating the Role of Motilin in Visceral Pain

Rationale: The motilin system is implicated in visceral hypersensitivity, a key component of disorders like Irritable Bowel Syndrome (IBS).[5] MA-2029 has been shown to inhibit visceral pain responses in animal models.[5][6] This application provides a method to assess the analgesic potential of MA-2029 in a model of visceral pain.

Protocol: Motilin-Induced Visceral Pain Model in Rabbits

  • Animal Preparation: Use conscious male New Zealand white rabbits. Acclimate them to a restraint sling.

  • Electromyography (EMG) Electrodes: Surgically implant bipolar electrodes into the abdominal external oblique musculature to record EMG activity, which serves as an index of visceral pain (abdominal contractions). Allow for a recovery period of at least one week.

  • Colorectal Distension (CRD): Insert a flexible balloon catheter into the rectum and colon.

  • Experimental Procedure:

    • Begin a continuous intravenous (i.v.) infusion of motilin (e.g., 3 µg/kg/h) to induce visceral hypersensitivity.

    • Simultaneously, perform colorectal distension by inflating the balloon to a constant pressure.

    • Record the number of abdominal muscle contractions (visceromotor response) via the EMG electrodes.

  • Drug Administration: On separate days, pre-treat the animals with vehicle or MA-2029 (e.g., 0.3, 1, 3 mg/kg, p.o.) 30 minutes before starting the motilin infusion and CRD.

  • Data Analysis: Count the number of abdominal contractions during the CRD period for each treatment condition.

  • Statistical Analysis: Compare the number of contractions in the MA-2029 treated groups to the vehicle control group using an appropriate statistical test (e.g., repeated measures ANOVA).

Expected Outcome: As demonstrated in the literature, oral administration of MA-2029 is expected to dose-dependently inhibit the number of abdominal muscle contractions induced by motilin during colorectal distension, indicating its potential as a visceral analgesic.[5]

Conclusion

4-Amino-N,N,3-trimethylbenzamide hydrochloride (MA-2029) is a powerful and selective tool for the pharmacological interrogation of the motilin receptor. While its applications in gastrointestinal research are well-established, its utility in neuroscience is a rapidly emerging field. By leveraging its antagonist properties, researchers can explore the role of the motilin system in the gut-brain axis, central regulation of emotion and anxiety, and the pathophysiology of visceral pain. The protocols outlined in this guide provide a robust framework for initiating such investigations, paving the way for a deeper understanding of this important signaling pathway.

References

  • MA-2029 | Motilin Receptor Antagonist. MedchemExpress.com.

  • Gut Hormones as Potential Therapeutic Targets or Biomarkers of Response in Depression: The Case of Motilin. MDPI.

  • Oral administration of MA-2029, a novel selective and competitive motilin receptor antagonist, inhibits motilin-induced intestinal contractions and visceral pain in rabbits. PubMed.

  • Anxiolytic effect of motilin and reversal with GM-109, a motilin antagonist, in mice. PubMed.

  • Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility. Frontiers in Endocrinology.

  • Motilin activates neurons in the rat amygdala and increases gastric motility. PubMed.

  • Physiology, Motilin. NCBI Bookshelf.

Sources

Characterizing Novel Serotonin Receptor Agonists: A Guide for the Bench Scientist Featuring 4-Amino-N,N,3-trimethylbenzamide hydrochloride as a Putative Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Serotonergic Modulators

The serotonin (5-hydroxytryptamine, 5-HT) system, with its diverse family of at least 14 receptor subtypes, represents a cornerstone of modern neuropharmacology and drug discovery. These receptors, primarily G protein-coupled receptors (GPCRs) with the exception of the ionotropic 5-HT3 receptor, are implicated in a vast array of physiological and pathological processes, from mood and cognition to gastrointestinal function.[1] The development of selective agonists for specific 5-HT receptor subtypes is a critical endeavor for creating more targeted and effective therapeutics with fewer side effects.

This document serves as a detailed application note and protocol guide for researchers and drug development professionals embarking on the characterization of novel compounds as potential serotonin receptor agonists. We will use the hypothetical case of 4-Amino-N,N,3-trimethylbenzamide hydrochloride , a member of the benzamide class of molecules which has shown activity at serotonin receptors, as a framework for our discussion.[2][3][4] While extensive public data on this specific compound is not available, the methodologies outlined herein provide a robust and scientifically validated pathway for its comprehensive evaluation.

Part 1: Foundational In Vitro Characterization - Binding Affinity

The initial step in characterizing a novel compound is to determine if it physically interacts with the target receptor(s). Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor subtype.[5][6]

Principle of Competitive Radioligand Binding Assays

This technique measures the ability of a test compound (the "competitor," e.g., 4-Amino-N,N,3-trimethylbenzamide hydrochloride) to displace a radiolabeled ligand with known high affinity and specificity for a particular serotonin receptor subtype. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50 (half-maximal inhibitory concentration). This value can then be converted to a Ki (inhibition constant), which represents the affinity of the compound for the receptor.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay for a Generic 5-HT Receptor

Objective: To determine the binding affinity (Ki) of 4-Amino-N,N,3-trimethylbenzamide hydrochloride for a specific human serotonin receptor subtype.

Materials:

  • Cell membranes expressing the target human serotonin receptor (commercially available or from in-house cell lines).

  • Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A).[7]

  • 4-Amino-N,N,3-trimethylbenzamide hydrochloride, dissolved in a suitable vehicle (e.g., DMSO).

  • Assay buffer (specific to the receptor subtype, typically containing Tris-HCl and various salts).

  • Non-specific binding (NSB) competitor (a high concentration of a known, non-radiolabeled ligand for the target receptor).

  • 96-well filter plates.[7]

  • Scintillation fluid and microplate scintillation counter.[7]

Procedure:

  • Preparation: Thaw the cell membranes on ice. Dilute the membranes in the assay buffer to a predetermined optimal concentration.

  • Assay Plate Setup: In a 96-well plate, add the assay components in the following order:

    • Assay buffer.

    • Increasing concentrations of 4-Amino-N,N,3-trimethylbenzamide hydrochloride (for the competition curve).

    • Vehicle control (for total binding).

    • NSB competitor (for non-specific binding).

    • Radioligand at a fixed concentration (typically at or near its Kd).

    • Diluted cell membranes to initiate the reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[7]

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well. Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts.

    • Plot the percentage of specific binding versus the log concentration of 4-Amino-N,N,3-trimethylbenzamide hydrochloride.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Binding Affinity Profile

The binding affinities of 4-Amino-N,N,3-trimethylbenzamide hydrochloride should be determined across a panel of serotonin receptor subtypes to assess its selectivity.

Receptor SubtypeRadioligandKi (nM) of 4-Amino-N,N,3-trimethylbenzamide hydrochloride
5-HT1A[3H]8-OH-DPATTBD
5-HT2A[3H]KetanserinTBD
5-HT2C[3H]MesulergineTBD
5-HT3[3H]GranisetronTBD
5-HT4[3H]GR113808TBD
5-HT6[3H]LSDTBD
5-HT7[3H]5-CTTBD
TBD: To be determined experimentally.

Part 2: Functional Characterization - Assessing Agonist Activity

Once binding is confirmed, the next critical step is to determine the functional consequence of this binding. Is 4-Amino-N,N,3-trimethylbenzamide hydrochloride an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity)? Functional assays measure the downstream signaling events that occur upon receptor activation.[8][9]

Serotonin Receptor Signaling Pathways

Most 5-HT receptors are GPCRs that couple to different G proteins, initiating distinct intracellular signaling cascades.[10][11]

  • Gαs-coupled receptors (e.g., 5-HT4, 5-HT6, 5-HT7): Activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[12]

  • Gαi/o-coupled receptors (e.g., 5-HT1, 5-HT5): Inhibit adenylyl cyclase, resulting in a decrease in intracellular cAMP.

  • Gαq/11-coupled receptors (e.g., 5-HT2 family): Activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores.[12]

G_Protein_Signaling cluster_Gs Gαs Pathway cluster_Gq Gαq Pathway Agonist_s Agonist (e.g., 5-HT4, 6, 7) Receptor_s 5-HT Receptor Agonist_s->Receptor_s Gs Gαs Receptor_s->Gs AC_s Adenylyl Cyclase Gs->AC_s cAMP ↑ cAMP AC_s->cAMP Agonist_q Agonist (e.g., 5-HT2 family) Receptor_q 5-HT Receptor Agonist_q->Receptor_q Gq Gαq Receptor_q->Gq PLC Phospholipase C Gq->PLC Ca2 ↑ Intracellular Ca2+ PLC->Ca2

Sources

Application Notes & Protocols: In Vitro Assay Setup for 4-Amino-N,N,3-trimethylbenzamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Contextualizing a Novel Benzamide Derivative

The benzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents. Compounds incorporating this moiety have demonstrated a remarkable spectrum of pharmacological activities, including but not limited to central nervous system modulation (antipsychotics, antiemetics) and enzyme inhibition (e.g., histone deacetylases [HDACs])[1].

4-Amino-N,N,3-trimethylbenzamide hydrochloride is a specific derivative within this broad chemical family. A review of current scientific literature reveals a lack of in-depth studies on its specific biological mechanism of action. Therefore, its pharmacological profile remains largely unexplored. This absence of specific target information necessitates a systematic, multi-tiered screening approach to elucidate its biological potential.

This guide provides a robust framework for the initial in vitro characterization of 4-Amino-N,N,3-trimethylbenzamide hydrochloride. We will detail a logical workflow of foundational assays designed to assess its general impact on cell health, proliferation, and programmed cell death. These assays—Cell Viability, Apoptosis, and Cell Cycle Analysis—serve as a critical first step in defining the compound's cytotoxic or cytostatic properties, guiding all future mechanistic studies.

Part 1: Strategic Experimental Workflow

A logical progression of assays is crucial for an efficient and cost-effective investigation of a novel compound. The initial goal is to determine if the compound has any biological effect on cultured cells and at what concentration range this effect occurs. This is achieved with a broad cytotoxicity screen. Based on these findings, subsequent assays are designed to understand the mechanism behind the observed effect—whether the compound inhibits cell growth (cytostatic) or induces cell death (cytotoxic), and through what pathway.

experimental_workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Interpretation start Compound Preparation (Stock Solution in DMSO) viability Cell Viability Assay (MTS) Determine IC50 start->viability Treat cell panel (Broad concentration range) apoptosis Apoptosis Assays (Annexin V / Caspase-3/7) viability->apoptosis If cytotoxic (IC50 observed) cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) viability->cell_cycle If cytostatic or cytotoxic interpretation Define Compound Profile: Cytotoxic vs. Cytostatic apoptosis->interpretation cell_cycle->interpretation

Figure 1: A strategic workflow for the initial in vitro characterization of 4-Amino-N,N,3-trimethylbenzamide hydrochloride.

Critical Preliminary Steps: Ensuring Data Integrity
  • Compound Handling and Solubilization: 4-Amino-N,N,3-trimethylbenzamide hydrochloride should first be dissolved in a sterile, biocompatible solvent to create a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the most common choice. Create a 10 mM or 20 mM stock solution, aliquot into smaller volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.

    • Expertise & Experience: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v), as higher concentrations can induce cellular stress and toxicity, confounding the experimental results. Always include a "vehicle control" (cells treated with the same final concentration of DMSO) in every experiment.

  • Cell Line Selection: The choice of cell lines is critical. A panel of cell lines, for instance from different cancer types (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver), is recommended for initial screening to identify potential tissue-specific sensitivity. All cell lines should be maintained in their recommended growth medium and conditions, and routinely tested for mycoplasma contamination.

Part 2: Experimental Protocols

Protocol 1: Cell Viability Assessment via MTS Assay

This colorimetric assay is a cornerstone for determining the effect of a compound on cell proliferation and cytotoxicity.[2] It measures the metabolic activity of a cell population, which is generally proportional to the number of viable cells.[3] The assay utilizes a tetrazolium salt (MTS) that is reduced by metabolically active cells into a colored formazan product, quantifiable by absorbance.[2]

Principle of Causality: The reduction of the tetrazolium salt is dependent on the activity of mitochondrial dehydrogenases and the availability of cofactors like NADH. A decrease in this activity is a reliable indicator of either cell death or a significant reduction in metabolic capacity, both of which are key outcomes of treatment with a bioactive compound.

Materials:

  • 96-well flat-bottom cell culture plates

  • Selected cell line(s) in complete growth medium

  • 4-Amino-N,N,3-trimethylbenzamide hydrochloride stock solution (e.g., 10 mM in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of the compound in complete growth medium. For an initial screen, a broad logarithmic range is recommended (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-cell" control (medium only, for background subtraction).

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations.

  • Incubation: Incubate the plate for a desired period, typically 48 or 72 hours, at 37°C, 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of the MTS reagent directly to each well.

  • Final Incubation: Incubate the plate for 1-3 hours at 37°C. The incubation time should be optimized for each cell line.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

Data Analysis and Presentation:

  • Subtract the average absorbance of the "no-cell" control from all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression analysis (e.g., in GraphPad Prism) to determine the half-maximal inhibitory concentration (IC₅₀).

Concentration (µM)Replicate 1 (Abs 490nm)Replicate 2 (Abs 490nm)Replicate 3 (Abs 490nm)Average Absorbance% Viability
Vehicle Control (0)1.2541.2881.2711.271100%
0.11.2451.2651.2501.25398.6%
11.1031.1211.0981.10787.1%
100.6500.6820.6650.66652.4%
500.2110.2050.2180.21116.6%
1000.1550.1490.1520.15212.0%
No-Cell Control0.1200.1220.1210.121N/A

Table 1: Example data layout for an MTS cell viability assay.

Protocol 2: Apoptosis Assessment

If the cell viability assay reveals a cytotoxic effect, the next logical step is to determine if cell death is occurring via apoptosis (programmed cell death), a common mechanism for anti-cancer drugs.[4] We describe two complementary assays to probe early and mid-stage apoptosis.

Principle of Causality: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[4] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact membrane. It can therefore enter and stain the DNA of late-stage apoptotic and necrotic cells where membrane integrity is lost.[5]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around its IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both floating and adherent cells. Adherent cells should be gently trypsinized. Combine all cells from each well into a single tube.

  • Washing: Wash the cells twice with cold 1x PBS by centrifuging at ~500 x g for 5 minutes.[5]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]

  • Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze immediately by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at >670 nm.

Data Interpretation: The flow cytometry data is visualized in a quadrant plot, distinguishing four cell populations:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

apoptosis_quadrant origin x_axis origin->x_axis Annexin V-FITC → y_axis origin->y_axis Propidium Iodide → q1 Live (Annexin V- / PI-) q2 Early Apoptotic (Annexin V+ / PI-) q3 Late Apoptotic/Necrotic (Annexin V+ / PI+) q4 Necrotic (Annexin V- / PI+) invis_x invis_x->x_axis invis_y invis_y->y_axis

Figure 2: Representative quadrant plot for Annexin V/PI flow cytometry data.

Principle of Causality: A key event in the apoptotic cascade is the activation of executioner caspases, primarily caspase-3 and caspase-7.[4] These enzymes cleave numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis. This assay uses a proluminescent substrate containing the "DEVD" peptide sequence, which is specifically recognized and cleaved by activated caspase-3/7.[7][8] This cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal directly proportional to caspase-3/7 activity.[7]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a white-walled, clear-bottom 96-well plate at the same density as the viability assay. Incubate for 24 hours.

  • Compound Treatment: Treat cells with the compound at the same concentrations used for the Annexin V assay.

  • Reagent Preparation & Addition: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.[9] After the desired treatment period (e.g., 24 hours), remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents on a plate shaker at a low speed for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Express results as a "fold change" in caspase activity relative to the vehicle control.

  • Fold Change = (Luminescence_Sample / Luminescence_Vehicle_Control)

Protocol 3: Cell Cycle Analysis via Propidium Iodide Staining

This assay is essential for determining if the compound induces cell cycle arrest at a specific phase (a cytostatic effect) or to identify a sub-G1 peak, which is indicative of apoptotic DNA fragmentation.

Principle of Causality: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner. The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. This allows for the differentiation of cells into the major phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[10]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound as described for the apoptosis assays.

  • Cell Harvesting: Harvest both floating and adherent cells and wash once with cold 1x PBS.

  • Fixation (Critical Step): Resuspend the cell pellet in ~200 µL of cold 1x PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to the cell suspension. This slow addition is crucial to prevent cell clumping.[11][12]

  • Storage: Incubate the cells for at least 2 hours at 4°C for fixation. Cells can be stored in ethanol at 4°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet once with 1x PBS.

    • Resuspend the pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Scientist's Note: RNase A is essential because PI can also bind to double-stranded RNA. The RNase treatment ensures that the signal is specific to DNA content.[10]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer, collecting the fluorescence signal on a linear scale.

Data Interpretation: The data is displayed as a histogram of cell count versus fluorescence intensity.

  • G0/G1 Phase: The first major peak, representing cells with 2n DNA content.

  • S Phase: The region between the two major peaks, representing cells undergoing DNA synthesis.

  • G2/M Phase: The second major peak, representing cells with 4n DNA content, which has approximately twice the fluorescence intensity of the G0/G1 peak.

  • Sub-G1 Peak: A peak to the left of the G0/G1 peak, indicating the presence of cells with fragmented DNA, a hallmark of apoptosis.

cell_cycle_histogram cluster_axis cluster_curve origin x_axis origin->x_axis DNA Content (PI Fluorescence) → y_axis origin->y_axis Cell Count → p1 p2 p1->p2 p3 Sub-G1 p2->p3 p4 p3->p4 p5 G0/G1 p4->p5 p6 p5->p6 p7 S p6->p7 p8 G2/M p7->p8 p9 p8->p9

Figure 3: A typical cell cycle histogram obtained from PI staining and flow cytometry.

Conclusion

This application guide provides a comprehensive and scientifically grounded framework for the initial in vitro assessment of 4-Amino-N,N,3-trimethylbenzamide hydrochloride. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can effectively characterize its primary biological activity. The results from these foundational assays will be instrumental in forming a hypothesis about its mechanism of action and will guide the design of more targeted future experiments, such as specific enzyme inhibition or receptor binding assays.

References

  • Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Source: Bio-protocol URL: [Link]

  • Title: Caspase 3/7 Activity Source: Protocols.io URL: [Link]

  • Title: In Vitro Assays for Screening Small Molecules Source: PubMed (Methods in Molecular Biology) URL: [Link]

  • Title: Technical Manual Caspase 3/7 Activity Assay Kit Source: Abbkine URL: [Link]

  • Title: Cell Cycle Analysis by Propidium Iodide Staining Source: University College London (UCL) URL: [Link]

  • Title: Cell Cycle Protocol - Flow Cytometry Source: UT Health San Antonio URL: [Link]

  • Title: Apoptosis Assay Protocol | Technical Note 244 Source: DeNovix URL: [Link]

  • Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Source: SciSpace (Bio-protocol) URL: [Link]

  • Title: Assaying cell cycle status using flow cytometry Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages Source: SciSpace (IntechOpen) URL: [https://typeset.io/papers/in-vitro-cytotoxicity-and-cell-viability-assays-principles-21z09x51]([Link] cytotoxicity-and-cell-viability-assays-principles-21z09x51)

  • Title: Cell Cycle Analysis Source: Flow Cytometry Core Facility, University of Chicago URL: [Link]

  • Title: Cell Viability Assays Source: Ichor Life Sciences URL: [Link]

Sources

Application Notes and Protocols for 4-Amino-N,N,3-trimethylbenzamide hydrochloride in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Guide to Investigating the Cellular Effects of 4-Amino-N,N,3-trimethylbenzamide hydrochloride

Introduction: Unveiling the Potential of a Novel Benzamide Derivative

4-Amino-N,N,3-trimethylbenzamide hydrochloride is a small molecule belonging to the diverse family of benzamides. While the specific biological activities of this particular hydrochloride salt are not yet extensively documented, the broader class of aminobenzamide and trimethylbenzamide derivatives has shown a wide range of pharmacological effects, including antimicrobial, anticonvulsant, and anticancer properties.[1][2] Notably, substituted benzamides are key components in a variety of therapeutic agents. For instance, trimethobenzamide is known for its antiemetic effects, acting as a dopamine D2 receptor antagonist.[3][4][5]

This document provides a comprehensive guide for researchers to initiate cell culture-based investigations into the biological functions of 4-Amino-N,N,3-trimethylbenzamide hydrochloride. The protocols outlined herein are designed as a foundational framework for exploring its potential cytotoxic effects, impact on cell proliferation, and for elucidating its mechanism of action. Given the structural similarities to other biologically active benzamides, potential, yet unproven, areas of investigation for this compound could include the modulation of cell signaling pathways, effects on cell cycle progression, or induction of apoptosis.

Disclaimer: The following protocols are proposed as a starting point for research. The actual biological effects of 4-Amino-N,N,3-trimethylbenzamide hydrochloride must be determined experimentally.

Chemical Properties and Handling

PropertyValue
CAS Number 953739-92-9 (for the base)
Molecular Formula C₁₀H₁₅ClN₂O
Molecular Weight 214.69 g/mol
Appearance Solid
Storage Store at 2-8°C in a dry, well-ventilated place.

Safety Precautions: Handle 4-Amino-N,N,3-trimethylbenzamide hydrochloride in accordance with its Safety Data Sheet (SDS). It is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation.[6] Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area or a chemical fume hood.

Part 1: Foundational In Vitro Assessment

The initial phase of investigation should focus on determining the optimal concentration range and assessing the general cytotoxic profile of the compound.

Protocol 1: Preparation of Stock Solution

A high-concentration, sterile stock solution is essential for accurate and reproducible experiments.

Materials:

  • 4-Amino-N,N,3-trimethylbenzamide hydrochloride powder

  • Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Vortex mixer

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh out a precise amount of 4-Amino-N,N,3-trimethylbenzamide hydrochloride.

  • Dissolve the powder in an appropriate volume of sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Protocol 2: Determination of Optimal Working Concentration and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which can be an indicator of cell viability and proliferation.

Workflow for Determining Optimal Concentration:

workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in a 96-well plate C Treat cells with diluted compound (include vehicle control) A->C B Prepare serial dilutions of 4-Amino-N,N,3-trimethylbenzamide HCl in culture medium B->C D Incubate for 24, 48, and 72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability (%) and determine the IC50 value H->I

Caption: Workflow for MTT-based cytotoxicity assay.

Materials:

  • Selected mammalian cell line (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • 4-Amino-N,N,3-trimethylbenzamide hydrochloride stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare a series of dilutions of 4-Amino-N,N,3-trimethylbenzamide hydrochloride in complete culture medium from the stock solution. A broad range is recommended for the initial screen (e.g., 0.1 µM to 100 µM).

  • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity if available.

  • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.

  • Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • At each time point, add 20 µL of MTT solution to each well and incubate for 2-4 hours.

  • After incubation, carefully remove the MTT-containing medium and add 100-150 µL of the solubilization solution to each well.

  • Gently pipette to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Part 2: Investigating the Mechanism of Action

Based on the IC₅₀ value obtained, further experiments can be designed to explore the underlying mechanism of action. Many aminobenzamide derivatives have been shown to influence cell cycle and apoptosis.

Hypothesized Signaling Pathway Involvement

Given that some aminobenzamide derivatives act as PARP or HDAC inhibitors, it is plausible that 4-Amino-N,N,3-trimethylbenzamide hydrochloride could interfere with DNA repair or epigenetic regulation, ultimately leading to apoptosis.

pathway cluster_compound Compound Action cluster_cellular Cellular Targets (Hypothesized) cluster_downstream Downstream Effects A 4-Amino-N,N,3- trimethylbenzamide HCl B PARP Inhibition? A->B potential inhibition C HDAC Inhibition? A->C potential inhibition D DNA Damage Accumulation B->D E Altered Gene Expression C->E F Cell Cycle Arrest D->F E->F G Apoptosis F->G

Caption: Hypothesized mechanism of action.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol will determine if the compound induces cell cycle arrest at a specific phase.

Materials:

  • Cells treated with 4-Amino-N,N,3-trimethylbenzamide hydrochloride (at IC₅₀ and sub-IC₅₀ concentrations) for 24 and 48 hours.

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Culture and treat cells in 6-well plates as described previously.

  • Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.

  • Wash the cell pellet with cold PBS.

  • Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Assessment of Apoptosis by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Cells treated with 4-Amino-N,N,3-trimethylbenzamide hydrochloride.

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • Flow cytometer

Procedure:

  • Treat cells in 6-well plates with the compound at the desired concentrations and for the appropriate duration.

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Conclusion and Future Directions

The application notes and protocols provided here offer a structured approach to begin characterizing the in vitro effects of 4-Amino-N,N,3-trimethylbenzamide hydrochloride. The initial determination of cytotoxicity and IC₅₀ values is crucial for designing subsequent mechanistic studies. Based on the activities of related aminobenzamide compounds, investigating effects on cell cycle progression and apoptosis is a logical next step.

Should this compound show interesting activity in these initial assays, further investigations could include:

  • Target Identification: Utilizing techniques such as proteomics or genetic screening to identify the molecular target(s).

  • Pathway Analysis: Performing Western blotting for key proteins involved in cell cycle regulation (e.g., cyclins, CDKs) and apoptosis (e.g., caspases, Bcl-2 family proteins).

  • In Vivo Studies: If potent and specific in vitro activity is observed, progressing to animal models to assess efficacy and toxicity.

The exploration of novel chemical entities like 4-Amino-N,N,3-trimethylbenzamide hydrochloride is fundamental to the discovery of new therapeutic agents.

References

  • Thioether-based 2-aminobenzamide derivatives: Novel HDAC inhibitors with potent in vitro and in vivo antitumor activity. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. National Institutes of Health. [Link]

  • Anticonvulsant activity of some 4-aminobenzamides. PubMed. [Link]

  • Trimethobenzamide. Wikipedia. [Link]

  • Trimethobenzamide. Grokipedia. [Link]

  • Trimethobenzamide. PubChem. [Link]

Sources

Application Notes & Protocols: A Methodological Guide to the Dosing and Administration of 4-Amino-N,N,3-trimethylbenzamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: 4-Amino-N,N,3-trimethylbenzamide hydrochloride is a research compound with limited characterization in publicly available literature. The following document is not a validated protocol but rather a comprehensive methodological guide designed for researchers and drug development professionals. It outlines the necessary steps to systematically determine the appropriate dosing and administration parameters for this novel agent. All protocols provided are illustrative and require rigorous validation by the end-user in a controlled laboratory setting.

Introduction: A Framework for Novel Compound Characterization

The successful preclinical evaluation of any novel chemical entity hinges on the precise and reproducible administration of the compound. For 4-Amino-N,N,3-trimethylbenzamide hydrochloride, the absence of established pharmacological and toxicological data necessitates a foundational, step-by-step approach. This guide provides the scientific rationale and experimental framework to progress from basic physicochemical characterization to initial in vivo studies, ensuring data integrity and animal welfare. Our approach is grounded in established principles of drug discovery, emphasizing a logical, evidence-based progression of experiments.

Part 1: Foundational Analysis: Physicochemical Properties & Formulation

Before any biological assessment, understanding the fundamental chemical properties of 4-Amino-N,N,3-trimethylbenzamide hydrochloride is paramount. These characteristics directly influence its biological availability and the feasibility of different administration routes.

Protocol 1: Solubility Profiling

Rationale: The solubility of a compound dictates its ability to be absorbed and distributed in vivo. Poor solubility can lead to inaccurate and irreproducible results. This protocol establishes the solubility profile in common vehicles used for in vitro and in vivo research.

Materials:

  • 4-Amino-N,N,3-trimethylbenzamide hydrochloride powder

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

  • pH meter

  • Solvents: Deionized water, Phosphate-Buffered Saline (PBS, pH 7.4), Dimethyl sulfoxide (DMSO), Ethanol (EtOH), Polyethylene glycol 300 (PEG300), Tween 80

Step-by-Step Methodology:

  • Prepare saturated solutions by adding an excess of the compound to a known volume of each solvent (e.g., 10 mg into 1 mL).

  • Incubate the mixtures at room temperature with continuous agitation (e.g., vortexing or shaking) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.

  • Carefully collect the supernatant. If necessary, filter through a 0.22 µm syringe filter to remove any remaining particulates.

  • Determine the concentration of the compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (if a chromophore is present and a standard curve is established) or High-Performance Liquid Chromatography (HPLC).

  • Express solubility in mg/mL or µM.

Data Presentation: Solubility Profile Table

VehicleVisual Observation (Precipitate Y/N)Quantitative Solubility (mg/mL)Notes
Deionized WaterRecord final pH
PBS (pH 7.4)
100% DMSO
100% Ethanol
10% DMSO / 90% SalineAssess for precipitation upon aqueous dilution.
10% DMSO / 40% PEG300 / 50% SalineCommon vehicle for IP/IV administration.[1]
5% Tween 80 / 95% WaterVehicle for oral (PO) administration.
Formulation Development

Rationale: An appropriate vehicle must dissolve the compound at the desired concentration and be non-toxic to the biological system. The choice of vehicle is dictated by the solubility data and the intended route of administration.

  • In Vitro Studies: DMSO is a common solvent for initial stock solutions. However, the final concentration of DMSO in cell culture media should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • In Vivo Studies: For parenteral routes (IV, IP, SC), aqueous-based vehicles are preferred. If the compound has low aqueous solubility, co-solvent systems like the DMSO/PEG300/Saline formulation are often necessary.[1] For oral administration, suspensions or solutions using surfactants like Tween 80 can improve solubility and absorption.

Part 2: In Vitro Bioactivity & Cytotoxicity Screening

In vitro assays are essential for determining a biologically active concentration range and assessing the compound's potential for cytotoxicity. This information is critical for designing subsequent experiments and provides a preliminary indication of the therapeutic window.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Method)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[2] It is a standard first-pass screen to determine the concentration at which a compound exhibits cytotoxic effects and to calculate its 50% inhibitory concentration (IC50).

Materials:

  • Relevant cancer or normal cell lines (e.g., HepG2 for liver toxicity, or a cell line relevant to the compound's expected target).

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • 4-Amino-N,N,3-trimethylbenzamide hydrochloride, dissolved in DMSO to create a high-concentration stock (e.g., 10-50 mM).

  • MTT reagent (5 mg/mL in PBS).

  • Solubilization solution (e.g., acidified isopropanol or DMSO).

  • Multi-well plate reader.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the compound stock in complete culture medium. A common starting range is 0.1 µM to 100 µM. Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound.

  • Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of ~570 nm using a plate reader.

  • Analysis: Normalize the absorbance values to the vehicle control (representing 100% viability). Plot the percent viability against the logarithm of the compound concentration and fit the data with a non-linear regression model to determine the IC50 value.

Visualization: Workflow for In Vitro Cytotoxicity Assessment

InVitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-Well Plate C Treat Cells with Compound (24-72h) A->C B Prepare Serial Dilution of Compound B->C D Add MTT Reagent (2-4h Incubation) C->D E Solubilize Formazan Crystals D->E F Read Absorbance (570 nm) E->F G Calculate % Viability vs. Vehicle Control F->G H Plot Dose-Response Curve & Calculate IC50 G->H

Caption: Workflow for determining the IC50 of a novel compound.

Part 3: In Vivo Protocol Development: A Safety-First Approach

Transitioning to in vivo models requires a cautious, stepwise approach to ensure animal welfare and determine a safe and effective dose range.

Protocol 3: Acute Maximum Tolerated Dose (MTD) Study

Rationale: The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity or mortality. An MTD study is essential for establishing a safe dose range for subsequent efficacy studies. Data from structurally similar compounds, such as d,l-4-amino-N-(alpha-methylbenzyl)-benzamide which showed an anti-MES ED50 of 18.02 mg/kg in mice, can provide a starting point, but an independent MTD is mandatory.[3]

Model:

  • Species: Mouse (e.g., C57BL/6 or BALB/c), 8-10 weeks old, single sex to reduce variability.

  • Group Size: 3-5 animals per dose group.

Step-by-Step Methodology:

  • Dose Selection: Based on in vitro cytotoxicity and data from related compounds, select a conservative starting dose (e.g., 1-5 mg/kg). Subsequent doses can be escalated using a modified Fibonacci sequence (e.g., 5, 10, 20, 40, 80 mg/kg) until signs of toxicity are observed.

  • Formulation: Prepare the compound in a sterile, non-toxic vehicle determined from Protocol 1. Ensure the dosing volume is appropriate for the animal size and route of administration (e.g., for mice, typically 10 mL/kg for oral gavage or IP injection).

  • Administration: Administer a single dose of the compound via the chosen route (e.g., intraperitoneal injection, IP). Include a vehicle-only control group.

  • Monitoring: Observe animals intensely for the first 4-6 hours post-dose, and then at least twice daily for 7-14 days.

  • Data Collection: Record the following parameters:

    • Mortality: Time of death if it occurs.

    • Body Weight: Daily measurements are critical; a weight loss of >15-20% is a common humane endpoint.

    • Clinical Signs of Toxicity: Record observations using a scoring sheet. Signs include ruffled fur, hunched posture, lethargy, ataxia, labored breathing, or changes in behavior.

    • Necropsy: At the end of the study, perform a gross necropsy on all animals to look for organ abnormalities.

  • MTD Determination: The MTD is defined as the highest dose that does not result in mortality, >20% body weight loss, or severe, irreversible clinical signs of distress.

Data Presentation: MTD Study Observation Table

Dose Group (mg/kg)n/N at Day 14Mean Body Weight Change (%)Key Clinical Signs Observed
Vehicle5/5+5%Normal activity, no adverse signs.
105/5+3%Normal activity, no adverse signs.
205/5-2%Mild, transient lethargy for 2 hours post-dose.
405/5-8%Moderate lethargy, slight hunching for 6 hours post-dose.
803/5-18% (survivors)Severe lethargy, ataxia, 2 mortalities within 48 hours.

In this example, the MTD would be considered 40 mg/kg.

Visualization: Decision Tree for In Vivo Dose Escalation

MTD_Workflow start Start with Low Dose (e.g., 5 mg/kg) administer Administer Single Dose to Cohort (n=3-5) start->administer monitor Monitor for 7-14 Days (Weight, Clinical Signs) administer->monitor decision Severe Toxicity or Mortality? monitor->decision mtd_found MTD = Previous Dose Level. END STUDY decision->mtd_found yes escalate Escalate to Next Dose Level decision->escalate no yes Yes no No escalate->administer

Caption: A stepwise decision process for MTD determination.

Part 4: Efficacy Study Design

With the MTD established, efficacy studies can be designed using well-tolerated doses.

  • Dose Selection: Select 2-3 dose levels below the MTD (e.g., 40, 20, and 10 mg/kg from the example above).

  • Study Groups: Always include a vehicle control group. If there is a standard-of-care compound for the disease model, include it as a positive control.

  • Dosing Regimen: The frequency (e.g., once daily, twice daily) and duration of dosing will depend on the disease model and the compound's expected pharmacokinetic properties.

  • Endpoints: Clearly define primary and secondary endpoints for efficacy (e.g., tumor volume, behavioral score, biomarker levels) before the study begins.

By following this structured, data-driven approach, researchers can confidently establish robust and reproducible protocols for the dosing and administration of novel compounds like 4-Amino-N,N,3-trimethylbenzamide hydrochloride, paving the way for meaningful and reliable scientific inquiry.

References

  • Šuković, D., et al. (2021). Cytotoxicity and Nanoassembly Characteristics of Aromatic Amides of Oleanolic Acid and Ursolic Acid. PMC - PubMed Central. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for In Vivo Animal Studies of Benzamide, N-benzoyl-N-(phenylmethyl)
  • Clark, C. R., et al. (1984). Anticonvulsant activity of some 4-aminobenzamides. Journal of Medicinal Chemistry. Available at: [Link]

  • Kracmarova, A., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2017). Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evaluation. Chemical and Pharmaceutical Bulletin.
  • Parboosing, R., et al. (2017). Cell-based Assays for Assessing Toxicity: A Basic Guide. Bentham Science Publishers. Available at: [Link]

  • Chemistry LibreTexts. (2024). Different Cytotoxicity Assays. Chemistry LibreTexts. Available at: [Link]

Sources

Application Note: A Validated Protocol for the Synthesis and Purification of 4-Amino-N,N,3-trimethylbenzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis and purification of 4-Amino-N,N,3-trimethylbenzamide hydrochloride, a key chemical intermediate. The described methodology is structured as a three-part process, commencing with the synthesis of the nitro-intermediate, N,N,3-trimethyl-4-nitrobenzamide, followed by its selective reduction to the corresponding primary amine, and concluding with the purification and conversion to its stable hydrochloride salt. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations to ensure reproducibility, purity, and yield. All quantitative data, procedural workflows, and analytical benchmarks are provided to facilitate direct implementation.

Introduction and Strategic Overview

4-Amino-N,N,3-trimethylbenzamide serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and research chemicals. Its structure, featuring a primary aromatic amine and a tertiary benzamide, allows for a variety of subsequent chemical modifications. The hydrochloride salt form is typically preferred due to its enhanced stability and solubility in aqueous media compared to the free base.

The synthetic strategy detailed herein is a robust and scalable three-step sequence designed for efficiency and high purity. The process begins with the conversion of 3-Methyl-4-nitrobenzoic acid to its acyl chloride, which is then reacted in situ with dimethylamine to form the stable intermediate, N,N,3-trimethyl-4-nitrobenzamide. The critical second step involves the chemoselective reduction of the aromatic nitro group to a primary amine, a transformation achieved through catalytic hydrogenation, which preserves the amide functionality.[1][2] The final stage involves the purification of the resulting amine free base by column chromatography, followed by its conversion to the hydrochloride salt to yield the final product.

Safety and Handling Precautions

All operations should be conducted within a certified chemical fume hood by personnel trained in standard laboratory procedures. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, is mandatory.

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water. Handle with extreme care under anhydrous conditions.

  • Dimethylamine (HN(CH₃)₂): Flammable and corrosive. Use in a well-ventilated area.

  • Palladium on Carbon (Pd/C): The 10% Pd/C catalyst is flammable, especially when dry or saturated with hydrogen. Handle with care; do not allow it to dry completely after reaction.

  • Hydrogen Gas (H₂): Extremely flammable. Ensure the reaction apparatus is properly sealed and purged, and operate away from ignition sources.

  • Hydrochloric Acid (HCl): Corrosive. Handle with appropriate care.

Refer to the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[3][4][5][6][7]

Overall Synthetic Pathway

The synthesis follows a logical progression from an activated nitro-substituted benzoic acid to the final amine hydrochloride salt.

G A 3-Methyl-4-nitrobenzoic acid B N,N,3-Trimethyl-4-nitrobenzamide (Intermediate 1) A->B 1) SOCl₂, DMF (cat.) 2) Dimethylamine, Base C 4-Amino-N,N,3-trimethylbenzamide (Free Base) B->C H₂, 10% Pd/C Ethanol, RT D 4-Amino-N,N,3-trimethylbenzamide HCl (Final Product) C->D HCl in Dioxane or Ether Anhydrous Solvent

Diagram 1: Chemical synthesis pathway for 4-Amino-N,N,3-trimethylbenzamide HCl.

Part I: Synthesis of N,N,3-trimethyl-4-nitrobenzamide (Intermediate 1)

Principle

This step involves the conversion of a carboxylic acid to a tertiary amide. To facilitate this, the carboxylic acid is first activated by converting it to a more reactive acyl chloride using thionyl chloride with a catalytic amount of DMF. The resulting acyl chloride is then subjected to nucleophilic acyl substitution by dimethylamine to form the desired amide.[8] A non-nucleophilic base is used to neutralize the HCl byproduct generated during the amidation step.[9]

Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)
3-Methyl-4-nitrobenzoic acid181.1510.0 g55.2
Thionyl Chloride (SOCl₂)118.975.8 mL (8.0 g)67.3
N,N-Dimethylformamide (DMF)73.093-4 dropscatalytic
Dichloromethane (DCM), anhydrous84.93150 mL-
Dimethylamine (2.0 M in THF)45.0833.1 mL66.2
Triethylamine (Et₃N)101.199.2 mL (6.7 g)66.2
Experimental Protocol
  • Acyl Chloride Formation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser (with a gas outlet to a trap), add 3-Methyl-4-nitrobenzoic acid (10.0 g, 55.2 mmol) and anhydrous dichloromethane (100 mL).

  • Add a few drops of DMF (catalyst).

  • Slowly add thionyl chloride (5.8 mL, 67.3 mmol) to the suspension at room temperature.

  • Heat the mixture to reflux (approx. 40°C) and stir for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂). The mixture should become a clear solution.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and DCM, yielding the crude 3-methyl-4-nitrobenzoyl chloride as a yellow oil or solid.

  • Amidation: Re-dissolve the crude acyl chloride in 50 mL of anhydrous DCM and cool the flask to 0°C in an ice bath.

  • In a separate flask, mix triethylamine (9.2 mL, 66.2 mmol) and the dimethylamine solution (33.1 mL, 66.2 mmol).

  • Slowly add the dimethylamine/triethylamine mixture to the stirred acyl chloride solution at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N,N,3-trimethyl-4-nitrobenzamide can be purified by recrystallization from an ethanol/water mixture to yield a pale yellow solid. Typical yield: 85-95%.

Part II: Synthesis of 4-Amino-N,N,3-trimethylbenzamide (Free Base)

Principle

This step employs catalytic transfer hydrogenation for the selective reduction of the aromatic nitro group. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.[10] Hydrogen gas serves as the reducing agent. This method is highly chemoselective, leaving the amide functional group intact.[1] The reaction is typically run at room temperature under a positive pressure of hydrogen.

Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)
N,N,3-trimethyl-4-nitrobenzamide208.229.0 g43.2
10% Palladium on Carbon (Pd/C)-0.9 g (10 wt%)catalytic
Ethanol (EtOH), 200 proof46.07200 mL-
Hydrogen Gas (H₂)2.02Balloon or H₂ lineExcess
Experimental Protocol
  • Set up a hydrogenation apparatus (e.g., a Parr shaker or a flask system with a hydrogen balloon).

  • To a 500 mL hydrogenation flask, add N,N,3-trimethyl-4-nitrobenzamide (9.0 g, 43.2 mmol) and ethanol (200 mL).

  • Carefully add the 10% Pd/C catalyst (0.9 g) under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Pd/C can be pyrophoric.

  • Seal the reaction vessel, evacuate the air, and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.

  • Pressurize the vessel with hydrogen (a balloon is sufficient for small scale, or ~50 psi in a Parr apparatus) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or by observing hydrogen uptake. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (approx. 50 mL). Caution: Do not allow the catalyst on the filter paper to dry out.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 4-Amino-N,N,3-trimethylbenzamide as an off-white or light brown solid.

Part III: Purification and Hydrochloride Salt Formation

Principle

The crude free base amine is first purified using flash column chromatography to remove non-polar impurities and any unreacted starting material. The conversion to a hydrochloride salt serves two primary purposes: it provides a stable, crystalline solid that is easier to handle and store than the free base, and it often aids in final purification, as the salt may be less soluble in certain organic solvents, allowing for precipitation or recrystallization.

Materials and Reagents
ReagentAmount
Crude 4-Amino-N,N,3-trimethylbenzamide~7.7 g
Silica Gel for flash chromatography~200 g
Eluent (e.g., Ethyl Acetate/Hexanes gradient)As needed
Anhydrous Diethyl Ether (Et₂O) or Isopropanol100 mL
HCl solution (2.0 M in Diethyl Ether or 4.0 M in Dioxane)~1.1 equivalents
Experimental Protocol
  • Purification: Prepare a silica gel column. Dissolve the crude amine in a minimal amount of dichloromethane or the initial eluent mixture.

  • Load the sample onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50-70% EtOAc).

  • Collect fractions and monitor by TLC. Combine the fractions containing the pure product and concentrate under reduced pressure to yield pure 4-Amino-N,N,3-trimethylbenzamide free base.

  • Salt Formation: Dissolve the purified free base in anhydrous diethyl ether (approx. 100 mL).

  • While stirring, slowly add the HCl solution (e.g., 2.0 M in Et₂O) dropwise. A white precipitate of the hydrochloride salt will form immediately.

  • Continue adding the HCl solution until no further precipitation is observed (check pH with moist litmus paper if desired).

  • Stir the resulting slurry for 30 minutes at room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether to remove any excess HCl and solvent.

  • Dry the product under vacuum to yield 4-Amino-N,N,3-trimethylbenzamide hydrochloride as a stable, white to off-white solid. Typical overall yield: 70-85%.

Integrated Experimental Workflow

G cluster_0 Part I: Amidation cluster_1 Part II: Reduction cluster_2 Part III: Purification & Salt Formation A1 React 3-Methyl-4-nitrobenzoic acid with SOCl₂ A2 Remove excess SOCl₂ A1->A2 A3 React crude acyl chloride with Dimethylamine/Et₃N A2->A3 A4 Aqueous Work-up A3->A4 A5 Recrystallize Intermediate 1 A4->A5 B1 Hydrogenate Intermediate 1 using H₂ and 10% Pd/C A5->B1 To Part II B2 Filter to remove catalyst B1->B2 B3 Concentrate filtrate B2->B3 C1 Purify free base via Column Chromatography B3->C1 To Part III C2 Dissolve pure amine in Et₂O C1->C2 C3 Add HCl solution C2->C3 C4 Filter and dry product C3->C4 D Pure 4-Amino-N,N,3-trimethyl- benzamide HCl C4->D Final Analysis

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Amino-N,N,3-trimethylbenzamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 4-Amino-N,N,3-trimethylbenzamide hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. Understanding and controlling for potential degradation is critical for ensuring the accuracy, reproducibility, and validity of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of 4-Amino-N,N,3-trimethylbenzamide hydrochloride solutions.

Q1: What are the primary chemical degradation pathways for 4-Amino-N,N,3-trimethylbenzamide hydrochloride in solution?

A1: Based on its molecular structure, which features a tertiary benzamide and an aromatic amine, the compound is susceptible to two principal degradation pathways:

  • Hydrolysis: The amide bond is the most probable site for hydrolytic cleavage. This reaction can be catalyzed by both acidic and basic conditions, resulting in the formation of 4-amino-3-methylbenzoic acid and dimethylamine.[1][2][3][4] Amide hydrolysis, while generally slower than ester hydrolysis, can be significant under harsh pH conditions or elevated temperatures.[1][4]

  • Oxidation: The 4-amino group attached to the benzene ring is an electron-donating group, making it susceptible to oxidation.[5] This process can be initiated by dissolved oxygen, trace metal ions, or exposure to light, often leading to the formation of colored degradation products like quinone-imines, which can cause a solution to turn yellow or brown.[5]

Q2: How does the pH of the solution impact the stability of this compound?

A2: The pH is a critical factor. The rate of amide hydrolysis is generally U-shaped with respect to pH, meaning it is slowest in the neutral range and increases significantly in both strongly acidic and strongly basic solutions.[2][3][5][6] To ensure maximum stability and minimize hydrolytic degradation, it is highly recommended to prepare solutions in a buffered system within a neutral pH range (approximately pH 6-8).

Q3: Is 4-Amino-N,N,3-trimethylbenzamide hydrochloride sensitive to light?

A3: Yes, compounds with aromatic amine functionalities are often photosensitive.[5] Exposure to light, particularly UV radiation, can provide the energy needed to initiate oxidative degradation pathways.[7][8] Therefore, all solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.[5][8]

Q4: What are the optimal storage conditions for a stock solution?

A4: To maximize the shelf-life of your stock solution, we recommend the following storage protocol:

  • Temperature: Store at 2-8°C or frozen at -20°C for longer-term storage.[9]

  • Light: Protect from light at all times using amber vials or foil wrapping.

  • Atmosphere: For maximum protection against oxidation, consider using a deoxygenated solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen).

  • pH: Prepare the solution in a neutral, buffered solvent.

  • Purity: Use high-purity, sterile solvents to prevent microbial contamination, which can also contribute to degradation.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Issue 1: My solution's purity, as measured by HPLC, is decreasing much faster than expected.

  • Potential Cause 1: pH-Induced Hydrolysis. Your solvent system may be too acidic or basic. Unbuffered aqueous solutions or the dissolution of the hydrochloride salt itself can create a slightly acidic environment, sufficient to catalyze slow hydrolysis over time.

    • Troubleshooting Step: Measure the pH of your solution immediately after preparation.

    • Corrective Action: Prepare your solutions using a suitable buffer system to maintain a stable pH between 6 and 8. Common biological buffers like PBS (phosphate-buffered saline) are often a good starting point, but compatibility should always be verified.

  • Potential Cause 2: Incompatible Solvent. The chosen solvent may be reacting with the compound.

    • Troubleshooting Step: Review the literature for recommended solvents. Protic solvents may participate in hydrolysis, while certain organic solvents can contain impurities (e.g., peroxides in aged ethers) that promote degradation.

    • Corrective Action: Use fresh, high-purity, HPLC-grade solvents. Acetonitrile and methanol are generally suitable for preparing stock solutions.[5]

Issue 2: The solution, which was initially colorless, has turned yellow or brown.

  • Potential Cause: Oxidative Degradation. This color change is a classic indicator of oxidation of the 4-amino group.[5] This is often accelerated by exposure to atmospheric oxygen and/or light.

    • Troubleshooting Step: Review your solution preparation and storage procedure. Was the vial clear? Was it left open to the air for an extended period?

    • Corrective Action: Implement rigorous measures to prevent oxidation.

      • Use solvents that have been deoxygenated by sparging with nitrogen or argon gas.

      • Prepare the solution quickly and immediately flush the headspace of the vial with an inert gas before sealing.

      • Always store the solution in amber glass vials to protect it from light.[5]

Issue 3: I am observing poor reproducibility and inconsistent results in my assays.

  • Potential Cause: On-the-Bench Degradation. If your stock solution is stable, the compound may be degrading under the specific conditions of your experiment (e.g., elevated temperature, prolonged incubation, specific assay reagents).

    • Troubleshooting Step: Perform a stability test under your exact assay conditions. Prepare a sample and incubate it for the full duration of your experiment. Analyze its purity at the beginning and end of the incubation period.

    • Corrective Action: If degradation is observed, you may need to adjust your experimental protocol. This could involve reducing incubation times, lowering the temperature, or adding antioxidants (if compatible with your system). Always prepare fresh working solutions from a stable stock immediately before each experiment.

Data Summary & Experimental Protocols
Summary of Stability Profile
Stress ConditionTemperature (°C)Time (hours)Estimated Degradation (%)Primary Pathway
0.1 M HCl (Acid) 602415 - 30%Hydrolysis
Neutral (Water/PBS) 6024< 5%-
0.1 M NaOH (Base) 602420 - 35%Hydrolysis
3% H₂O₂ (Oxidation) 252410 - 25%Oxidation
Photolytic (UV/Vis) 25245 - 15%Oxidation
Thermal (Solid State) 8048< 5%-
Diagram: Potential Degradation Pathways

cluster_0 4-Amino-N,N,3-trimethylbenzamide cluster_1 Degradation Products Compound 4-Amino-N,N,3-trimethylbenzamide (Stable Form) Hydrolysis_Product 4-Amino-3-methylbenzoic Acid + Dimethylamine Compound->Hydrolysis_Product Hydrolysis (Acid/Base, Heat) Oxidation_Product Oxidized Species (e.g., Quinone-imines) Compound->Oxidation_Product Oxidation (O₂, Light, Metal Ions)

Caption: Primary degradation pathways for 4-Amino-N,N,3-trimethylbenzamide.

Protocol 1: Forced Degradation Study

This protocol, adapted from ICH guidelines, allows you to assess the stability of your compound under various stress conditions.[7][10]

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of 4-Amino-N,N,3-trimethylbenzamide hydrochloride in acetonitrile.

  • Set Up Stress Conditions: For each condition, prepare a sample and a control.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

    • Photolytic Degradation: Place 2 mL of stock solution in a clear quartz cuvette. Expose it to a calibrated UV/Vis light source.[8] Prepare a control sample by wrapping an identical cuvette in aluminum foil and placing it alongside the exposed sample.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 4, 8, 12, 24 hours).

  • Sample Quenching:

    • For acid/base samples, neutralize with an equal volume of 0.1 M NaOH/HCl, respectively.

    • For other samples, no quenching is needed.

  • Analysis: Dilute all samples with the mobile phase to an appropriate concentration and analyze immediately using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a general framework for an HPLC method capable of separating the parent compound from its potential degradation products.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: Ramp linearly from 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for the compound's absorbance maximum (λ-max), likely between 254-300 nm, and monitor at that wavelength.

  • Injection Volume: 10 µL.

Diagram: Experimental Workflow for Stability Assessment

cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation Prep Prepare 1 mg/mL Stock Solution (e.g., in Acetonitrile) Stress Aliquot and apply stress conditions (Acid, Base, H₂O₂, Light) Prep->Stress Control Prepare Control Samples (No stress, light-protected) Prep->Control Timepoints Withdraw samples at T=0, 4, 8, 12, 24h Stress->Timepoints Control->Timepoints Quench Neutralize/Quench Reaction Timepoints->Quench Analyze Analyze by Stability-Indicating HPLC-UV Method Quench->Analyze Compare Compare peak area of parent compound (Stress vs. Control) Analyze->Compare Degradation Calculate % Degradation Identify new peaks Compare->Degradation

Caption: Workflow for a solution stability study of the compound.

References
  • Chemistry Stack Exchange. (2018). How is the hydrolysis of amides done in a lab?Link

  • Solubility of Things. Amides: Structure, Properties, and Reactions. Link

  • Cox, R. A. (2009). Benzamide hydrolysis in strong acids — The last word. Canadian Journal of Chemistry. Link

  • Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. Link

  • Geocities.ws. Hydrolysis of Benzamide. Link

  • TCI Chemicals. (2024). SAFETY DATA SHEET. Link

  • R Discovery. Forced Degradation Studies Research Articles. Link

  • Bunton, C. A., Nayak, B., & O'Connor, C. (1966). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry. Link

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Link

  • BenchChem. Addressing stability and degradation issues of 4-amino-N-(2-chlorophenyl)benzamide in solution. Link

  • Fisher Scientific. (2021). SAFETY DATA SHEET. Link

  • Sigma-Aldrich. MATERIAL SAFETY DATA SHEET. Link

  • Fisher Scientific. (2025). SAFETY DATA SHEET. Link

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET. Link

  • MedCrave. (2016). Forced degradation studies. Link

  • ResearchGate. (2025). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Link

  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Link

  • PubMed Central (PMC). (2012). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. Link

  • BenchChem. Inter-laboratory Validation of Analytical Methods for Benzamide, N,N,4-trimethyl- Quantification. Link

  • CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Link

  • Science.gov. forced degradation study: Topics by Science.gov. Link

  • Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Link

  • NIST WebBook. Benzamide, 4-amino-. Link

  • ChemScene. 4-Amino-N,N,3-trimethylbenzamide. Link

  • European Medicines Agency. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products. Link

Sources

Technical Support Center: Optimizing the Synthesis of 4-Amino-N,N,3-trimethylbenzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Amino-N,N,3-trimethylbenzamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific multi-step synthesis. Here, we move beyond simple protocols to dissect the causality behind common experimental failures and offer robust, validated solutions to improve your yield and purity.

Section 1: Synthesis Overview and Core Challenges

The synthesis of 4-Amino-N,N,3-trimethylbenzamide hydrochloride is conceptually straightforward, typically proceeding in two main stages from the commercially available 4-amino-3-methylbenzoic acid. First, the carboxylic acid is activated by converting it to an acyl chloride, most commonly with thionyl chloride (SOCl₂) or oxalyl chloride.[1][2][3] This highly reactive intermediate is then subjected to nucleophilic acyl substitution with dimethylamine to form the desired tertiary amide.[4][5][6] The final step involves forming the hydrochloride salt for improved stability and handling.

However, the high reactivity of the intermediates, coupled with the presence of a nucleophilic amino group on the starting material, presents significant challenges that frequently lead to low yields and complex purification profiles. The primary challenge is the competing reactivity of the aromatic amino group, which can lead to undesirable side reactions and polymerization.[7][8]

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Salt Formation cluster_3 Key Pitfall A 4-Amino-3-methylbenzoic Acid B 4-Amino-3-methylbenzoyl Chloride (Intermediate) A->B + SOCl₂ SideReaction Polymerization / Side Products A->SideReaction Self-reaction C 4-Amino-N,N,3-trimethylbenzamide B->C + (CH₃)₂NH B->SideReaction Dimerization D Final Product (Hydrochloride Salt) C->D + HCl

Caption: General synthetic workflow and potential side reactions.

Section 2: Troubleshooting Guide for Low Yield

This section addresses the most common and critical issues encountered during the synthesis in a question-and-answer format.

Issue 1: Poor Yield and Complex Mixture after Acyl Chloride Formation

Question: My reaction of 4-amino-3-methylbenzoic acid with thionyl chloride (SOCl₂) results in a dark, intractable solid and a very low yield of the desired 4-amino-3-methylbenzoyl chloride. What is happening?

Answer: This is the most frequent failure point in this synthesis. The root cause is the unprotected aromatic amino group (-NH₂) on your starting material, 4-amino-3-methylbenzoic acid. This group is nucleophilic and can react intramolecularly or intermolecularly.

Causality Explained:

  • Reaction with SOCl₂: The amino group can react with thionyl chloride, leading to the formation of N-sulfinylamine intermediates or other undesired products.

  • Intermolecular Self-Reaction: The primary issue is that a newly formed molecule of 4-amino-3-methylbenzoyl chloride is highly electrophilic at the carbonyl carbon. Its amino group can act as a nucleophile and attack another molecule of the acyl chloride. This chain reaction leads to the formation of polyamide oligomers or polymers, which are often insoluble and difficult to characterize, appearing as the intractable solid you observe.

Solutions:

  • Option A (Recommended): Two-Step Synthesis via a Protected Intermediate This is the most robust method to prevent self-reaction and ensure a high yield. By temporarily "capping" the amino group, you deactivate its nucleophilicity, allowing the acyl chloride formation and subsequent amidation to proceed cleanly. The N-acetyl group is a suitable choice.

    • Step-by-Step Protocol: See Section 4, Protocol 1A for a detailed experimental procedure.

  • Option B (Alternative): Optimized One-Pot Procedure While less reliable, you can attempt to favor the desired reaction by carefully controlling conditions. This involves using the amine hydrochloride salt as the starting material to mask the amine's nucleophilicity.

    • Step-by-Step Protocol: See Section 4, Protocol 1B for a detailed experimental procedure.

Issue 2: Incomplete Conversion During the Amidation Step

Question: I have successfully synthesized the acyl chloride intermediate, but the subsequent reaction with dimethylamine gives a low yield of the final amide, and I recover a significant amount of starting material after workup. How can I drive this reaction to completion?

Answer: This issue typically stems from three main areas: stoichiometry, neutralization of the HCl byproduct, and the purity of your reagents and solvents.

Causality Explained:

  • HCl Quenching: The reaction of an acyl chloride with an amine produces one equivalent of hydrochloric acid (HCl).[9][10] This acid will immediately react with any available amine (either your dimethylamine nucleophile or the product's aromatic amine) to form an unreactive ammonium salt.[11] If not neutralized, this process consumes your nucleophile and halts the reaction.

  • Hydrolysis: Acyl chlorides are extremely sensitive to moisture.[7] Any water present in your solvent, glassware, or dimethylamine solution will rapidly hydrolyze the acyl chloride back to the starting carboxylic acid, which is unreactive under these conditions.

Solutions:

  • Use Excess Dimethylamine: A common strategy is to use at least two equivalents of dimethylamine. The first equivalent acts as the nucleophile, while the second acts as a base to neutralize the HCl byproduct.[12][13] Often, using 2.5 to 3.0 equivalents is optimal to ensure the reaction goes to completion.

  • Add a Non-Nucleophilic Base: A more controlled approach is to use a slight excess (e.g., 1.1-1.2 equivalents) of dimethylamine and add 1.5-2.0 equivalents of a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[14] These bases are "scavengers" that will neutralize the HCl without competing in the main reaction.

  • Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., DCM, THF) and ensure your glassware is oven- or flame-dried before use. If using a solution of dimethylamine, ensure it is anhydrous.

Issue 3: Difficulty in Purifying the Final Product

Question: My reaction seems to have worked, but I'm struggling to isolate a pure sample of the 4-Amino-N,N,3-trimethylbenzamide hydrochloride. The crude product is an oil or contains persistent impurities.

Answer: Purification challenges often arise from residual starting materials, byproducts from the chosen base, or improper workup technique. The hydrochloride salt formation is itself a powerful purification step if performed correctly.

Causality Explained:

  • Base Contamination: If you used a tertiary amine base like triethylamine, its hydrochloride salt (triethylammonium chloride) will be present in your crude product. This salt can sometimes co-precipitate or interfere with the crystallization of your desired product.

  • pH Control: The final product has a basic amino group and can exist as a free base or a protonated salt. Proper pH control during the aqueous workup is critical to ensure it partitions into the correct layer (organic as a free base, aqueous as a salt).

Solutions:

  • Aqueous Workup: After the reaction is complete, quench it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any remaining HCl and the hydrochloride salt of your scavenger base, converting them to their free base forms. Extract your product (now in its free base form) into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine to remove residual water-soluble components.

  • Purification via Acid-Base Extraction: This technique leverages the basicity of your product. After the initial workup, you can dissolve the crude organic residue in a solvent and extract with dilute aqueous HCl (e.g., 1M). Your desired amine product will become protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer. You can then basify the aqueous layer (e.g., with NaOH) and re-extract your pure free-base product into a fresh organic solvent.[15]

  • Crystallization of the Hydrochloride Salt: After obtaining the purified free base, dissolve it in a suitable solvent (e.g., isopropanol, ethyl acetate, or diethyl ether) and add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until precipitation is complete. Cooling the mixture can improve the yield of the crystalline salt.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the best reagent for converting the carboxylic acid to the acyl chloride in this specific synthesis?

    • A: Thionyl chloride (SOCl₂) is effective and cost-efficient. The byproducts (SO₂ and HCl) are gaseous, which can simplify workup.[2][16] Oxalyl chloride with a catalytic amount of DMF is also an excellent choice, often yielding cleaner reactions at lower temperatures, but it is more expensive.[3][11] Given the need for amine protection, either reagent will work well with the protected intermediate.

  • Q2: Can I use an aqueous solution of dimethylamine?

    • A: It is highly discouraged. The water will hydrolyze your acyl chloride intermediate, drastically reducing the yield.[7] Use a solution of dimethylamine in an anhydrous solvent like THF or ethanol, or bubble dimethylamine gas directly into the reaction mixture.

  • Q3: How do I monitor the progress of the reactions?

    • A: Thin-Layer Chromatography (TLC) is the most common method. For the amidation step, you can monitor the disappearance of the acyl chloride spot and the appearance of the product spot. A co-spot of your starting material and the reaction mixture will help confirm this. LC-MS can also be used for more precise monitoring.

Section 4: Detailed Experimental Protocols

Protocol 1A: Synthesis of N-Acetyl-4-amino-3-methylbenzoyl chloride (Recommended)

cluster_0 Protection cluster_1 Acyl Chloride Formation cluster_2 Output A 1. Dissolve 4-amino-3- methylbenzoic acid in Acetic Anhydride B 2. Heat mixture to form N-acetyl protected acid A->B C 3. Cool and add Thionyl Chloride (SOCl₂) dropwise B->C D 4. Reflux until reaction is complete (monitor gas evolution) C->D E 5. Remove excess SOCl₂ under vacuum D->E F Crude N-Acetyl-4-amino- 3-methylbenzoyl chloride E->F

Caption: Workflow for the protected acyl chloride synthesis.

  • Protection: In a round-bottom flask equipped with a reflux condenser, suspend 4-amino-3-methylbenzoic acid (1.0 eq) in acetic anhydride (3.0 eq).

  • Heat the mixture to 100-110 °C for 1-2 hours. The solid should dissolve, forming N-acetyl-4-amino-3-methylbenzoic acid.

  • Acyl Chloride Formation: Cool the reaction mixture to room temperature. Under an inert atmosphere (nitrogen or argon), slowly add thionyl chloride (SOCl₂, 2.0 eq) dropwise.

  • Gently reflux the mixture for 2-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Isolation: Cool the mixture and remove the excess thionyl chloride and acetic anhydride under reduced pressure. The resulting crude N-acetyl-4-amino-3-methylbenzoyl chloride can be used in the next step without further purification.

Protocol 1B: Synthesis of 4-Amino-3-methylbenzoyl chloride from its Hydrochloride Salt (Alternative)
  • Start with 4-amino-3-methylbenzoic acid hydrochloride or prepare it by treating the free acid with HCl.

  • Suspend the hydrochloride salt (1.0 eq) in an inert solvent like dichloromethane (DCM).

  • Add thionyl chloride (1.5-2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~5 mol%).

  • Reflux the mixture for 4-6 hours until the solid dissolves and gas evolution ceases.

  • Remove the solvent and excess SOCl₂ under reduced pressure to yield the crude acyl chloride hydrochloride, which should be used immediately.

Protocol 2: Synthesis of 4-Amino-N,N,3-trimethylbenzamide
  • In a separate flask under an inert atmosphere, dissolve dimethylamine (2.5 eq, e.g., as a 2M solution in THF) in anhydrous dichloromethane (DCM) and cool to 0 °C in an ice bath.

  • Dissolve the crude acyl chloride from Protocol 1 (1.0 eq) in anhydrous DCM.

  • Slowly add the acyl chloride solution to the chilled dimethylamine solution dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • (For protected intermediate from Protocol 1A): After the amidation is complete, add aqueous HCl (e.g., 3M) and heat the mixture to reflux for 1-2 hours to cleave the N-acetyl protecting group.

  • Workup: Cool the mixture and add saturated aqueous NaHCO₃ solution to basify it. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base of the product.

Section 5: Data Summary Table

StepReagentEquivalentsTemperatureTypical TimeNotes
Protection Acetic Anhydride3.0100-110 °C1-2 hForms the N-acetyl intermediate.
Acyl Chloride Thionyl Chloride2.0Reflux (~76 °C)2-3 hByproducts are gaseous (SO₂, HCl).[16][17]
Amidation Dimethylamine2.5 - 3.00 °C to RT2-4 hAnhydrous conditions are critical.[7]
(Optional) Base Triethylamine (TEA)1.5 - 2.00 °C to RT-Used as an HCl scavenger.[14]
Deprotection Aqueous HCl (3M)ExcessReflux1-2 hOnly needed if using Protocol 1A.
Salt Formation HCl in Ether/IPAStoichiometric0 °C to RT30 minFor final product isolation and purification.

References

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. Retrieved from [Link]

  • Clark, J. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Organic Chemistry Portal. Retrieved from [Link]

  • Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]

  • Khan Academy. (2010, October 21). Amide formation from acyl chloride. Glasp. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

  • Khan Academy. (n.d.). Amide formation from acyl chloride (video). Khan Academy. Retrieved from [Link]

  • Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]

  • Study.com. (n.d.). What amine would react with what acid chloride to give the indicated amide product? N,N-Dimethylpropanamide. Study.com. Retrieved from [Link]

  • ResearchGate. (2025, August 6). An improved method of amide synthesis using acyl chlorides. Request PDF. Retrieved from [Link]

  • Pearson. (2024, July 8). Show how you would use appropriate acyl chlorides and amines to synthesize the following amides. Pearson. Retrieved from [Link]

  • Clark, J. (n.d.). The preparation of amides. Chemguide. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-Amino-3-methylbenzoic acid. Chem-Impex. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2019). Synthesis and Antimicrobial Activity of Novel 4-Amino Benzamide Derived 1,2,3-Triazole Linked Pyrazolines. Rasayan J. Chem., 12(4), 2260-2266. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Chemistry LibreTexts. Retrieved from [Link]

  • ACS Publications. (2026, January 16). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.... ResearchGate. Retrieved from [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Development of optimised synthesis of 4-amino-N-(4-carbamoylphenyl)benzamide for industrial application. Request PDF. Retrieved from [Link]

  • National Institutes of Health. (2023, February 28). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs. Google Patents.
  • National Institutes of Health. (2021, December 29). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. PubMed Central. Retrieved from [Link]

  • MDPI. (2023, February 28). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. MDPI. Retrieved from [Link]

  • MDPI. (2021, December 29). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. MDPI. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. Retrieved from [Link]

  • Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes. Google Patents.
  • Google Patents. (n.d.). US4956471A - Process for isolating and purifying amino acids. Google Patents.
  • National Institutes of Health. (n.d.). Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity. PubMed Central. Retrieved from [Link]

Sources

Technical Support Center: 4-Amino-N,N,3-trimethylbenzamide Hydrochloride Degradation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Amino-N,N,3-trimethylbenzamide hydrochloride. As a Senior Application Scientist, this guide provides in-depth technical information, troubleshooting advice, and detailed protocols to anticipate and address potential degradation issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for 4-Amino-N,N,3-trimethylbenzamide hydrochloride in solution?

Based on its chemical structure, 4-Amino-N,N,3-trimethylbenzamide hydrochloride is susceptible to several degradation pathways:

  • Hydrolysis: The amide linkage is a primary site for hydrolytic cleavage. This can occur under both acidic and basic conditions, leading to the formation of 4-amino-3-methylbenzoic acid and dimethylamine. This is a common degradation route for benzamide derivatives.[1]

  • Oxidation: The 4-amino group on the benzene ring is susceptible to oxidation. This can lead to the formation of various colored degradation products, such as N-oxides and quinone-imines. The presence of an electron-donating amino group can make the aromatic ring more susceptible to oxidation.

  • Photodegradation: Aromatic amines are often photosensitive.[1] Exposure to light, particularly UV radiation, can induce photodegradation, leading to a complex mixture of degradation products. It is crucial to protect solutions of this compound from light.

Q2: My solution of 4-Amino-N,N,3-trimethylbenzamide hydrochloride is turning yellow/brown. What is the likely cause and how can I prevent it?

The development of a yellow or brown color is a strong indicator of oxidative degradation of the 4-amino group, which leads to the formation of colored chromophores.[1]

  • Troubleshooting Steps:

    • Confirm if the solution was exposed to air (oxygen) or light for extended periods.

    • Check the pH of the solution, as extreme pH values can sometimes accelerate oxidative processes.

  • Corrective Actions:

    • Prepare fresh solutions using deoxygenated solvents (e.g., by sparging with nitrogen or argon).

    • Store solutions in amber vials to protect them from light.[1]

    • For long-term storage, consider storing solutions under an inert atmosphere (e.g., nitrogen or argon) at reduced temperatures (2-8 °C for short-term, -20 °C for long-term).

Q3: I am observing a loss of the parent compound peak and the appearance of new peaks in my HPLC analysis over time. How can I identify the cause?

This observation suggests that your compound is degrading. The appearance of new peaks corresponds to the formation of degradation products. To identify the cause, a systematic forced degradation study is recommended.[2][3] This involves subjecting the compound to various stress conditions to determine its susceptibility to different degradation pathways.

  • Recommended Stress Conditions for Forced Degradation Studies:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C

    • Basic Hydrolysis: 0.1 M NaOH at 60°C

    • Oxidative Degradation: 3% H₂O₂ at room temperature

    • Thermal Degradation: 80°C (solid state and in solution)

    • Photolytic Degradation: Exposure to UV light (e.g., 254 nm) and visible light

By analyzing the samples at different time points under these conditions, you can identify the specific degradation pathways and the resulting products.[1][2]

Troubleshooting Guide

Observation Potential Cause Troubleshooting Steps & Corrective Actions
Rapid decrease in purity via HPLC HydrolysisTroubleshooting: Measure the pH of your solution. Corrective Action: Prepare fresh solutions in a buffered system (pH 6-8) for future experiments.[1]
Appearance of colored impurities OxidationTroubleshooting: Confirm exposure to air/light. Corrective Action: Use deoxygenated solvents and store in amber vials under an inert atmosphere.[1]
Inconsistent results between experiments PhotodegradationTroubleshooting: Review sample handling and storage procedures. Corrective Action: Consistently work in a light-protected environment and use amber vials for all solutions containing the compound.[1]
Peak tailing for the main peak in HPLC Analytical method issuesTroubleshooting: Check mobile phase pH, column condition, and sample concentration. Corrective Action: Optimize the HPLC method. Consider using a slightly acidic mobile phase to improve peak shape for the amine-containing analyte. Ensure the column is not contaminated or overloaded.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability of 4-Amino-N,N,3-trimethylbenzamide hydrochloride.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of 4-Amino-N,N,3-trimethylbenzamide hydrochloride in a suitable solvent such as a mixture of acetonitrile and water.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation (Solution): Place a sealed vial of the stock solution in an oven at 80°C.

  • Thermal Degradation (Solid): Place the solid compound in an oven at 80°C.

  • Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to a calibrated light source. A control sample should be wrapped in aluminum foil.[1]

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot.

  • For acidic and basic hydrolysis samples, neutralize with an equal volume of 0.1 M NaOH or 0.1 M HCl, respectively.

  • Dilute all samples with the mobile phase to an appropriate concentration for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for a reverse-phase HPLC method to separate 4-Amino-N,N,3-trimethylbenzamide hydrochloride from its potential degradation products.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Based on the UV spectrum of the compound, a wavelength around 254 nm is likely suitable.

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Data Presentation

Table 1: Predicted Primary Degradation Products of 4-Amino-N,N,3-trimethylbenzamide Hydrochloride

Degradation Pathway Predicted Product(s) Chemical Structure of Product(s)
Hydrolysis (Acidic/Basic) 4-amino-3-methylbenzoic acid and dimethylamineCOOH attached to the benzene ring at the position of the amide group
Oxidation N-oxide derivatives, quinone-imine speciesOxygen atom attached to the 4-amino group or a double bond between the nitrogen and the ring
Photodegradation Complex mixture of photoproductsVarious fragmented and rearranged structures

Visualizations

G cluster_0 Predicted Degradation Pathways Parent 4-Amino-N,N,3-trimethylbenzamide Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Oxidation Oxidation Parent->Oxidation Photodegradation Photodegradation Parent->Photodegradation Product1 4-amino-3-methylbenzoic acid + Dimethylamine Hydrolysis->Product1 Product2 N-Oxides, Quinone-imines (Colored Products) Oxidation->Product2 Product3 Complex Mixture of Photoproducts Photodegradation->Product3

Caption: Predicted degradation pathways for 4-Amino-N,N,3-trimethylbenzamide.

G cluster_1 Forced Degradation Study Workflow Start Prepare 1 mg/mL Stock Solution Stress Apply Stress Conditions: - Acidic Hydrolysis - Basic Hydrolysis - Oxidation - Thermal - Photolytic Start->Stress Sample Sample at Time Points Stress->Sample Neutralize Neutralize (if needed) & Dilute Sample->Neutralize Analyze Analyze via Stability-Indicating HPLC Method Neutralize->Analyze

Caption: Experimental workflow for a forced degradation study.

References

  • MedCrave. (2016). Forced degradation studies. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of 4-Amino-N,N,3-trimethylbenzamide Hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, question-and-answer-style resource for troubleshooting the poor solubility of 4-Amino-N,N,3-trimethylbenzamide hydrochloride in dimethyl sulfoxide (DMSO). The protocols and explanations herein are designed to offer scientifically sound and field-tested solutions to this common experimental challenge.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My 4-Amino-N,N,3-trimethylbenzamide hydrochloride powder is not dissolving well in fresh, anhydrous DMSO. What is happening?

It is not uncommon for hydrochloride salts of small molecules to exhibit limited solubility in DMSO, even though DMSO is a powerful polar aprotic solvent. The hydrochloride salt form significantly increases the crystal lattice energy of the compound. This energy must be overcome by the solvent for dissolution to occur. In some cases, the solvation energy provided by DMSO alone is insufficient to break down this stable crystalline structure, leading to poor solubility.

Additionally, DMSO is highly hygroscopic and readily absorbs atmospheric moisture. This absorbed water can decrease the solubility of many organic compounds in DMSO.[1][2]

Tier 1: Initial Troubleshooting - Physical Methods

Before altering your solvent system, it is crucial to ensure that you have optimized the physical conditions for dissolution.

Q2: What are the first steps I should take to try and dissolve the compound?

The most immediate and least invasive methods involve increasing the kinetic energy of the system through heating and sonication.[3] These techniques can often provide the necessary energy to overcome the activation barrier for dissolution.

Step-by-Step Protocol: Enhanced Dissolution

  • Initial Attempt: Add the appropriate volume of anhydrous DMSO to your weighed compound. Vortex vigorously for 2-3 minutes.

  • Gentle Warming: If the solid persists, place the vial in a water bath or heating block set to a temperature between 30°C and 50°C. Intermittently vortex the sample for 10-15 minutes. It is crucial to monitor the temperature to avoid potential compound degradation.[3][4][5]

  • Sonication: If the solution is still not clear, place the vial in a bath sonicator for 15-30 minutes. The high-frequency sound waves generate cavitation bubbles that, upon collapsing, create localized energy to break apart solid particles.[2]

  • Final Assessment: After these steps, allow the solution to return to room temperature and visually inspect for any precipitate.

G cluster_0 Initial Dissolution Workflow A Weigh Compound & Add DMSO B Vortex Vigorously (2-3 min) A->B C Visually Inspect for Solids B->C F Is Solution Clear? C->F D Gentle Warming (30-50°C) + Intermittent Vortexing E Bath Sonication (15-30 min) D->E E->C F->D No G Solution Ready for Use F->G Yes H Proceed to Tier 2 F->H Persistent Precipitate

Caption: Tier 1 troubleshooting workflow for physical dissolution methods.

Tier 2: Intermediate Troubleshooting - Co-Solvents

If physical methods are insufficient, the next step is to modify the solvent environment by introducing a co-solvent.

Q3: Can a co-solvent be used with DMSO to improve solubility? If so, which ones are recommended?

Yes, using a co-solvent is a very effective strategy.[6][7][8] Co-solvents can alter the polarity and hydrogen-bonding characteristics of the solvent system, which can be more favorable for dissolving certain solutes. For biological assays, it is critical to use co-solvents that are miscible with your final aqueous buffer and have low cytotoxicity at the final working concentration.

Table 1: Recommended Co-Solvents for Biological Applications

Co-SolventTypical Starting Ratio (Co-solvent:DMSO)Key Considerations
Ethanol1:1 to 1:4Generally well-tolerated by cells at low final concentrations (<1%).
PEG 400 (Polyethylene Glycol 400)1:1 to 1:9Can help with compounds prone to precipitation upon aqueous dilution.
N,N-Dimethylformamide (DMF)1:1 to 1:9More toxic than DMSO, so use with caution and ensure the final concentration is minimal.[9]

Step-by-Step Protocol: Using a Co-Solvent

  • Prepare your desired co-solvent/DMSO mixture (e.g., 1:4 Ethanol:DMSO).

  • Add the solvent mixture to the weighed compound.

  • Follow the enhanced dissolution protocol described in Tier 1 (vortexing, gentle warming, sonication).

  • When diluting into aqueous media for your experiment, perform the dilution stepwise to avoid "crashing out" the compound.[10]

Tier 3: Advanced Troubleshooting - Chemical Modification

For the most challenging cases, a chemical modification to the compound itself may be the best solution.

Q4: Is it possible to improve solubility by converting the hydrochloride salt to its freebase form?

Yes, this is an excellent advanced strategy. The freebase form of a compound is typically less polar and more soluble in organic solvents like DMSO than its corresponding hydrochloride salt.[11][12][13] This is because the strong ionic interactions of the salt's crystal lattice are eliminated.

The Chemistry of Conversion

The process involves neutralizing the acidic hydrochloride with a mild base. This deprotonates the amine, breaking the ionic bond with the chloride and yielding the neutral freebase compound, which can then be extracted.

G cluster_1 Salt-to-Freebase Conversion Salt Compound-HCl (Poorly Soluble) Base + Mild Base (e.g., NaHCO₃) Salt->Base Freebase Compound (Freebase) (More Soluble) Base->Freebase Byproducts + H₂O + CO₂ + NaCl Base->Byproducts

Caption: Conversion of the hydrochloride salt to the more DMSO-soluble freebase form.

Step-by-Step Protocol: HCl Salt to Freebase Conversion

This procedure should be performed in a fume hood with appropriate personal protective equipment.

  • Dissolution: Dissolve the 4-Amino-N,N,3-trimethylbenzamide hydrochloride in a minimal amount of deionized water.

  • Basification: While stirring, slowly add a saturated solution of sodium bicarbonate (NaHCO₃) dropwise. Continue until the solution's pH is approximately 8-9 (check with pH paper). The freebase may precipitate out of the aqueous solution.[14]

  • Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of a water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate. Shake vigorously, venting frequently.[14][15]

  • Separation: Allow the layers to separate. Collect the organic layer, which now contains the freebase. Repeat the extraction on the aqueous layer two more times to maximize yield.

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄).

  • Isolation: Filter to remove the drying agent, and then remove the solvent using a rotary evaporator. The resulting solid or oil is the freebase form of your compound, which should exhibit significantly improved solubility in DMSO.

By following this tiered troubleshooting guide, researchers can systematically address the solubility challenges of 4-Amino-N,N,3-trimethylbenzamide hydrochloride, ensuring the preparation of accurate and effective stock solutions for their experiments.

References

  • Actualized.org. (2024, March 3). Conversion Guide: HCl Salt to Freebase for Educational Insight. Retrieved from [Link]

  • Baun, A., Sørensen, S. N., & Rasmussen, L. J. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(3-4), 332–341. Retrieved from [Link]

  • Reddit. (2021). Obtaining free base from hydrochloride salt in methanol as solvent?. Retrieved from [Link]

  • Kramer, C. D., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 9(11), 1124-1128. Retrieved from [Link]

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]

  • NileRed. (2015, November 25). How to Freebase (Phenylhydrazine HCl as an example). YouTube. Retrieved from [Link]

  • ResearchGate. (2014). What is the best method for conversion of guanidine hydrochloride to free base guanidine?. Retrieved from [Link]

  • Scribd. (n.d.). Converting Fentanyl Hydrochloride (HCL) To Fentanyl Freebase. Retrieved from [Link]

  • ResearchGate. (n.d.). DMSO solubility and bioscreening. Retrieved from [Link]

  • ResearchGate. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Retrieved from [Link]

  • Quora. (n.d.). How can dimethyl sulfoxide enhance solubility in lab applications?. Retrieved from [Link]

  • Reddit. (2022). DMSO vs. DMF for biological testing. Retrieved from [Link]

  • Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Effects of Ultrasound Combined with Preheating Treatment to Improve the Thermal Stability of Coconut Milk by Modifying the Physicochemical Properties of Coconut Protein. Foods, 11(8), 1042. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.5: Preparing Solutions. Retrieved from [Link]

  • Reddit. (2022). How to tackle compound solubility issue. Retrieved from [Link]

  • ResearchGate. (2006). High Throughput Sonication: Evaluation for Compound Solubilization. Retrieved from [Link]

  • ResearchGate. (2013). Does sonication denature a compound?. Retrieved from [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Retrieved from [Link]

  • Acevedo, N. C., et al. (2018). Influence of sonication, temperature, and agitation, on the physical properties of a palm-based fat crystallized in a continuous system. Food Research International, 107, 303-311. Retrieved from [Link]

  • Abismail, B., Canselier, J. P., & Wilhelm, A. M. (2013). Thermal Effects in Nanoemulsification by Ultrasound. Industrial & Engineering Chemistry Research, 52(22), 7523–7529. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Amino-N,N,3-trimethylbenzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Amino-N,N,3-trimethylbenzamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. The information presented here is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and reliable outcomes.

I. Introduction to Purification Challenges

4-Amino-N,N,3-trimethylbenzamide hydrochloride, as a substituted aromatic amine, presents a unique set of purification challenges. The presence of a basic amino group and a polar amide functionality within the same molecule dictates its solubility and chromatographic behavior. A primary issue is the strong interaction of the basic amine with acidic stationary phases like silica gel, which can lead to poor separation, peak tailing, and low recovery.[1][2] Furthermore, colored impurities, often arising from oxidation or side reactions, can be difficult to remove.

This guide provides structured advice to navigate these challenges, ensuring the attainment of high-purity 4-Amino-N,N,3-trimethylbenzamide hydrochloride suitable for downstream applications.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a question-and-answer format, providing detailed explanations and step-by-step protocols.

Q1: My purified 4-Amino-N,N,3-trimethylbenzamide hydrochloride is discolored (yellow or brown). How can I remove the color?

A1: Discoloration is a common issue with aromatic amines and is often due to the presence of oxidized impurities. [3] These impurities are typically highly conjugated and absorb visible light. Here are several strategies to decolorize your product:

Option 1: Activated Carbon Treatment

Activated carbon is a non-polar adsorbent effective at removing colored, non-polar impurities.[4]

  • Protocol:

    • Dissolve the crude 4-Amino-N,N,3-trimethylbenzamide hydrochloride in a suitable hot solvent (e.g., ethanol or an ethanol/water mixture).

    • Add a small amount of activated carbon (typically 1-2% w/w of your compound) to the hot solution.

    • Stir and gently heat the mixture for 10-15 minutes. Avoid prolonged heating, which can lead to product degradation.

    • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the activated carbon.[5]

    • Allow the filtrate to cool slowly to induce crystallization of the decolorized product.

Option 2: Recrystallization with an Appropriate Solvent System

Recrystallization is a powerful technique for removing impurities with different solubility profiles than the target compound.[5]

  • Solvent Selection: The key is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures, while the colored impurities remain soluble at low temperatures. Ethanol, isopropanol, or mixtures with water are often good starting points for amine hydrochlorides.[5][6]

  • Protocol: A detailed recrystallization protocol is provided in the Experimental Protocols section.

Q2: I am experiencing low yield after recrystallization. What are the likely causes and solutions?

A2: Low recovery during recrystallization can stem from several factors.

Potential Cause Explanation Troubleshooting Steps
Excessive Solvent Using too much solvent will keep more of your product dissolved in the mother liquor even after cooling.Use the minimum amount of hot solvent required to fully dissolve the compound.[5]
Cooling Too Rapidly Rapid cooling can lead to the formation of small, impure crystals and trap impurities.Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[5]
Premature Crystallization Crystals forming during hot filtration will be lost.Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent premature crystallization.[5]
Inappropriate Solvent The compound may have significant solubility in the chosen solvent even at low temperatures.Experiment with different solvent systems. Consider using an anti-solvent (a solvent in which the compound is insoluble) to induce precipitation.[5][7]
Q3: My compound is "oiling out" instead of crystallizing. How can I fix this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated, cooled too quickly, or if the melting point of the compound is lower than the temperature of the solution.[7]

  • Solution 1: Dilution and Slow Cooling: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and then allow it to cool much more slowly.[7]

  • Solution 2: Solvent System Modification: Try a different solvent or a solvent/anti-solvent pair. The goal is to lower the solubility of the compound at a given temperature.

  • Solution 3: Scratching the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites for crystal growth.[7]

Q4: I am seeing significant peak tailing during HPLC analysis of my purified compound. What is causing this and how can I improve the peak shape?

A4: Peak tailing in HPLC is a common problem when analyzing basic compounds like amines on silica-based columns. [1] This is primarily due to strong interactions between the protonated amine and acidic silanol groups on the stationary phase.[1][2]

  • Mobile Phase Modification:

    • Lower pH: Operating the mobile phase at a lower pH (e.g., 2.5-3.5) will ensure the amine is fully protonated and can also suppress the ionization of residual silanol groups, reducing unwanted secondary interactions.[1]

    • Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1%), into the mobile phase can help to block the active silanol sites and improve peak symmetry.[8]

  • Column Choice:

    • Use a column with high-purity silica and end-capping to minimize the number of accessible silanol groups.

    • Consider a polymer-based column if peak tailing persists.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in 4-Amino-N,N,3-trimethylbenzamide hydrochloride?

A1: Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include:

  • Unreacted Starting Materials: Such as 4-amino-3-methylbenzoic acid or N,N-dimethylamine.

  • Byproducts from Synthesis: Depending on the synthetic route, these could include over-alkylated or hydrolyzed products.

  • Degradation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.[3] The amide bond can also be susceptible to hydrolysis under acidic or basic conditions.[8][9]

Q2: What is the best way to store purified 4-Amino-N,N,3-trimethylbenzamide hydrochloride?

A2: Due to the potential for oxidation and light sensitivity, which is common for aromatic amines, it is recommended to store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at a cool temperature.[3]

Q3: What analytical techniques are recommended for assessing the purity of 4-Amino-N,N,3-trimethylbenzamide hydrochloride?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main component and detecting non-volatile impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with different chemical structures.[8]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help in identifying unknown impurities.[10]

  • Melting Point: A sharp melting point range is a good indicator of high purity.[11]

IV. Experimental Protocols & Visualizations

Protocol 1: Recrystallization of 4-Amino-N,N,3-trimethylbenzamide Hydrochloride

This protocol provides a general guideline for recrystallization. The optimal solvent and volumes should be determined experimentally on a small scale first.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 4-Amino-N,N,3-trimethylbenzamide hydrochloride. Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. If necessary, add more solvent dropwise until a clear solution is obtained at the boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[5]

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Workflow Diagrams

Purification_Workflow cluster_recrystallization Recrystallization Protocol cluster_analysis Purity Analysis dissolve 1. Dissolve in Minimal Hot Solvent hot_filter 2. Hot Filtration (if needed) dissolve->hot_filter Insoluble impurities? cool 3. Slow Cooling & Ice Bath dissolve->cool No insoluble impurities hot_filter->cool isolate 4. Isolate Crystals (Vacuum Filtration) cool->isolate dry 5. Dry Crystals isolate->dry hplc HPLC dry->hplc Assess Purity nmr NMR dry->nmr Assess Purity ms MS dry->ms Assess Purity

Caption: General workflow for the purification and analysis of 4-Amino-N,N,3-trimethylbenzamide hydrochloride.

Troubleshooting_Logic start Purification Issue discoloration Discoloration Problem: Yellow/Brown Product Solution: Activated Carbon or Recrystallization start->discoloration low_yield Low Yield Problem: Poor Recovery Solutions: Minimize Solvent, Slow Cooling, Pre-heat Funnel start->low_yield oiling_out Oiling Out Problem: Liquid Formation Solutions: Dilute & Slow Cool, Change Solvent, Scratch Flask start->oiling_out peak_tailing HPLC Peak Tailing Problem: Asymmetric Peaks Solutions: Adjust Mobile Phase pH, Add Competing Base start->peak_tailing

Caption: Troubleshooting guide for common purification challenges.

V. References

  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Aromatic Amines. Retrieved from

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from

  • Google Patents. (2013, August 7). EP2621887A1 - Decolorization of amines. Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Benzamide, N,N,4-trimethyl- by Recrystallization. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Characterization of Impurities in Benzamide, N,N,4-trimethyl- Samples. Retrieved from

  • Benchchem. (n.d.). "Benzamide, N,N,4-trimethyl-" solubility in organic solvents. Retrieved from

  • Google Patents. (n.d.). US4661634A - Removal of impurities from amines. Retrieved from

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from

  • Creative Bioarray. (n.d.). Decolorization Protocol. Retrieved from

  • Benchchem. (n.d.). "Benzamide, N,N,4-trimethyl-" as a reference standard in analytical chemistry. Retrieved from

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from

  • National Center for Biotechnology Information. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from

  • ResearchGate. (n.d.). (PDF) Treatment Methods for the Remediation of Amines: A Review. Retrieved from

  • Benchchem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of Benzamide, N,N,4-trimethyl-. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Crystallization of 4-Amino-N-(3,5-dichlorophenyl)benzamide. Retrieved from

Sources

4-Amino-N,N,3-trimethylbenzamide hydrochloride common experimental errors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Amino-N,N,3-trimethylbenzamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during experimental work with this compound. The information herein is synthesized from established chemical principles and data from structurally related aromatic amines and benzamides to ensure scientific accuracy and practical utility.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 4-Amino-N,N,3-trimethylbenzamide hydrochloride in solution?

A1: The main stability concerns for 4-Amino-N,N,3-trimethylbenzamide hydrochloride in solution are hydrolysis of the amide bond and oxidation of the aromatic amino group.[1]

  • Hydrolysis: The amide linkage is susceptible to cleavage under both strong acidic and basic conditions, which would yield 4-amino-3-methylbenzoic acid and dimethylamine.[1] It is recommended to maintain solutions within a neutral pH range (approximately 6-8) to minimize hydrolysis.[1] The use of buffers is advisable for experiments requiring stable pH.

  • Oxidation: The 4-amino group can be oxidized, especially when exposed to air and light.[1] This can lead to the formation of colored impurities, often observed as a yellowing or browning of the solution.[1] To mitigate this, it is best practice to use deoxygenated solvents and store solutions in amber vials under an inert atmosphere (e.g., nitrogen or argon).[1]

Q2: I'm having difficulty dissolving 4-Amino-N,N,3-trimethylbenzamide hydrochloride. What solvents are recommended?

A2: As a hydrochloride salt, 4-Amino-N,N,3-trimethylbenzamide is expected to have good solubility in polar protic solvents like water, ethanol, and methanol. Its solubility in nonpolar aprotic solvents is likely to be limited. For organic reactions, polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often suitable, though solubility should be experimentally verified. If solubility in a specific solvent system is poor, gentle heating or sonication may aid dissolution. For aqueous systems, adjusting the pH can also influence solubility.

Q3: What are the expected common impurities in a sample of 4-Amino-N,N,3-trimethylbenzamide hydrochloride?

A3: Potential impurities can originate from the synthetic route or degradation. Common impurities may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Byproducts of synthesis: Products from side reactions occurring during the amidation process.[2]

  • Degradation products: As mentioned in Q1, 4-amino-3-methylbenzoic acid and dimethylamine from hydrolysis, and various oxidation products from the degradation of the amino group.[1][2]

Q4: Is this compound sensitive to light?

A4: Yes, compounds with aromatic amine functionalities can be photosensitive.[1] Exposure to light, particularly UV light, can promote oxidative degradation.[1] Therefore, it is crucial to protect the solid compound and its solutions from light by storing them in amber containers or in the dark.[1]

Troubleshooting Guides

Issue 1: Reaction Failure or Low Yield

Symptom: Your reaction involving 4-Amino-N,N,3-trimethylbenzamide hydrochloride as a starting material is not proceeding as expected, resulting in a low yield of the desired product.

Possible Causes and Solutions:

Potential Cause Explanation and Troubleshooting Steps
Incorrect Base The hydrochloride salt requires a base to liberate the free amine for reaction. Ensure you are using a sufficient amount of a suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the HCl and drive the reaction.
Moisture in Reaction Amide coupling reactions are often sensitive to moisture. Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.
Degraded Starting Material The starting material may have degraded due to improper storage. Check the purity of your 4-Amino-N,N,3-trimethylbenzamide hydrochloride by a suitable analytical method like HPLC or NMR before use.
Inappropriate Coupling Reagent If performing an amide coupling, the choice of coupling reagent is critical. For challenging couplings, consider using more robust reagents like HATU or HOBt/EDC.
Steric Hindrance The methyl group ortho to the amino group and the N,N-dimethylamide can create steric hindrance, potentially slowing down the reaction. You may need to use higher temperatures or longer reaction times.
Issue 2: Difficulty in Product Purification

Symptom: You are facing challenges in purifying your product from the reaction mixture containing 4-Amino-N,N,3-trimethylbenzamide hydrochloride or its derivatives.

Possible Causes and Solutions:

Potential Cause Explanation and Troubleshooting Steps
Product is a Polar Amine Polar aromatic amines can be challenging to purify by silica gel chromatography due to strong interactions with the stationary phase, leading to peak tailing and poor separation. Consider using a modified mobile phase containing a small amount of a basic additive like triethylamine or ammonia to improve peak shape. Alternatively, reversed-phase chromatography may be a better option.
Co-elution with Starting Material If the product has a similar polarity to the starting material, separation can be difficult. Optimize your chromatography conditions by trying different solvent systems or using a gradient elution.
Formation of Salt Impurities Salts formed during the reaction or workup can complicate purification. Perform an aqueous workup to remove water-soluble salts before chromatography.
Product is an Oil If your product "oils out" instead of crystallizing, it may be impure or the chosen crystallization solvent is inappropriate. Try purifying by chromatography first, and then attempt crystallization with a different solvent system. A slow cooling rate or the addition of a seed crystal can promote crystallization over oiling out.[3]
Issue 3: Inconsistent Analytical Results

Symptom: You are observing variability in your analytical data (e.g., HPLC, NMR) for 4-Amino-N,N,3-trimethylbenzamide hydrochloride.

Possible Causes and Solutions:

Potential Cause Explanation and Troubleshooting Steps
On-column Degradation The compound might be degrading on the HPLC column, especially if the mobile phase is too acidic or basic. Ensure the mobile phase pH is compatible with the compound's stability.
Peak Tailing in HPLC The basic nature of the amino group can interact with residual silanol groups on the HPLC column, causing peak tailing. Use a modern, end-capped column or add a competitive base like triethylamine to the mobile phase to improve peak shape.[2]
Sample Degradation Prior to Analysis The sample may be degrading in the autosampler. Ensure the autosampler is cooled and that the sample is dissolved in a stable solvent system. Prepare samples fresh whenever possible.
Hygroscopic Nature As a hydrochloride salt, the compound may be hygroscopic. Absorb moisture from the air, which can affect weighing accuracy and concentration calculations. Store the compound in a desiccator and handle it quickly in a low-humidity environment.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for a forced degradation study to assess the stability of 4-Amino-N,N,3-trimethylbenzamide hydrochloride and develop a stability-indicating analytical method.[4][5]

1. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of 4-Amino-N,N,3-trimethylbenzamide hydrochloride in a suitable solvent, such as a mixture of acetonitrile and water.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C.

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.[5]

  • Thermal Degradation: Store the solid compound at 80 °C.

  • Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., UV lamp at 254 nm).

3. Sample Analysis:

  • At specified time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples.

  • Analyze all samples by a suitable analytical method, such as reversed-phase HPLC with UV detection, to monitor for the appearance of degradation products and the decrease in the parent compound.

Protocol 2: Stability-Indicating HPLC Method Development

A general approach to developing an HPLC method to separate the parent compound from its potential degradation products.[6][7]

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH adjusted to be compatible with the analyte) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the compound and its expected degradation products have significant absorbance (e.g., 254 nm).

  • Optimization: Adjust the gradient slope, flow rate, and mobile phase pH to achieve optimal separation of all peaks. The method should be validated according to ICH guidelines.[7]

Visualizations

Workflow for Troubleshooting Low Reaction Yield

G start Low Reaction Yield Observed check_base Verify Base (Type and Stoichiometry) start->check_base check_conditions Check Reaction Conditions (Anhydrous, Inert Atmosphere) start->check_conditions check_sm Analyze Starting Material Purity (HPLC, NMR) start->check_sm check_reagents Evaluate Coupling Reagents and Reaction Time/Temp start->check_reagents outcome1 Adjust Base check_base->outcome1 outcome2 Improve Drying/Inerting check_conditions->outcome2 outcome3 Use Purified Starting Material check_sm->outcome3 outcome4 Optimize Reagents/Conditions check_reagents->outcome4

Caption: Troubleshooting workflow for low reaction yield.

Degradation Pathways of 4-Amino-N,N,3-trimethylbenzamide

G parent 4-Amino-N,N,3-trimethylbenzamide hydrolysis_prod 4-Amino-3-methylbenzoic Acid + Dimethylamine parent->hydrolysis_prod  Hydrolysis (Acid/Base) oxidation_prod Oxidized Products (e.g., quinone-imine derivatives) parent->oxidation_prod  Oxidation (Air/Light)

Caption: Potential degradation pathways.

References

  • Forced degradation studies. R Discovery. Accessed January 20, 2026.
  • Sharma, M., & Kumar, S. (2016). Forced degradation studies. MedCrave Online Journal of Analytical and Pharmaceutical Research, 3(6), 387-390.
  • BenchChem. (2025). Addressing stability and degradation issues of 4-amino-N-(2-chlorophenyl)benzamide in solution. BenchChem Technical Support.
  • Waters Corporation. (n.d.).
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Science.gov. (n.d.).
  • BenchChem. (2025). Technical Support Center: Characterization of Impurities in Benzamide, N,N,4-trimethyl- Samples. BenchChem Technical Support.
  • Sathiya, S., Nandhabala, S., Hari, N., & Raman, N. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Rasayan Journal of Chemistry, 12(4), 2260-2266.
  • Patel, R. B., Shankar, M. B., Patel, M. R., & Bhatt, K. K. (2020). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. Brazilian Journal of Pharmaceutical Sciences, 56.
  • BenchChem. (2025). 4-Amino-N-(3,5-dichlorophenyl)benzamide solubility issues and solutions. BenchChem Technical Support.
  • Pal, A., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-138.
  • ChemScene. (n.d.). 953739-92-9 | 4-Amino-N,N,3-trimethylbenzamide.
  • BenchChem. (2025). An In-depth Technical Guide to Benzamide, N,N,4-trimethyl-: A Key Intermediate in Chemical Research. BenchChem Technical Support.
  • Grammaticakis, P. (1964). 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs. U.S.
  • PubChem. (n.d.). 4-Amino-N,N,N-trimethylbenzenaminium chloride hydrochloride.
  • Patel, R. B., Shankar, M. B., Patel, M. R., & Bhatt, K. K. (2020). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide.
  • BenchChem. (2025). "Benzamide, N,N,4-trimethyl-" solubility in organic solvents. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Crystallization of 4-Amino-N-(3,5-dichlorophenyl)benzamide. BenchChem Technical Support.
  • Panda, S. S., Bhol, C. S., & Sahu, P. K. (2015). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations.
  • BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of Benzamide, N,N,4-trimethyl-. BenchChem Technical Support.
  • Buzarevski, A., Mikhova, B., & Popovski, E. (2014). N-{[(4-Nitrophenyl)amino]methyl}benzamide. Molbank, 2014(3), M821.

Sources

Technical Support Center: Optimizing 4-Amino-N,N,3-trimethylbenzamide Hydrochloride for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the successful in vivo application of 4-Amino-N,N,3-trimethylbenzamide hydrochloride. We address common challenges from formulation to administration, ensuring data integrity and reproducibility in your preclinical studies.

Frequently Asked Questions (FAQs)
Q1: What is 4-Amino-N,N,3-trimethylbenzamide hydrochloride and why is it formulated as a salt?

4-Amino-N,N,3-trimethylbenzamide is a substituted aromatic amide.[1][2] In preclinical development, active pharmaceutical ingredients (APIs) are often converted into salt forms. The hydrochloride (HCl) salt is generated by reacting the basic amino group on the parent molecule with hydrochloric acid.[3] This is a standard practice in pharmaceutical sciences for several critical reasons:

  • Enhanced Solubility: HCl salts of weakly basic compounds are generally more soluble in aqueous media than their corresponding "free base" forms. This is crucial for preparing injectable formulations suitable for in vivo studies.[4]

  • Improved Stability: Salt formation can increase the chemical and physical stability of a compound, preventing degradation during storage and formulation.[5]

  • Ease of Handling: Crystalline salt forms are typically easier to handle, weigh, and purify compared to the free base, which may be oily or amorphous.[3]

Q2: What are the primary challenges I should anticipate when working with this compound in vivo?

The primary challenge is typically related to achieving and maintaining the compound's solubility in a biocompatible vehicle, especially at the concentrations required for efficacy studies. While the hydrochloride salt form improves aqueous solubility, issues can still arise:

  • Precipitation upon Dilution: A common issue occurs when a stock solution (often in a solvent like DMSO) is diluted into an aqueous buffer or saline for injection. The drastic change in solvent polarity can cause the compound to precipitate.[6][7]

  • Vehicle Biocompatibility: The choice of solvents and excipients is critical. High concentrations of organic co-solvents (e.g., DMSO, ethanol) or certain surfactants can cause local tissue irritation, hemolysis, or other toxicities in the animal model.[6][8]

  • pH and Stability: The pH of the final formulation can impact both the solubility of the compound and its stability. The hydrochloride salt will create a mildly acidic solution, which must be compatible with the administration route.

Q3: How do I select an appropriate starting dose for my animal model?

Determining an in vivo dose is a multi-step process. A direct conversion from in vitro IC50 or EC50 values is not feasible due to complex pharmacokinetic and pharmacodynamic factors.[6] A logical approach involves:

  • Literature Review: Search for published in vivo studies on structurally similar benzamide derivatives to find an effective dose range.[9][10][11]

  • Dose-Ranging Study: If no prior data exists, a dose-ranging or maximum tolerated dose (MTD) study is essential. This involves administering escalating doses to small groups of animals to identify a dose that is both safe and shows a preliminary therapeutic effect.[12][13]

  • Pharmacokinetic (PK) Profiling: A preliminary PK study can determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, helping to establish an effective dosing regimen (e.g., once vs. twice daily).[12]

Formulation Development & Optimization

Achieving a stable, homogenous, and injectable formulation is paramount for successful in vivo studies. The goal is to keep the compound solubilized in a vehicle that is well-tolerated by the animal model.

Initial Vehicle Screening

Before preparing a large batch of formulation, it is crucial to perform small-scale solubility tests. A recommended starting point is to prepare a high-concentration stock solution in 100% DMSO and then dilute it into various aqueous vehicles.

Vehicle SystemTypical CompositionMax Recommended Co-Solvent % (for IV/IP)ProsCons & Considerations
Saline/PBS with Co-solvent 90-95% Saline or PBS, 5-10% DMSO10%Simple to prepare, widely used.Limited solubilizing power. Risk of precipitation at higher drug concentrations.[6]
PEG 400 Solution 30% PEG 400, 5% DMSO, 65% SalineN/A (PEG is the primary co-solvent)Higher solubilizing capacity than saline alone.Can be viscous. Potential for renal toxicity with chronic high doses.
Cyclodextrin Solution 20-40% SBE-β-CD in Saline, ≤5% DMSO5%Forms inclusion complexes to enhance solubility. Generally well-tolerated.[8]More complex preparation. Potential for drug-cyclodextrin interactions to alter PK.
Tween 80 / Solutol HS 15 5-10% Surfactant, 2-5% Ethanol, 85-93% Saline5%Can form micelles to solubilize lipophilic compounds.Potential for hypersensitivity reactions (especially Tween 80). May impact drug distribution.[7]
Experimental Protocol: Preparation of an Injectable Formulation

This protocol describes a standard two-step method for preparing a formulation using a co-solvent system, which is a reliable starting point for many small molecules.

Objective: To prepare a 1 mg/mL solution of 4-Amino-N,N,3-trimethylbenzamide hydrochloride in a vehicle of 5% DMSO, 40% PEG 400, and 55% Saline.

Materials:

  • 4-Amino-N,N,3-trimethylbenzamide hydrochloride

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 400 (PEG 400), sterile

  • 0.9% Sodium Chloride (Saline), sterile

  • Sterile, conical tubes (1.5 mL and 15 mL)

  • Vortex mixer and/or sonicator

  • Sterile syringe filter (0.22 µm)

Step-by-Step Methodology:

  • Prepare the High-Concentration Stock Solution:

    • Weigh the required amount of 4-Amino-N,N,3-trimethylbenzamide hydrochloride. For 10 mL of final formulation at 1 mg/mL, you will need 10 mg.

    • To create a 20 mg/mL stock, add the 10 mg of compound to a sterile 1.5 mL tube.

    • Add 500 µL of 100% DMSO. This corresponds to 5% of the final 10 mL volume.

    • Vortex or sonicate gently until the compound is completely dissolved. A clear solution with no visible particulates should be observed. This is your Stock Solution .

  • Prepare the Aqueous Vehicle Component:

    • In a sterile 15 mL conical tube, combine the aqueous components of the vehicle.

    • Add 4.0 mL of PEG 400 (40% of the final 10 mL volume).

    • Add 5.5 mL of sterile saline (55% of the final 10 mL volume).

    • Vortex to mix thoroughly. This is your Diluent .

  • Combine and Finalize the Formulation:

    • While vortexing the Diluent (Step 2), slowly add the Stock Solution (Step 1) drop by drop.

    • Causality Check: Adding the DMSO stock to the vortexing aqueous phase is critical. This rapid, turbulent mixing helps prevent localized high concentrations of the drug that can lead to immediate precipitation.[8]

    • After combining, continue to vortex for another 1-2 minutes to ensure homogeneity.

  • Self-Validation and Sterilization:

    • Visually inspect the final solution. It should be clear and free of any precipitation or cloudiness.

    • Let the solution sit at room temperature for 30 minutes and inspect again. This checks for delayed precipitation.

    • For administration routes requiring sterility (e.g., IV, IP), filter the final formulation through a 0.22 µm sterile syringe filter into a new sterile tube.

Troubleshooting Guide
Issue 1: My compound precipitates during formulation or after storage.
  • Question: I followed the protocol, but my final solution is cloudy or I see solid particles. What went wrong and how can I fix it?

  • Answer: Precipitation is the most common formulation challenge and usually indicates that the solubility limit of the compound has been exceeded in the final vehicle.

    • Immediate Action: Gentle warming (to 37°C) or sonication may help redissolve the compound, but this might only be a temporary solution. Always ensure the compound is stable at higher temperatures.

    • Systematic Troubleshooting:

      • Increase Co-solvent/Excipient Concentration: The ratio of organic solvent to aqueous vehicle may be too low. Try preparing formulations with a higher percentage of DMSO (up to 10% for IP/SC) or PEG 400.[6]

      • Adjust pH: The amino group on the molecule makes its solubility pH-dependent. Since it is an HCl salt, the solution will be slightly acidic. If it is precipitating, the pH may have shifted. Small adjustments with dilute HCl or NaOH might help, but you must ensure the final pH is physiologically compatible with the route of administration.

      • Switch Vehicle System: If co-solvents are insufficient, a more powerful solubilizing system may be needed. Test a formulation using a cyclodextrin (e.g., 20% SBE-β-CD in saline) as the vehicle.[8]

      • Prepare a Suspension: If a true solution cannot be achieved at the required concentration, preparing a uniform micronized suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) for oral or IP administration may be an alternative.[7][8]

G start Precipitation Observed During Formulation? yes_node Yes start->yes_node Yes no_node No start->no_node No action1 Try Gentle Warming (37°C) or Sonication check1 Does it redissolve permanently? action1->check1 no_from_check1 No / Precipitates on cooling success Proceed with In Vivo Study (Formulation is stable) check1->success Yes action2 Increase Co-Solvent % (e.g., DMSO, PEG400) check2 Still Precipitates? action2->check2 yes_from_check2 Yes check2->success No action3 Switch to Cyclodextrin Vehicle (e.g., 20% SBE-β-CD) check3 Still Precipitates? action3->check3 yes_from_check3 Yes check3->success No action4 Consider a Suspension Formulation (e.g., with 0.5% CMC)

Caption: Troubleshooting workflow for formulation precipitation.

Issue 2: I am observing adverse effects in my animals, such as skin irritation or distress.
  • Question: Shortly after subcutaneous injection, some animals show signs of irritation at the injection site. What could be the cause?

  • Answer: This is often a sign of vehicle-induced toxicity or irritation, rather than the compound itself, especially if observed immediately post-injection.

    • Vehicle Toxicity: High concentrations of DMSO (>10%) are known to cause skin irritation and can be painful upon injection.[6] Similarly, highly acidic or basic formulations can cause tissue damage.

    • Injection Volume: Injecting too large a volume at a single site can cause physical pressure and irritation. For mice, subcutaneous volumes should generally not exceed 100-200 µL per site.[6]

    • Validation Protocol:

      • Administer Vehicle Only: Always include a control group that receives only the vehicle. If this group shows the same signs of irritation, the vehicle is the confirmed cause.

      • Reduce Co-solvent Concentration: Reformulate with the lowest possible percentage of DMSO or other organic solvents that still maintains drug solubility.

      • Check pH: Ensure the pH of your final formulation is within a physiologically tolerable range (typically pH 5-8 for SC/IP routes).

      • Split Injection Sites: If a large dose volume is unavoidable, split the dose across two separate injection sites.

Issue 3: My experimental results show high variability between animals.
  • Question: The therapeutic response in my treatment group is highly variable, making the data difficult to interpret. What can I do to improve consistency?

  • Answer: High variability can undermine the statistical power of your study. The cause can be biological, but it is often rooted in technical inconsistencies.[12]

    • Inconsistent Formulation: If the drug is not fully dissolved or begins to crash out of solution, different animals may receive different effective doses. Ensure your formulation is homogenous and prepared fresh before each dosing session. Re-vortex the solution periodically during dosing if you suspect it is unstable.

    • Inaccurate Dosing: Ensure your administration technique is consistent. For oral gavage, ensure the full dose is delivered to the stomach. For injections, check for any leakage from the injection site. Using a detailed Standard Operating Procedure (SOP) for all administration tasks is highly recommended.[12]

    • Animal Variability: Ensure all animals are properly randomized, age- and weight-matched, and sourced from a reliable vendor. Increasing the number of animals per group (n-size) can help improve statistical power and account for inherent biological differences.[12]

References
  • BenchChem. (2025). Technical Support Center: Troubleshooting In Vivo Delivery of LAS190792.
  • Dahan, A., Miller, J. M., & Amidon, G. L. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum?.
  • BenchChem. (2025). ML216 In Vivo Delivery: Technical Support & Troubleshooting Guide.
  • PubChem. 4-amino-3-methyl-N-(propan-2-yl)benzamide.
  • Chemistry Stack Exchange. (2014). Why formulate drugs as HCl salts when HCl is in stomach acid?.
  • Fisher Scientific. (2025). Safety Data Sheet for N,N-Diethyl-3-methylbenzamide.
  • BenchChem. (2025). Technical Support Center: Troubleshooting In Vivo Delivery of PK-10.
  • Leander, J. D., & Hynes, M. D. (1988). Pharmacological Effects of Enantiomers of 4-amino-N-(alpha-methylbenzyl)benzamide, a Chemically Novel Anticonvulsant. PubMed.
  • Lim, S. L., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH.
  • Singh, R., et al. (2010). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Taylor & Francis Online.
  • Shah, V., & Serajuddin, A. T. M. (2012).
  • National Industrial Chemicals Notification and Assessment Scheme. (2017). Benzenamine, N,N,4-trimethyl-: Human health tier II assessment.
  • PubChem. 4-Amino-N,N,N-trimethylbenzenaminium chloride hydrochloride.
  • Acros Organics. (2021).
  • BenchChem. (2025). 4-Amino-N-(3,5-dichlorophenyl)benzamide solubility issues and solutions.
  • ChemScene. 4-Amino-N,N,3-trimethylbenzamide.
  • PubChem. 3-amino-N-(4-methylphenyl)benzamide.
  • EvitaChem. N-(4-methylbenzyl)-3-[(methylsulfonyl)amino]benzamide.
  • NIH SEED Office. Regulatory Knowledge Guide for Small Molecules.
  • PubMed. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
  • Jones, P., et al. (2009). N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. PubMed.
  • BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of Benzamide, N,N,4-trimethyl-.
  • Santa Cruz Biotechnology. 3-amino-N,N,4-trimethylbenzamide.
  • PubChem. Trimethobenzamide.
  • Sathiya, S., et al. (2019). Synthesis and Antimicrobial Activity of Novel 4-Amino Benzamide Derived 1,2,3-Triazole Linked Pyrazolines. Rasayan Journal of Chemistry.

Sources

Technical Support Center: Troubleshooting HPLC Analysis of 4-Amino-N,N,3-trimethylbenzamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 4-Amino-N,N,3-trimethylbenzamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the chromatographic analysis of this compound. Here, we provide in-depth, experience-driven solutions in a direct question-and-answer format to ensure the integrity and accuracy of your analytical results.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant peak tailing with my 4-Amino-N,N,3-trimethylbenzamide hydrochloride standard. What are the likely causes and how can I resolve this?

A1: Peak tailing is a frequent issue when analyzing basic compounds like aromatic amines.[1][2] The primary cause is often secondary interactions between the basic amine groups of your analyte and residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2] These interactions lead to more than one retention mechanism, causing the peak to tail.[2]

Causality and Troubleshooting Steps:

  • Mobile Phase pH Optimization: The ionization state of both the analyte and the silanol groups is pH-dependent.

    • Explanation: At a low pH (e.g., ≤ 3), the amine group of your compound will be protonated (positively charged), and the silanol groups on the column packing will be largely unionized, which can reduce strong ionic interactions.[1]

    • Action: Adjust your mobile phase to a lower pH using an appropriate buffer. A buffer concentration of 20-50 mM is typically sufficient.

  • Use of Mobile Phase Additives: Competing agents can mask the active silanol sites.

    • Explanation: Additives like triethylamine (TEA) act as "tail-suppressing" agents. TEA is a small basic molecule that competes with your analyte for interaction with the silanol groups, thereby minimizing peak tailing.[1]

    • Action: Incorporate a low concentration of an amine modifier, such as 0.1% TEA, into your mobile phase.

  • Column Selection: Not all C18 columns are created equal.

    • Explanation: Modern HPLC columns often feature advanced end-capping to minimize the number of accessible free silanol groups.[3] Columns specifically designed for the analysis of basic compounds at a higher pH can also be effective as they deprotonate the basic analyte, reducing interactions with residual silanols.[3]

    • Action: Consider using a column with high-density bonding and end-capping, or a column specifically designed for high pH stability if you choose to work in a basic mobile phase.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Explanation: When the concentration of the analyte is too high, it can lead to non-linear chromatography and result in peak distortion, including tailing.[4]

    • Action: Reduce the injection volume or dilute your sample.

Below is a troubleshooting workflow for addressing peak tailing:

graph TD { A[Start: Peak Tailing Observed] --> B{Is Mobile Phase pH < 3?}; B -- No --> C[Adjust Mobile Phase pH to 2.5-3.0 with Buffer]; B -- Yes --> D{Is an Amine Additive Used?}; C --> E{Re-analyze Sample}; D -- No --> F[Add 0.1% TEA to Mobile Phase]; D -- Yes --> G{Is the Column End-capped/for Basic Compounds?}; F --> E; G -- No --> H[Switch to an End-capped or High-pH Stable Column]; G -- Yes --> I{Is Sample Concentration Too High?}; H --> E; I -- Yes --> J[Reduce Injection Volume or Dilute Sample]; I -- No --> K[Consider Other Issues: Column Contamination, Extra-column Volume]; J --> E; E --> L{Is Peak Shape Improved?}; L -- Yes --> M[End]; L -- No --> D; }

Caption: Troubleshooting workflow for peak tailing.
Q2: My retention times for 4-Amino-N,N,3-trimethylbenzamide hydrochloride are shifting between injections. What should I investigate?

A2: Retention time shifts can be one of the most frustrating issues in HPLC, indicating a lack of reproducibility.[5] The causes can be broadly categorized into system-related (physical) problems and chemistry-related (chromatographic) problems.[5]

Systematic Troubleshooting Approach:

A crucial first step is to determine if the issue is systemic or specific to your analyte. This can be done by injecting an unretained compound (like uracil) to mark the void time (T0).[5]

  • If T0 is variable: The problem is likely related to the HPLC system's hardware, such as the pump or flow rate.[5]

  • If T0 is constant: The issue is more likely chemical or chromatographic in nature, related to the mobile phase, column, or analyte itself.[5]

Common Causes and Solutions for Retention Time Shifts:

Potential Cause Explanation Recommended Action
Inadequate Column Equilibration The column chemistry has not reached a steady state with the mobile phase. This is especially true when using mobile phase additives like ion-pair reagents.[6]Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection.[6]
Mobile Phase Composition Changes Even a small change in the organic-to-aqueous ratio can significantly impact retention in reversed-phase HPLC.[7] Volatilization of the organic component can also alter the composition over time.Prepare the mobile phase accurately, ideally gravimetrically.[7] Keep the mobile phase reservoir covered and prepare fresh mobile phase daily.
Fluctuations in Column Temperature A general rule of thumb is that a 1°C change in temperature can alter retention times by 1-2%.[7]Use a thermostatted column compartment to maintain a consistent temperature.[8]
Pump and Flow Rate Issues Leaks, faulty check valves, or pump seal failure can lead to an unstable flow rate, directly affecting retention times.[8]Manually check the flow rate with a graduated cylinder and stopwatch. Inspect the system for any visible leaks.
Mobile Phase pH Instability For ionizable compounds like 4-Amino-N,N,3-trimethylbenzamide, a stable mobile phase pH is critical for consistent retention.Use a buffer and ensure its pH is at least one unit away from the analyte's pKa.
Column Contamination/Degradation Buildup of contaminants from the sample matrix can alter the stationary phase chemistry over time.[8]Use a guard column to protect the analytical column.[7] If contamination is suspected, flush the column with a strong solvent.[6]
graph TD { A[Start: Retention Time Shift] --> B{Inject Void Marker (T0)}; B --> C{Is T0 Constant?}; C -- No --> D[System Issue: Check Flow Rate, Pump, Leaks]; C -- Yes --> E[Chromatographic Issue]; E --> F{Is Column Equilibrated?}; F -- No --> G[Equilibrate for 10-20 Column Volumes]; F -- Yes --> H{Is Mobile Phase Fresh & Accurately Prepared?}; H -- No --> I[Prepare Fresh Mobile Phase]; H -- Yes --> J{Is Column Temperature Stable?}; J -- No --> K[Use Column Oven]; J -- Yes --> L{Is Mobile Phase pH Buffered?}; L -- No --> M[Add Appropriate Buffer]; L -- Yes --> N[Check for Column Contamination]; } Caption: Decision tree for troubleshooting retention time shifts.

Q3: I am observing split peaks for 4-Amino-N,N,3-trimethylbenzamide hydrochloride. What could be the cause?

A3: Peak splitting can arise from several factors, including issues with the sample solvent, column problems, or inadequate mobile phase buffering, especially when dealing with hydrochloride salts.

Potential Causes and Solutions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte band to spread and distort as it enters the column.

    • Explanation: The strong solvent carries the analyte down the column too quickly at the point of injection, leading to a distorted peak shape.

    • Action: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Column Inlet Issues: A partially blocked frit or a void at the head of the column can cause the sample to be distributed unevenly onto the stationary phase.[9]

    • Explanation: This uneven distribution leads to different flow paths for the analyte, resulting in a split or shouldered peak.

    • Action: First, try reversing and flushing the column (if the manufacturer allows). If the problem persists, the column may need to be replaced. Using a guard column can help prevent this.

  • Insufficient Mobile Phase Buffering: For a hydrochloride salt, the sample injection can create a local pH environment that is different from the bulk mobile phase if the buffer capacity is too low.[9]

    • Explanation: This localized pH change can cause the analyte to exist in different ionized states, leading to peak splitting.[9]

    • Action: Increase the buffer concentration in your mobile phase to ensure it can neutralize the acidic nature of the injected hydrochloride salt.

  • Co-eluting Impurity: What appears to be a split peak could actually be two closely eluting compounds.

    • Action: To verify this, try altering the mobile phase composition or gradient slope to see if the two peaks resolve. Also, check the UV spectra across the peak; a co-eluting peak will often result in a mixed spectrum.

Q4: How should I prepare my mobile phase for the analysis of this polar aromatic amine hydrochloride?

A4: Proper mobile phase preparation is fundamental to achieving reproducible and robust HPLC results. For a compound like 4-Amino-N,N,3-trimethylbenzamide hydrochloride, special attention must be paid to pH control and the purity of the solvents.

Recommended Mobile Phase Preparation Protocol:

  • Solvent Selection: Use high-purity, HPLC-grade solvents (e.g., acetonitrile or methanol) and purified water (e.g., Milli-Q or equivalent).[10]

  • Buffer Preparation:

    • Choose a buffer with a pKa close to the desired mobile phase pH. For low pH work, phosphate or formate buffers are common.

    • Accurately weigh the buffer salts and dissolve them in the aqueous portion of the mobile phase before adding the organic solvent.

    • Adjust the pH of the aqueous buffer solution using an appropriate acid (e.g., phosphoric acid or formic acid).

  • Mixing:

    • Measure the aqueous and organic components separately using graduated cylinders or, for higher accuracy, by weight.[7]

    • Combine the components and mix thoroughly.

  • Degassing:

    • Degas the final mobile phase mixture to remove dissolved gases, which can cause bubbles in the pump or detector, leading to baseline noise and pressure fluctuations.[10] Common methods include sonication, vacuum filtration, or helium sparging.

  • Filtration:

    • Filter the mobile phase through a 0.45 µm or 0.2 µm filter to remove any particulate matter that could block the column frit or damage the pump seals.[10]

Example Mobile Phase for Reversed-Phase Analysis:

  • Mobile Phase A: 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Procedure: Prepare the phosphate buffer in HPLC-grade water, adjust the pH, and then filter. Prepare the final mobile phase by mixing the required proportions of Mobile Phase A and B, followed by degassing.

By systematically addressing these common issues with a clear understanding of the underlying chromatographic principles, you can develop a robust and reliable HPLC method for the analysis of 4-Amino-N,N,3-trimethylbenzamide hydrochloride.

References
  • Why Does Retention Time Shift? | HPLC Tip. (2025, May 21). YouTube. Retrieved from [Link]

  • Troubleshooting HPLC Column Retention Time Drift. (2025, October 15). Hawach. Retrieved from [Link]

  • Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. (2020, August 18). Crawford Scientific. Retrieved from [Link]

  • HPLC Troubleshooting Guide. Regis Technologies. Retrieved from [Link]

  • LC Troubleshooting—Retention Time Shift. (2019, April 1). Restek. Retrieved from [Link]

  • HPLC Approaches to Improve Peak Shape for Basic Analytes. Advanced Materials Technology. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (2024, February 1). Waters Corporation. Retrieved from [Link]

  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies. Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC?. (2025, June 9). Phenomenex. Retrieved from [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Retrieved from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Retrieved from [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. (2025, June 18). MicroSolv. Retrieved from [Link]

  • Amine hydrochloride in HPLC. (2004, March 30). Chromatography Forum. Retrieved from [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. Retrieved from [Link]

  • Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. (2010). Chiang Mai Journal of Science. Retrieved from [Link]

  • HPLC Troubleshooting Guide - Peak Tailing. CHROMacademy. Retrieved from [Link]

  • Why it matters and how to get good peak shape. (2023, August 10). Agilent. Retrieved from [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (2025, August 5). Wiley Online Library. Retrieved from [Link]

  • Common Issues in HPLC Analysis. (2025, July 25). Medikamenter Quality Services. Retrieved from [Link]

  • Using amines or amino acids as mobile phase modifiers in chromatography. (2003, April 29). Google Patents.
  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. Retrieved from [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. Retrieved from [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. (2025, May 23). PharmaCores. Retrieved from [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

  • 10 Tips for HPLC Analysis In Pharmaceuticals. (2024, April 3). Pharmaguideline. Retrieved from [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services. Retrieved from [Link]

  • HCL SALT. (2007, August 20). Chromatography Forum. Retrieved from [Link]

  • A New View of Reversed Phase HPLC Selectivity. Element Lab Solutions. Retrieved from [Link]

  • Reversed Phase HPLC Columns. Phenomenex. Retrieved from [Link]

  • Why does it seem like the two counter ions in my amine salt have different retention times on HPLC?. (2023, June 16). Reddit. Retrieved from [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences. Retrieved from [Link]

  • Separation of 3-Amino-4-methylbenzamide on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

  • (PDF) Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. (2025, December 22). ResearchGate. Retrieved from [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. (2007). University of Glasgow. Retrieved from [Link]

  • 4-Amino-N,N,N-trimethylbenzenaminium chloride hydrochloride. PubChem. Retrieved from [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2019). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Question 32: Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to monitor and mitigate the resulting corrosion and fouling?. AFPM. Retrieved from [Link]

  • Benzamide. (n.d.). PubChem. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Substituted Benzamides: Profiling 4-Amino-N,N,3-trimethylbenzamide Hydrochloride in the Context of Established Dopaminergic and Serotonergic Modulators

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzamide scaffold stands out as a "privileged structure," a versatile framework that has given rise to a multitude of therapeutic agents.[1] This guide offers a deep dive into the comparative analysis of substituted benzamides, with a particular focus on contextualizing the potential pharmacological profile of the novel compound, 4-Amino-N,N,3-trimethylbenzamide hydrochloride. While direct experimental data for this specific compound is not yet prevalent in published literature, we can infer its likely biological activities by examining the structure-activity relationships (SAR) of well-characterized benzamides.[2] This document will serve as a technical resource, providing not only a comparative overview of key benzamide drugs but also detailed experimental protocols and workflows to empower researchers in the evaluation of new chemical entities within this class.

The Benzamide Core: A Hub of Therapeutic Diversity

The versatility of the benzamide core allows for fine-tuning of its pharmacological properties through various substitutions on the aromatic ring and the amide nitrogen.[3] This has led to the development of drugs with a wide range of applications, from antipsychotics and prokinetics to anticancer and antiemetic agents.[4] The biological activity of these derivatives is largely dictated by their affinity and selectivity for specific protein targets, most notably dopamine and serotonin receptors.[5][6]

Comparative Analysis of Representative Benzamides

To understand the potential profile of 4-Amino-N,N,3-trimethylbenzamide hydrochloride, we will compare it with established benzamides that are known to interact with dopamine and serotonin receptors. The presence of an amino group and N,N-dimethyl substitution on the benzamide core of our target compound suggests a potential interaction with these receptor families.

Antipsychotic Benzamides: Targeting Dopamine D2 and Serotonin 5-HT7 Receptors

Many benzamide derivatives exhibit antipsychotic properties, primarily through their antagonism of the dopamine D2 receptor.[7][8] Some also show affinity for serotonin receptors, which can contribute to their efficacy and side-effect profile.[5][9]

Key Comparators:

  • Amisulpride: A selective D2/D3 receptor antagonist with atypical antipsychotic and antidepressant effects.[10][11]

  • Sulpiride: A classic benzamide antipsychotic with selective D2 receptor antagonist activity.[1]

  • Raclopride: A selective D2/D3 receptor antagonist often used as a research tool and in PET imaging.[1][7]

The table below summarizes the receptor binding affinities (Ki) of these representative antipsychotic benzamides.

CompoundDopamine D2 Receptor (Ki, nM)Dopamine D3 Receptor (Ki, nM)Serotonin 5-HT7 Receptor (Ki, nM)Reference(s)
Amisulpride (S-enantiomer)~1->1000[10][11]
Amisulpride (R-enantiomer)>1000-~20[10][11]
Sulpiride2.916.6>10000[1]
Raclopride1.82.5>10000[1]

Based on its structure, 4-Amino-N,N,3-trimethylbenzamide hydrochloride could potentially exhibit affinity for D2/D3 receptors. The substitution pattern on the aromatic ring and the nature of the amide substituents will be critical in determining its selectivity and potency.

Signaling Pathway of Dopamine D2 Receptor

G Dopamine Dopamine D2R Dopamine D2 Receptor (Gi/o-coupled) Dopamine->D2R AC Adenylate Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., altered gene expression, ion channel activity) PKA->CellularResponse Phosphorylates targets

Caption: Dopamine D2 receptor signaling pathway.

Prokinetic Benzamides: Modulating Serotonin 5-HT4 Receptors

Another important class of benzamides are the prokinetic agents, which enhance gastrointestinal motility.[12][13] These compounds often act as agonists at the serotonin 5-HT4 receptor.[6]

Key Comparators:

  • Cisapride: A 5-HT4 receptor agonist, formerly used as a prokinetic agent.[6][14]

  • Metoclopramide: A mixed D2 receptor antagonist and 5-HT4 receptor agonist with prokinetic and antiemetic properties.[6][14]

The following table presents the functional potencies (EC50) of these prokinetic benzamides at the 5-HT4 receptor.

Compound5-HT4 Receptor Agonism (EC50, nM)Reference(s)
Cisapride25[6]
Metoclopramide200[6]

The structural features of 4-Amino-N,N,3-trimethylbenzamide hydrochloride, particularly the amino-substituted benzoyl moiety, bear some resemblance to the pharmacophore of 5-HT4 agonists. Experimental evaluation is necessary to determine if it possesses any prokinetic activity.

Signaling Pathway of Serotonin 5-HT4 Receptor

G Serotonin Serotonin HTR4 Serotonin 5-HT4 Receptor (Gs-coupled) Serotonin->HTR4 AC Adenylate Cyclase HTR4->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., increased neurotransmitter release, smooth muscle contraction) PKA->CellularResponse Phosphorylates targets

Caption: Serotonin 5-HT4 receptor signaling pathway.

Experimental Protocols for Benzamide Evaluation

To facilitate the pharmacological characterization of novel benzamides like 4-Amino-N,N,3-trimethylbenzamide hydrochloride, we provide the following detailed experimental protocols for key assays.

Dopamine D2 Receptor Binding Assay (Radioligand Competition)

This protocol describes a method to determine the binding affinity of a test compound for the dopamine D2 receptor using a radioligand competition assay.[15]

Experimental Workflow

G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis PrepMembrane Prepare cell membranes expressing D2 receptors Incubate Incubate membranes, radioligand, and test compound PrepMembrane->Incubate PrepLigands Prepare radioligand ([3H]-Spiperone) and test compound solutions PrepLigands->Incubate Filter Separate bound and free radioligand by rapid filtration Incubate->Filter Measure Measure radioactivity of bound ligand using liquid scintillation counting Filter->Measure Analyze Calculate Ki value from competition binding curves Measure->Analyze

Caption: Workflow for Dopamine D2 Receptor Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing dopamine D2 receptors in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 100-200 µg/mL.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of test compound at various concentrations (or vehicle for total binding).

      • 50 µL of radioligand (e.g., [3H]-Spiperone at a final concentration of ~1 nM).[15]

      • 100 µL of the membrane preparation.

    • For non-specific binding determination, add a high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol) instead of the test compound.[15]

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioactivity Measurement:

    • Place the filter discs in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin 5-HT4 Receptor Functional Assay (cAMP Measurement)

This protocol outlines a method to assess the functional activity of a test compound at the serotonin 5-HT4 receptor by measuring its effect on intracellular cyclic AMP (cAMP) levels.[6]

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Cell Lysis & cAMP Measurement cluster_2 Data Analysis CultureCells Culture cells expressing 5-HT4 receptors TreatCells Treat cells with test compound in the presence of a phosphodiesterase inhibitor CultureCells->TreatCells LyseCells Lyse the cells to release intracellular contents TreatCells->LyseCells MeasurecAMP Measure cAMP levels using a competitive immunoassay (e.g., HTRF) LyseCells->MeasurecAMP Analyze Calculate EC50 value from dose-response curves MeasurecAMP->Analyze

Caption: Workflow for 5-HT4 Receptor Functional Assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a suitable cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 cells) in appropriate growth medium.

    • Seed the cells into 96-well plates and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with assay buffer (e.g., HBSS containing 20 mM HEPES, pH 7.4).

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 1 mM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.

    • Add the test compound at various concentrations to the wells.

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's instructions for the chosen cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

    • Perform the cAMP measurement following the kit's protocol.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the concentration of cAMP in each sample from the standard curve.

    • Plot the cAMP concentration against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

Conclusion and Future Directions

The benzamide scaffold continues to be a rich source of novel therapeutic agents. While the specific pharmacological profile of 4-Amino-N,N,3-trimethylbenzamide hydrochloride remains to be elucidated through direct experimentation, a comparative analysis of its structure with established benzamides provides a rational basis for its initial investigation. Based on its structural features, it is plausible that this compound may interact with dopamine and/or serotonin receptors. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate its binding affinity and functional activity at these and other relevant targets. Such studies are essential to uncover the therapeutic potential of this and other novel benzamide derivatives, ultimately contributing to the development of new and improved medicines.

References

  • Ögren, S. O., & Stjernlöf, P. (1994). Atypical neuroleptic-like profile of the substituted benzamide, raclopride, in the rat. Pharmacology Biochemistry and Behavior, 49(1), 157-164.
  • Costall, B., & Naylor, R. J. (1992). 5-HT3 receptors. Current opinion in neurobiology, 2(4), 391-397.
  • Hall, H., Köhler, C., Gawell, L., Farde, L., & Sedvall, G. (1988). Raclopride, a new selective antagonist of dopamine D2-receptors.
  • Leysen, J. E., Gommeren, W., Eens, A., De Chaffoy De Courcelles, D., Stoof, J. C., & Janssen, P. A. (1988). Biochemical profile of the potent and selective D2-receptor antagonist risperidone. Journal of Pharmacology and Experimental Therapeutics, 247(2), 661-670.
  • Schotte, A., Janssen, P. F., Gommeren, W., Luyten, W. H., Van Gompel, P., Lesage, A. S., ... & Leysen, J. E. (1996). Risperidone compared with new and reference antipsychotic drugs: in vitro and in vivo receptor binding. Psychopharmacology, 124(1-2), 57-73.
  • BenchChem. (2025). Application Notes and Protocols for Studying Dopamine Receptor Binding Affinity with 2-Chlorodopamine.
  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Bockaert, J., Fagni, L., Sebben, M., & Dumuis, A. (1990). The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons. Naunyn-Schmiedeberg's archives of pharmacology, 342(1), 1-7.
  • PerkinElmer. (n.d.). [3H]-Spiperone.
  • Tonini, M., Candura, S. M., Messori, E., & Rizzi, C. A. (1995). The prokinetic effect of cisapride is mediated by the 5-HT4 receptor. Pharmacological research, 31(3-4), 169-173.
  • MDPI. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands.
  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics.
  • Neve, K. A., & Neve, R. L. (1997). Molecular biology of dopamine receptors. In The Dopamine Receptors (pp. 27-77). Humana Press.
  • National Center for Biotechnology Information. (n.d.). N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide.
  • Langer, S. Z., & Arbilla, S. (1988). The D2-dopamine receptor of the presynaptic autoreceptor type. Advances in biosciences, 70, 15-22.
  • Cisbio. (n.d.). Tag-lite® Dopamine D2 labeled cells.
  • BenchChem. (2025). Unveiling the Biological Potential of N,N,4-trimethylbenzamide: A Technical Overview of a Sparsely Explored Molecule.
  • Asif, M. (2014). A review on pharmacological activities of benzamide derivatives. Journal of Chemical and Pharmaceutical Research, 6(1), 1-13.
  • Schoemaker, H., Claustre, Y., Fage, D., Rouquier, L., Chergui, K., Curet, O., ... & Scatton, B. (1997). Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity. Journal of Pharmacology and Experimental Therapeutics, 280(1), 83-97.
  • MDPI. (2023). Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds.
  • ResearchGate. (n.d.). The affinities for serotonin/dopamine receptors of the compounds 1-4.
  • Tack, J., & Camilleri, M. (2024). Prokinetics-safety and efficacy: The European Society of Neurogastroenterology and Motility/The American Neurogastroenterology and Motility Society expert review. Neurogastroenterology & Motility, 36(5), e14774.
  • National Institutes of Health. (n.d.). Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393.
  • Krevsky, B. (1994). Prokinetic agents for lower gastrointestinal motility disorders. The American journal of gastroenterology, 89(8 Suppl), S122-S128.
  • Lewis, K., Alqahtani, Z., & McIntyre, L. (2016). The efficacy and safety of prokinetic agents in critically ill patients receiving enteral nutrition: a systematic review and meta-analysis of randomized trials. Critical Care, 20(1), 259.
  • EvitaChem. (n.d.). N-(4-methylbenzyl)-3-[(methylsulfonyl)amino]benzamide.
  • Sathiya, S., Nandhabala, S., Hari, N., & Rajkumar, R. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3-TRIAZOLE LINKED PYRAZOLINES. RASAYAN Journal of Chemistry, 12(4), 2260-2266.
  • National Center for Biotechnology Information. (n.d.). Trimethobenzamide.
  • Google Patents. (n.d.). WO1998037064A1 - Benzamides having dopamine d4 receptor affinity.
  • Mostafa, G. A. E., Bakheit, A. H., Al-Agamy, M. H., Al-Salahi, R., Ali, E. A., & Alrabiah, H. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)
  • National Center for Biotechnology Information. (n.d.). 4-amino-3-methyl-N-(propan-2-yl)benzamide.
  • Leopoldo, M., Lacivita, E., & Berardi, F. (2019). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 24(11), 2133.
  • MedchemExpress. (n.d.). Benzamide Derivative 1.
  • Millan, M. J. (2009). Dual- and triple-acting agents for treating core and co-morbid symptoms of major depression: novel concepts, new drugs. Neurotherapeutics, 6(1), 53-77.
  • Perera, M. A., Yin, D., Wu, D., Albaugh, D. L., & Miller, D. D. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Journal of pharmacy and pharmacology, 56(11), 1435-1440.
  • Ali, M. A., Ismail, R., Choon, T. S., & Wei, A. C. (2017). Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action. Chemistry Central Journal, 11(1), 1-12.
  • Perera, M. A., Yin, D., Wu, D., Albaugh, D. L., & Miller, D. D. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)
  • Chalon, S., Caillet, G., & Guillaumet, G. (2000). Pharmacological characterization of N,N-dimethyl-2-(2-amino-4-methylphenyl thio)benzylamine as a ligand of the serotonin transporter with high affinity and selectivity. Neuroscience letters, 294(2), 83-86.
  • BLD Pharm. (n.d.). 76765-68-9|3-Amino-N,N,4-trimethylbenzamide.

Sources

A Comparative Efficacy Analysis of 4-Amino-N,N,3-trimethylbenzamide hydrochloride Against Standard Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative framework for evaluating the potential anticonvulsant efficacy of the novel compound 4-Amino-N,N,3-trimethylbenzamide hydrochloride. Given the limited publicly available data on this specific molecule, we will contextualize its potential activity by examining the well-established pharmacology of the broader benzamide class of compounds. This guide is intended for researchers, scientists, and drug development professionals. We will propose a rigorous, side-by-side comparison with two cornerstone anticonvulsant drugs, Phenobarbital and Carbamazepine, and provide the detailed experimental protocols necessary for such an evaluation.

Introduction: The Benzamide Scaffold and a Novel Candidate

The benzamide chemical scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of therapeutic agents with diverse pharmacological effects, including anticonvulsant, antipsychotic, and antiemetic properties. 4-Amino-N,N,3-trimethylbenzamide hydrochloride emerges as a new entity within this class. While its specific biological activity is not yet extensively documented, its structural similarity to other neuroactive benzamides warrants a systematic investigation into its potential as a central nervous system (CNS) agent.

This document outlines a preclinical research strategy to assess its efficacy, hypothetically positioning it as an anticonvulsant. The objective is to compare its potential performance against two well-characterized drugs that represent different mechanisms of anticonvulsant action:

  • Phenobarbital: A long-acting barbiturate that enhances GABAergic inhibition.[1][2]

  • Carbamazepine: A primary sodium channel blocker used for various seizure types.[3][4][5]

By employing standardized and validated preclinical seizure models, we can generate a robust dataset to determine if 4-Amino-N,N,3-trimethylbenzamide hydrochloride possesses a promising pharmacological profile worthy of further development.

Mechanistic Framework: Established Drugs and a Hypothesized Pathway

A critical component of drug evaluation is understanding the mechanism of action (MoA). The MoAs of Phenobarbital and Carbamazepine are well-defined and serve as benchmarks for comparison.

Phenobarbital: Enhancing GABAergic Inhibition

Phenobarbital exerts its anticonvulsant effects primarily by modulating the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the CNS.[1][6][7] It binds to an allosteric site on the receptor, increasing the duration of chloride channel opening when GABA is bound.[1] This leads to a greater influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability, thus suppressing seizure activity.[1][7]

phenobarbital_moa cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor Cl_Channel Chloride (Cl⁻) Channel (Closed) GABA_R->Cl_Channel Prolongs Opening Hyperpolarization Membrane Hyperpolarization Cl_Channel->Hyperpolarization ↑ Cl⁻ Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Leads to Phenobarbital Phenobarbital Phenobarbital->GABA_R Binds to allosteric site GABA GABA GABA->GABA_R Binds

Mechanism of Action for Phenobarbital.
Carbamazepine: Blocking Sodium Channels

Carbamazepine's primary mechanism is the blockade of voltage-gated sodium channels.[3][4][8] It preferentially binds to these channels in their inactivated state, an action that prevents the high-frequency, repetitive firing of action potentials characteristic of a seizure.[3][4] By stabilizing the neuronal membrane, Carbamazepine limits the spread of seizure activity.[4][9]

carbamazepine_moa cluster_neuron Presynaptic Axon Terminal Na_Channel Voltage-Gated Sodium Channel Reduced_Firing Repetitive Firing Blocked Na_Channel->Reduced_Firing Stabilizes Action_Potential Repetitive Action Potentials Action_Potential->Na_Channel Activates Seizure_Spread Seizure Spread Reduced_Firing->Seizure_Spread Prevents Carbamazepine Carbamazepine Carbamazepine->Na_Channel Binds to inactivated state

Mechanism of Action for Carbamazepine.

Proposed Preclinical Efficacy Evaluation Workflow

To objectively assess the anticonvulsant potential of 4-Amino-N,N,3-trimethylbenzamide hydrochloride, a tiered experimental approach is proposed. This workflow is designed to first identify activity and then quantify potency, providing a self-validating system where results from one assay inform the design of the next.

experimental_workflow cluster_screening Phase 1: Activity Screening cluster_quantification Phase 2: Potency Quantification cluster_comparison Phase 3: Comparative Analysis MES_Screen Maximal Electroshock (MES) Test (Tonic-Clonic Model) ED50_Calc Determine Median Effective Dose (ED₅₀) for active models MES_Screen->ED50_Calc If Active PTZ_Screen Pentylenetetrazol (PTZ) Test (Clonic/Absence Model) PTZ_Screen->ED50_Calc If Active Data_Table Compare ED₅₀ values of Novel Compound, Phenobarbital, and Carbamazepine ED50_Calc->Data_Table Conclusion Assess Relative Potency and Potential Therapeutic Window Data_Table->Conclusion

Proposed workflow for preclinical evaluation.

Causality Behind Experimental Choices: This two-model approach is critical for initial characterization.

  • The Maximal Electroshock (MES) test is a robust model for generalized tonic-clonic seizures.[10][11] A compound's ability to prevent the tonic hindlimb extension in this model suggests efficacy against seizure spread, a hallmark of drugs like Carbamazepine and Phenytoin.[5][11]

  • The subcutaneous Pentylenetetrazol (PTZ) test induces clonic seizures and is considered a model for absence or myoclonic seizures.[10][12] PTZ is a GABA-A receptor antagonist, so activity in this test often points to mechanisms involving enhancement of GABAergic neurotransmission, a characteristic of benzodiazepines and barbiturates.[12][13][14]

By using both, we can rapidly generate a hypothesis about the novel compound's potential mechanism and spectrum of activity.

Detailed Experimental Protocols

The following protocols describe standardized procedures for conducting the MES and PTZ tests in mice. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[15]

Maximal Electroshock (MES) Seizure Test

Objective: To assess the ability of a compound to prevent the tonic hindlimb extension component of a maximal seizure induced by electrical stimulation.

Materials:

  • Rodent shocker device capable of delivering a 60 Hz alternating current.[11][15]

  • Corneal electrodes.

  • 0.5% tetracaine hydrochloride solution (local anesthetic).[11]

  • 0.9% saline solution.[11]

  • Male ICR mice (20-25 g).[15]

  • Test compound (4-Amino-N,N,3-trimethylbenzamide HCl), Phenobarbital, Carbamazepine, and vehicle control.

Procedure:

  • Animal Preparation: Acclimate mice to the testing environment. Weigh each mouse and administer the test compound, reference drug, or vehicle via the desired route (e.g., intraperitoneal or oral).

  • Pre-treatment Interval: Allow for a pre-determined time to elapse between drug administration and testing to ensure the compound has reached its peak effect.

  • Anesthesia: Apply one drop of 0.5% tetracaine hydrochloride to the corneas of the mouse to provide local anesthesia.[11]

  • Stimulation:

    • Place the corneal electrodes on the saline-moistened corneas.

    • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[11][15]

  • Observation: Immediately after stimulation, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. This is characterized by a rigid, extended posture of the hindlimbs.

  • Endpoint: The abolition of the tonic hindlimb extension is considered protection.[11]

  • Data Analysis: For initial screens, calculate the percentage of animals protected at each dose. For potency determination, use the data to calculate the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.[16]

Subcutaneous Pentylenetetrazol (PTZ) Seizure Test

Objective: To evaluate a compound's ability to raise the threshold for clonic seizures induced by a chemical convulsant.

Materials:

  • Pentylenetetrazol (PTZ) solution (e.g., dissolved in 0.9% saline).

  • Syringes and needles for subcutaneous injection.

  • Observation chambers for individual mice.

  • Male CF-1 mice (18-25 g).

  • Test compound, reference drugs, and vehicle control.

Procedure:

  • Animal Preparation: Acclimate, weigh, and dose the mice with the test compound, reference drug, or vehicle as described in the MES protocol.

  • Pre-treatment Interval: Wait for the appropriate time to peak effect.

  • PTZ Administration: Administer a convulsant dose of PTZ subcutaneously (e.g., 85 mg/kg for CF-1 mice) into a loose fold of skin on the neck.[17]

  • Observation: Immediately place the mouse in an individual observation chamber and observe for the next 30 minutes.[17][18]

  • Endpoint: The primary endpoint is the occurrence of a clonic seizure, defined as an episode of clonic spasms of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds.[17] Animals that do not exhibit this seizure are considered protected.

  • Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED₅₀ for active compounds.

Comparative Data Summary and Interpretation

The ultimate goal of these experiments is to generate quantitative data that allows for a direct comparison of efficacy. The ED₅₀ values from the MES and PTZ tests are the gold standard for this comparison in preclinical models.

Table 1: Hypothetical Efficacy Data for Anticonvulsant Compounds

CompoundMES Test ED₅₀ (mg/kg)PTZ Test ED₅₀ (mg/kg)Predicted Primary Mechanism
4-Amino-N,N,3-trimethylbenzamide HCl To be determinedTo be determinedTo be determined
Phenobarbital ~20~15GABA-A Receptor Modulation
Carbamazepine ~10> 100 (Inactive)Sodium Channel Blockade

Note: ED₅₀ values for reference drugs are approximate and can vary based on strain, route of administration, and specific laboratory conditions.

Interpreting the Results:

  • Activity Profile: If 4-Amino-N,N,3-trimethylbenzamide HCl is active in the MES test but not the PTZ test, its profile would resemble that of Carbamazepine, suggesting a potential MoA involving sodium channel blockade.[3][5]

  • Broad Spectrum Potential: If the compound is active in both models, it may possess a broader spectrum of activity, similar to drugs like Valproic Acid, potentially acting on multiple targets.

  • GABAergic Mechanism: Strong activity in the PTZ test, especially if coupled with weaker activity in the MES test, would suggest a primary mechanism related to the enhancement of GABAergic inhibition, akin to Phenobarbital.[1][12]

  • Potency: A lower ED₅₀ value indicates higher potency.[16] Comparing the ED₅₀ of the novel compound to those of Phenobarbital and Carbamazepine will establish its relative potency in these specific models.

This structured, hypothesis-driven approach provides a clear and scientifically rigorous path to characterizing the anticonvulsant potential of 4-Amino-N,N,3-trimethylbenzamide hydrochloride, enabling an informed decision on its future as a potential therapeutic agent.

References

  • Patsnap Synapse. (2024, July 17).
  • Patsnap Synapse. (2024, July 17).
  • Dr.Oracle. (2025, April 13).
  • Dr.Oracle. (2025, June 24). What is the role of phenobarbital (phenobarb)
  • Pacifici, G. M. (2016). Clinical Pharmacology of Phenobarbital in Neonates: Effects, Metabolism and Pharmacokinetics.
  • Pharma Spirit. (2025, January 26). Pharmacology of Carbamazepine (Tegretol) ; Mechanism of action, Uses, Effects. YouTube.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Phenobarbital Sodium?
  • Pharma Spirit. (2025, February 2). Pharmacology of Phenobarbital (Luminal) ; Mechanism of action, Uses, Pharmacokinetics, Effects. YouTube.
  • Medscape. (2024, June 7). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers.
  • Wikipedia. Carbamazepine.
  • PANAChE Database.
  • Springer Nature Experiments. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents.
  • PANAChE Database - NIH. Maximal Electroshock Seizure (MES)
  • Melior Discovery. Maximal Electroshock Seizure Model.
  • Pharmacology Discovery Services. Seizure, Maximal Electroshock, Mouse.
  • PubMed. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse.
  • JoVE. (2025, July 8). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice.
  • Melior Discovery. Pentylenetetrazol Induced Seizure (PTZ) Model.
  • PubMed. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy.
  • ResearchGate. (2025, August 10). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels.
  • YouTube. (2024, January 19). Experiment 10: To study PTZ induced convulsions in mice.
  • Taylor & Francis Online. (2019). ED50 – Knowledge and References.

Sources

A Comparative Guide to the Biological Activity of 4-Amino-N,N,3-trimethylbenzamide hydrochloride and Related Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Contextualizing a Novel Benzamide Derivative

In the landscape of medicinal chemistry, the benzamide scaffold is recognized as a "privileged structure," forming the backbone of a multitude of therapeutic agents with a wide array of pharmacological effects.[1] These effects range from central nervous system (CNS) activity, such as anticonvulsant and antipsychotic actions, to enzyme inhibition and antimicrobial properties.[1][2] The subject of this guide, 4-Amino-N,N,3-trimethylbenzamide hydrochloride, is a distinct yet sparsely explored member of this family. A thorough review of scientific literature reveals a notable absence of in-depth studies specifically elucidating its biological profile.

This guide addresses this knowledge gap. As Senior Application Scientists, we do not merely present data; we design the path to acquire it. Here, we contextualize the potential activities of 4-Amino-N,N,3-trimethylbenzamide hydrochloride by examining its structural analogs. We then propose a strategic, multi-tiered workflow for its investigation, complete with detailed experimental protocols and comparative benchmarks. This document serves as a roadmap for researchers, scientists, and drug development professionals seeking to unlock the biological potential of this and other novel chemical entities.

Part 1: The Benzamide Scaffold - A Foundation for Postulated Activity

The specific substitution pattern of 4-Amino-N,N,3-trimethylbenzamide hydrochloride provides critical clues to its potential biological targets.

  • The Benzamide Core: This fundamental structure is a known pharmacophore that interacts with a variety of biological targets.

  • 4-Amino Group: The primary amine at the para-position is a strong hydrogen bond donor and can be a key interaction point with receptor or enzyme active sites. Its presence is common in compounds targeting biogenic amine pathways.

  • N,N-Dimethyl Group: The tertiary amide, substituted with two methyl groups, significantly impacts the molecule's properties. It often increases metabolic stability by blocking N-dealkylation and influences solubility and steric hindrance, which can fine-tune binding affinity and selectivity.

  • 3-Methyl Group: The methyl group meta to the amide adds a lipophilic and sterically defined feature that can influence the molecule's orientation within a binding pocket, potentially enhancing selectivity for specific enzyme isoforms or receptor subtypes.

Given these features and the established activities of related benzamides, we can hypothesize that 4-Amino-N,N,3-trimethylbenzamide hydrochloride may exhibit inhibitory activity against key enzymes in the central nervous system. Two high-probability targets are Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE) , both of which are critical in neuropharmacology and are known to be modulated by small molecules with similar structural motifs.[3][4]

Part 2: A Strategic Workflow for Biological Profiling

To systematically investigate the biological activity of 4-Amino-N,N,3-trimethylbenzamide hydrochloride, we propose a logical, tiered screening approach. This workflow ensures that resources are used efficiently, moving from broad primary assays to more focused, mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Validation & Potency cluster_2 Tier 3: Secondary & Mechanistic Studies A Compound Acquisition (4-Amino-N,N,3-trimethylbenzamide HCl) B MAO-A & MAO-B Inhibition Assay A->B Test Compound C AChE Inhibition Assay A->C Test Compound D Determine IC50 Values for Confirmed 'Hits' B->D Positive Result ('Hit') C->D Positive Result ('Hit') E Selectivity Profiling (e.g., MAO-A vs. MAO-B) D->E F Cell-Based Assays E->F G Further Target Profiling F->G

Caption: Proposed experimental workflow for profiling 4-Amino-N,N,3-trimethylbenzamide HCl.

Part 3: Comparative In Vitro Enzyme Inhibition Assays

The cornerstone of our initial investigation lies in robust, quantitative enzyme inhibition assays. We will compare the activity of our target compound against well-established, commercially available inhibitors.

Monoamine Oxidase (MAO) Inhibition Assay

Rationale: MAO enzymes (MAO-A and MAO-B) are crucial in the metabolism of neurotransmitters.[5] Their dysfunction is linked to depression, Parkinson's, and Alzheimer's diseases, making MAO inhibitors a major class of therapeutic drugs.[6][7] This assay will determine if the target compound can inhibit the activity of either MAO isoform.

Comparator Compounds:

  • Clorgyline: A selective inhibitor for MAO-A.[7]

  • Pargyline: A selective inhibitor for MAO-B.[7]

Experimental Protocol: Fluorimetric MAO Inhibitor Screening

This protocol is adapted from established methods used in commercially available kits.[3][7] The assay principle involves the MAO-catalyzed oxidation of p-tyramine, which produces hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a dye reagent in the presence of horseradish peroxidase (HRP) to generate a fluorescent product.

G cluster_MAO MAO Reaction cluster_Detection Detection Reaction pTyramine p-Tyramine (Substrate) MAO MAO Enzyme (A or B) H2O2 Hydrogen Peroxide (H₂O₂) MAO->H2O2 Oxidation HRP HRP Enzyme H2O2->HRP Reacts with Dye Dye Reagent (Non-fluorescent) Fluor Fluorescent Product (Measure at Ex/Em = 530/585 nm) HRP->Fluor

Caption: Principle of the fluorimetric monoamine oxidase (MAO) assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer, Dye Reagent, HRP solution, and MAO enzyme (either MAO-A or MAO-B) as per supplier instructions. Prepare a stock solution of 4-Amino-N,N,3-trimethylbenzamide HCl and the comparator inhibitors (Clorgyline, Pargyline) in the appropriate solvent (e.g., DMSO).

  • Inhibitor Incubation: In a 96-well black plate, add 45 µL of the diluted MAO enzyme solution to each well. Add 5 µL of your test compound dilutions or control inhibitors. For a "no inhibitor" control, add 5 µL of the solvent.

  • Pre-incubation: Mix gently and incubate the plate at room temperature for 10-15 minutes. This allows the inhibitors to interact with the enzyme.

  • Reaction Initiation: Prepare a Working Reagent by mixing the p-Tyramine substrate with the Dye Reagent and HRP in Assay Buffer. Add 50 µL of this Working Reagent to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity (Excitation = 530 nm, Emission = 585 nm) every 1-2 minutes for 20-30 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well. The percent inhibition is calculated using the formula: % Inhibition = [(Rate_NoInhibitor - Rate_Sample) / Rate_NoInhibitor] * 100

  • IC₅₀ Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Acetylcholinesterase (AChE) Inhibition Assay

Rationale: AChE terminates synaptic transmission by hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing Alzheimer's disease, myasthenia gravis, and glaucoma.[8]

Comparator Compound:

  • Physostigmine: A well-characterized, reversible AChE inhibitor.[4]

Experimental Protocol: Colorimetric AChE Inhibitor Screening (Ellman's Method)

This protocol is based on the widely used Ellman method, where the AChE substrate, acetylthiocholine, is hydrolyzed to thiocholine.[4][9] Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.[8][10]

G cluster_AChE AChE Reaction cluster_Detection Detection Reaction ATChI Acetylthiocholine (Substrate) AChE AChE Enzyme Thiocholine Thiocholine AChE->Thiocholine Hydrolysis DTNB DTNB (Colorless) Thiocholine->DTNB Reacts with TNB TNB Anion (Yellow, Measure at 412 nm) DTNB->TNB

Caption: Principle of the colorimetric acetylcholinesterase (AChE) assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer (pH 7.5), AChE enzyme solution, substrate (acetylthiocholine), and DTNB reagent. Prepare stock solutions of 4-Amino-N,N,3-trimethylbenzamide HCl and Physostigmine.

  • Inhibitor Incubation: In a 96-well clear, flat-bottom plate, add 45 µL of the AChE enzyme solution to each well. Add 5 µL of your test compound dilutions or the Physostigmine control. For a "no inhibitor" control, add 5 µL of the solvent.

  • Pre-incubation: Mix gently and incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Prepare a Reaction Mix containing the substrate and DTNB in Assay Buffer. Add 150 µL of this mix to each well.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at time 0. Incubate the plate for 10-20 minutes at room temperature, protected from light. Measure the absorbance again at 412 nm.

  • Data Analysis: Subtract the time 0 reading from the final reading for each well. Calculate the percent inhibition using the formula: % Inhibition = [(Abs_NoInhibitor - Abs_Sample) / Abs_NoInitor] * 100

  • IC₅₀ Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Summary and Interpretation

The quantitative data from these assays should be summarized for clear comparison. The primary endpoint is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 1: Hypothetical Comparative IC₅₀ Values for Enzyme Inhibition

CompoundTarget EnzymeIC₅₀ (µM)
4-Amino-N,N,3-trimethylbenzamide HCl MAO-ATo be determined
Clorgyline (Comparator)MAO-ALiterature Value
4-Amino-N,N,3-trimethylbenzamide HCl MAO-BTo be determined
Pargyline (Comparator)MAO-BLiterature Value
4-Amino-N,N,3-trimethylbenzamide HCl AChETo be determined
Physostigmine (Comparator)AChELiterature Value

A potent and selective inhibitor will have a low IC₅₀ value for one target and a significantly higher IC₅₀ value for others. This initial screening provides the foundational data needed to decide whether to pursue further, more complex studies.

Part 4: Safety, Handling, and Concluding Remarks

As with any research chemical whose toxicological properties have not been fully investigated, 4-Amino-N,N,3-trimethylbenzamide hydrochloride should be handled with care.[11] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are mandatory.[12] All work should be conducted in a well-ventilated area or a chemical fume hood.[13]

This guide provides a robust, logical, and experimentally sound framework for the initial biological characterization of 4-Amino-N,N,3-trimethylbenzamide hydrochloride. By leveraging the known pharmacology of the benzamide scaffold, we have identified high-probability targets and detailed the precise methodologies required to test these hypotheses. The comparative data generated will be crucial for determining if this novel compound warrants further investigation as a potential modulator of key enzymatic pathways in the central nervous system. A positive "hit" from this primary screen would trigger subsequent studies, including selectivity profiling against a broader panel of enzymes, cell-based functional assays, and initial cytotoxicity assessments.

References

  • Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel). Available from: [Link]

  • Assay Genie. Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Available from: [Link]

  • Assay Genie. Monoamine Oxidase Inhibitor Screening Kit (BA0188). Available from: [Link]

  • Cheng, X., et al. (2017). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Available from: [Link]

  • Pizzimenti, S., et al. (2013). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). PubMed. Available from: [Link]

  • Cell Biolabs, Inc. Monoamine Oxidase Assays. Available from: [Link]

  • BioAssay Systems. EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. Available from: [Link]

  • Cepham Life Sciences. Acetylcholinesterase Assay Kit. Available from: [Link]

  • Valente, S., et al. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. Available from: [Link]

  • Sathiya, S., et al. (2019). Synthesis and Antimicrobial Activity of Novel 4-Amino Benzamide Derived 1,2,3-Triazole Linked Pyrazolines. Rasayan J. Chem. Available from: [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. Available from: [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. Semantic Scholar. Available from: [Link]

  • ResearchGate. (2025). N-{[(4-Nitrophenyl)amino]methyl}benzamide. Available from: [Link]

  • Al-Majid, A. M., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. MDPI. Available from: [Link]

  • Google Patents. (1987). EP0213572B1 - 3- and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.
  • Leander, J. D., et al. (1987). Pharmacological Effects of Enantiomers of 4-amino-N-(alpha-methylbenzyl)benzamide, a Chemically Novel Anticonvulsant. PubMed. Available from: [Link]

  • PubChem. 4-amino-3-methyl-N-(propan-2-yl)benzamide. Available from: [Link]

  • PubChem. 3-Amino-N-methylbenzamide. Available from: [Link]

  • Huang, H., et al. (2000). Reduced amide bond peptidomimetics. (4S)-N-(4-amino-5-[aminoakyl]aminopentyl)-N'-nitroguanidines, potent and highly selective inhibitors of neuronal nitric oxide synthase. PubMed. Available from: [Link]

  • PubChem. N,N-Dimethylbenzamide. Available from: [Link]

  • PubChem. 3-Amino-4-hydroxybenzamide. Available from: [Link]

  • PubChem. Tris(hydroxymethyl)aminomethane. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Validation of 4-Amino-N,N,3-trimethylbenzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous structural confirmation of a molecule is the bedrock of all subsequent investigation. For a compound like 4-Amino-N,N,3-trimethylbenzamide hydrochloride, a substituted benzamide with potential applications as an intermediate or a pharmacologically active agent, rigorous analytical validation is not merely a formality—it is a prerequisite for reliable and reproducible science.

This guide provides an in-depth comparison of the spectroscopic data expected for 4-Amino-N,N,3-trimethylbenzamide hydrochloride against its close structural isomers and precursors. By understanding the subtle yet significant differences in their spectral fingerprints, researchers can confidently ascertain the identity, purity, and stability of their compound. The methodologies and principles discussed herein are grounded in established analytical practices and authoritative guidelines, such as the ICH Q2(R1) framework for analytical procedure validation, ensuring a robust and trustworthy approach.[1][2][3][4]

The Role of Spectroscopy in Structural Elucidation

Spectroscopic techniques are foundational tools in the pharmaceutical industry for everything from drug discovery to quality control. They operate on the principle that molecules interact with electromagnetic radiation in unique ways, providing detailed information about their structure, functional groups, and chemical environment.[5] The primary techniques covered in this guide are:

  • Infrared (IR) Spectroscopy: Identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides a detailed map of the carbon and hydrogen atoms in a molecule, revealing connectivity and stereochemistry.[7]

  • Mass Spectrometry (MS): Measures the mass-to-charge ratio of ionized molecules, allowing for the determination of molecular weight and elemental composition.

Expected Spectroscopic Data for 4-Amino-N,N,3-trimethylbenzamide Hydrochloride

While a publicly available, fully characterized spectrum for this specific hydrochloride salt is not readily found, we can predict its features with high confidence based on the known spectral properties of its structural components and related analogs.[8][9] The hydrochloride form means the primary amine at position 4 will be protonated (-NH₃⁺), which significantly influences the spectral data compared to its free-base form.

Molecular Structure and Key Features

Below is the structure of 4-Amino-N,N,3-trimethylbenzamide hydrochloride with key protons and carbons labeled for discussion.

Caption: Structure of 4-Amino-N,N,3-trimethylbenzamide HCl with key groups labeled.

¹H NMR Spectroscopy (Predicted)

  • N,N-dimethyl protons (a): Due to hindered rotation around the C-N amide bond, these two methyl groups are often non-equivalent, appearing as two distinct singlets. Expected chemical shift: ~2.9-3.1 ppm.

  • Aromatic methyl protons (b): A singlet corresponding to the methyl group on the aromatic ring. Expected chemical shift: ~2.4 ppm.

  • Ammonium protons (d): A broad singlet due to the -NH₃⁺ group. The chemical shift is highly dependent on solvent and concentration. Expected chemical shift: ~7-9 ppm, and may exchange with D₂O.

  • Aromatic protons (e, f, g): These protons will appear in the aromatic region (~7.0-7.8 ppm). Their splitting patterns will be complex due to their meta and para relationships. Proton 'e' (adjacent to the amide) will likely be a singlet or a narrowly split doublet. Protons 'f' and 'g' will likely appear as doublets.

¹³C NMR Spectroscopy (Predicted)

  • Carbonyl carbon: The amide carbonyl carbon is expected in the range of 168-172 ppm.

  • N,N-dimethyl carbons: Similar to the protons, these may be non-equivalent, appearing around 35-40 ppm.

  • Aromatic methyl carbon: Expected around 20-22 ppm.

  • Aromatic carbons: Six distinct signals are expected in the range of 120-145 ppm. The carbon attached to the ammonium group (C4) will be shifted downfield.

IR Spectroscopy (Predicted)

  • N-H stretch: Broad absorption from the -NH₃⁺ group in the 2800-3100 cm⁻¹ region.

  • C=O stretch: A strong, sharp absorption for the tertiary amide carbonyl group, expected around 1630-1660 cm⁻¹.

  • C-N stretch: Found in the 1200-1350 cm⁻¹ range.

  • Aromatic C=C stretch: Multiple peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (ESI-MS) The primary ion observed in positive ion mode would be the molecular ion of the free base (after loss of HCl).

  • Expected [M+H]⁺: For C₁₀H₁₄N₂O, the calculated monoisotopic mass is 178.1106. The observed mass would be approximately 179.1184.

Comparative Analysis: Distinguishing Isomers and Precursors

The true power of spectroscopy lies in its ability to differentiate between closely related structures. A common challenge in synthesis is the formation of isomers or the presence of unreacted starting materials. Here, we compare the expected data for our target compound with two relevant alternatives: its structural isomer, 3-Amino-N,N,4-trimethylbenzamide , and a potential precursor, N,N,3-trimethylbenzamide .

Table 1: Comparative ¹H NMR Data (Predicted Shifts in ppm)

Proton Group4-Amino-N,N,3-trimethylbenzamide HCl3-Amino-N,N,4-trimethylbenzamide HCl (Isomer)N,N,3-trimethylbenzamide (Precursor)[8]Reason for Difference
Aromatic Protons ~7.0-7.8~6.8-7.5~7.2-7.3The position and electronic nature of the amino group drastically alter the chemical environment and splitting patterns of the aromatic protons.
Aromatic CH₃ ~2.4 (at C3)~2.5 (at C4)~2.37 (at C3)Minimal change expected, but the electronic environment is slightly different.
N,N-(CH₃)₂ ~2.9-3.1~2.9-3.1~2.97, 3.11Very similar, as this group is primarily influenced by the adjacent carbonyl.
-NH₃⁺ Protons ~7-9 (broad s)~7-9 (broad s)N/AThe precursor lacks the amino group entirely.

Table 2: Comparative ¹³C NMR Data (Predicted Shifts in ppm)

Carbon Group4-Amino-N,N,3-trimethylbenzamide HCl3-Amino-N,N,4-trimethylbenzamide HCl (Isomer)N,N,3-trimethylbenzamide (Precursor)[8]Reason for Difference
C=O ~168-172~168-172~171.9Largely unaffected by distant ring substitution.
Aromatic C-NH₃⁺ ~140-145 (C4)~145-150 (C3)N/AThe carbon directly attached to the electron-withdrawing ammonium group is significantly deshielded (shifted downfield). This is a key diagnostic peak.
Aromatic C-CH₃ ~138-142 (C3)~135-140 (C4)~138.3 (C3)The position of the methyl-bearing carbon relative to the other substituents changes its chemical shift.
N,N-(CH₃)₂ ~35-40~35-40~35.4, 39.7Very similar across all three compounds.

Table 3: Comparative IR Data (Key Absorptions in cm⁻¹)

Functional Group4-Amino-N,N,3-trimethylbenzamide HCl3-Amino-N,N,4-trimethylbenzamide HCl (Isomer)N,N,3-trimethylbenzamide (Precursor)Reason for Difference
N-H Stretch Broad, ~2800-3100 (-NH₃⁺)Broad, ~2800-3100 (-NH₃⁺)NoneThe most definitive difference. The absence of any N-H stretch in the precursor's spectrum immediately distinguishes it.
C=O Stretch ~1630-1660~1630-1660~1630-1660The amide carbonyl stretch is present and in a similar location for all three compounds.

Experimental Protocols for Data Acquisition

To ensure data integrity and reproducibility, standardized protocols must be followed. The procedures described below represent best practices for acquiring high-quality spectroscopic data.

Protocol 1: Acquiring ¹H and ¹³C NMR Spectra
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred for hydrochloride salts to ensure solubility and to observe exchangeable protons like -NH₃⁺.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover 0 to 200 ppm.

    • A much larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Process the data similarly and reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Protocol 2: Acquiring FT-IR Spectrum
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Ensure the ATR crystal is clean. Place a small amount of the sample onto the crystal and apply pressure using the anvil to ensure good contact.

  • Background Scan: Perform a background scan with no sample on the crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan:

    • Scan the sample over the range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance. Label the major peaks corresponding to the key functional groups.

Protocol 3: Acquiring High-Resolution Mass Spectrum (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Setup: Use an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire data in positive ion mode.

    • Scan over a mass range appropriate for the expected molecular ion (e.g., m/z 100-500).

    • Ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its measured exact mass to the calculated theoretical mass to confirm the elemental composition.

Validation Workflow and Logic

A systematic workflow is essential for the validation of a chemical entity. This process ensures that all data is collected and interpreted logically to build a comprehensive and defensible analytical package.

G A Sample Synthesis: 4-Amino-N,N,3-trimethylbenzamide HCl B Spectroscopic Data Acquisition A->B C IR Spectroscopy (Functional Groups) B->C D Mass Spectrometry (Molecular Weight & Formula) B->D E NMR Spectroscopy (¹H & ¹³C) (Structural Connectivity) B->E F Data Analysis & Interpretation C->F D->F E->F G Compare with Theoretical Data & Reference Spectra F->G H Compare with Isomer/Impurity Data F->H I Structural Confirmation & Purity Assessment G->I H->I J Identity Confirmed: Proceed with Research I->J Match K Discrepancy Detected: Re-synthesize or Purify I->K No Match

Caption: A typical workflow for spectroscopic validation of a newly synthesized compound.

Conclusion

The validation of 4-Amino-N,N,3-trimethylbenzamide hydrochloride is a multi-faceted process that relies on the synergistic use of several spectroscopic techniques. While IR spectroscopy can quickly confirm the presence of key functional groups and distinguish the compound from non-amine-containing precursors, and mass spectrometry provides definitive molecular weight and formula, it is NMR spectroscopy that offers the most granular detail for structural confirmation and isomer differentiation. By comparing the acquired spectra against theoretically predicted data and the known spectra of potential isomers, researchers can build an unassailable case for the identity and purity of their target molecule, ensuring the integrity of their subsequent research and development efforts.

References

  • An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023). AzoM.com. Available at: [Link]

  • A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. (2023). Spectroscopy Online. Available at: [Link]

  • Spectroscopic and Chemometric Techniques for Pharmaceutical Applications. (2023). ACS Publications. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Spectroscopic Techniques for Pharmaceutical and Biopharmaceutical Industries. NPTEL. Available at: [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. Available at: [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). Available at: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (Supporting Information). Available at: [Link]

  • 4-amino-3-methyl-N-(propan-2-yl)benzamide. PubChem. Available at: [Link]

  • 3-AMINO-4-METHYL-N-(3-(4-METHYL-1H-IMIDAZOL-1-YL)-5-(TRIFLUOROMETHYL)PHENYL)BENZAMIDE HYDROCHLORIDE. FDA Global Substance Registration System. Available at: [Link]

  • 4-Amino-N,N,N-trimethylbenzenaminium chloride hydrochloride. PubChem. Available at: [Link]

  • Supplementary Material. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. (2023). National Institutes of Health (NIH). Available at: [Link]

  • Supporting Information List of Contents 1H and 13C NMR Spectra of Products: 2-10. The Royal Society of Chemistry. Available at: [Link]

  • N,N-Dimethylbenzamide. PubChem. Available at: [Link]

  • 3-Amino-N-methylbenzamide. PubChem. Available at: [Link]

  • Benzamide, N-methyl-. NIST WebBook. Available at: [Link]

  • Benzamide, N,N,3-trimethyl-. NIST WebBook. Available at: [Link]

  • 4,n,n-trimethylbenzamide (C10H13NO). PubChemLite. Available at: [Link]

Sources

Comparing synthesis methods for 4-Amino-N,N,3-trimethylbenzamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 4-Amino-N,N,3-trimethylbenzamide Hydrochloride: A Comparative Analysis

For researchers and professionals in drug development, the efficient and scalable synthesis of key chemical intermediates is paramount. 4-Amino-N,N,3-trimethylbenzamide hydrochloride serves as a valuable building block in medicinal chemistry, analogous to other substituted benzamides with demonstrated pharmacological activities.[1] This guide provides a comprehensive comparison of viable synthetic routes to this target molecule, offering field-proven insights and detailed experimental protocols to inform laboratory and process chemistry decisions.

Introduction

4-Amino-N,N,3-trimethylbenzamide is a substituted aromatic amide whose structural motifs are common in pharmacologically active compounds. The primary amino group offers a reactive handle for further derivatization, while the benzamide core provides a rigid scaffold for interacting with biological targets. The hydrochloride salt form is typically preferred to enhance solubility and stability for both storage and formulation.

The selection of a synthetic strategy depends on several factors: availability of starting materials, desired scale, cost-effectiveness, and purity requirements. This guide will dissect the two most logical synthetic pathways, evaluating each step for efficiency, scalability, and potential challenges.

Overview of Primary Synthetic Strategies

The synthesis of 4-Amino-N,N,3-trimethylbenzamide hydrochloride logically begins from precursors based on the 3-methylbenzoic acid framework. The key transformations are the introduction of a C4 amino group (via a nitro precursor) and the formation of the N,N-dimethylamide. The critical decision lies in the sequence of these operations. We will compare two primary routes:

  • Route 1: The "Nitration-First" Pathway. This route commences with the nitration of 3-methylbenzoic acid, followed by amidation and subsequent reduction of the nitro group.

  • Route 2: The "Amidation-First" Pathway. This approach begins with the formation of the N,N-dimethylamide from 3-methylbenzoic acid, followed by nitration and reduction.

Synthetic_Pathways Start 3-Methylbenzoic Acid Route1_Nitration Step 1a: Nitration Start->Route1_Nitration Route2_Amidation Step 1b: Amidation Start->Route2_Amidation Intermediate1 3-Methyl-4-nitrobenzoic Acid Route1_Nitration->Intermediate1 Route1_Amidation Step 2a: Amidation Intermediate1->Route1_Amidation Nitro_Amide N,N,3-Trimethyl-4-nitrobenzamide Route1_Amidation->Nitro_Amide Reduction Step 3: Reduction Nitro_Amide->Reduction Intermediate2 N,N,3-Trimethylbenzamide Route2_Amidation->Intermediate2 Route2_Nitration Step 2b: Nitration Intermediate2->Route2_Nitration Route2_Nitration->Nitro_Amide Final_Amine 4-Amino-N,N,3-trimethylbenzamide Reduction->Final_Amine Salt_Formation Step 4: Salt Formation Final_Amine->Salt_Formation Final_Product Target Hydrochloride Salt Salt_Formation->Final_Product

Caption: High-level comparison of the two primary synthetic routes.

Route 1: The "Nitration-First" Pathway

This is often the preferred route in industrial settings due to the well-characterized nature of the intermediates and the ability to purify them at early stages.

Step 1: Nitration of 3-Methylbenzoic Acid

The objective is the selective synthesis of 3-methyl-4-nitrobenzoic acid.[2] The starting material, 3-methylbenzoic acid, possesses two directing groups: a meta-directing deactivating carboxylic acid (-COOH) and an ortho,para-directing activating methyl group (-CH3). The activating -CH3 group exerts dominant control, directing nitration to the ortho (positions 2 and 6) and para (position 4) locations. Steric hindrance from the adjacent -COOH group disfavors substitution at position 2. Therefore, nitration is strongly directed to position 4, which is para to the methyl group, and position 6, which is ortho. Careful control of reaction conditions is essential to maximize the yield of the desired 4-nitro isomer.

Protocol:

  • Cool a mixture of concentrated sulfuric acid and nitric acid to 0-5 °C.

  • Slowly add 3-methylbenzoic acid while maintaining the temperature below 10 °C.

  • Allow the reaction to stir at a controlled temperature until completion (monitored by TLC or HPLC).

  • Pour the reaction mixture onto ice and filter the resulting precipitate.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to isolate pure 3-methyl-4-nitrobenzoic acid.

Causality & Expertise: Using a mixed acid (H₂SO₄/HNO₃) system at low temperatures is critical. The sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. Low temperatures help control the exothermic reaction and minimize the formation of dinitrated and other isomeric byproducts.

Step 2: Amidation of 3-Methyl-4-nitrobenzoic Acid

This step converts the carboxylic acid into the N,N-dimethylamide. Two common methods are compared below.

Method A: Acyl Chloride Formation followed by Amination

This is a robust, high-yielding, two-stage process.[3]

Amidation_Acyl_Chloride cluster_0 Stage 1: Acyl Chloride Formation cluster_1 Stage 2: Amination Start_Acid 3-Methyl-4-nitrobenzoic Acid Reagent1 SOCl₂ or (COCl)₂ Start_Acid->Reagent1 Reflux Intermediate_Acyl 3-Methyl-4-nitrobenzoyl Chloride Reagent1->Intermediate_Acyl Reagent2 Dimethylamine (HN(CH₃)₂) Base (e.g., Et₃N) Intermediate_Acyl->Reagent2 0 °C to RT Final_Amide N,N,3-Trimethyl-4-nitrobenzamide Reagent2->Final_Amide

Sources

A Comparative Guide to Cross-Reactivity Profiling: A Case Study of 4-Amino-N,N,3-trimethylbenzamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the principle of "one drug, one target" is often an oversimplification. The reality is that small molecules frequently interact with multiple cellular targets, a phenomenon known as polypharmacology. While this can sometimes be harnessed for therapeutic benefit, unintended off-target interactions are a primary cause of toxicity and adverse effects. Therefore, a rigorous and early assessment of a compound's selectivity is not merely a regulatory hurdle but a cornerstone of rational drug design.

This guide provides a comprehensive framework for evaluating the cross-reactivity of the research compound 4-Amino-N,N,3-trimethylbenzamide hydrochloride . While extensive public data on this specific molecule's kinome-wide selectivity is not available, we will establish a robust, multi-tiered strategy for generating and interpreting such crucial data. We will compare this proposed profiling workflow with alternative methodologies and provide detailed, actionable protocols grounded in established scientific principles. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the specificity of novel chemical entities.

The Imperative of Selectivity Profiling

The structural similarity among protein families, particularly the highly conserved ATP-binding pocket of protein kinases, makes achieving absolute selectivity a formidable challenge.[1] A thorough cross-reactivity profile is essential to:

  • De-risk clinical development: Early identification of potential off-target liabilities can prevent costly late-stage failures.

  • Elucidate mechanism of action: Ensuring that the observed phenotype is a result of on-target activity is critical for validating a drug's mechanism.

  • Identify opportunities for drug repurposing: A well-defined selectivity profile can reveal unexpected therapeutic applications.

Our investigation into the cross-reactivity of 4-Amino-N,N,3-trimethylbenzamide hydrochloride will be structured in two main phases: a broad biochemical screen to map potential interactions across a large target class, followed by a cell-based assay to confirm target engagement in a physiological context.

Phase 1: Broad Kinome Profiling

The first step in assessing selectivity is to screen the compound against a large panel of purified enzymes. Given that many small molecule inhibitors target kinases, a comprehensive kinase panel is the logical starting point.[2] Commercial services offer panels covering the majority of the human kinome, providing a broad view of a compound's interaction space.[3][4]

Comparative Methodologies for Kinase Profiling
Assay TechnologyPrincipleAdvantagesDisadvantages
Radiometric Assays (e.g., HotSpot™) Measures the transfer of a radiolabeled phosphate ([γ-³³P]-ATP) to a substrate.[3]Gold standard, high sensitivity, direct measurement of enzymatic activity.Requires handling of radioactive materials, lower throughput.
Fluorescence/Luminescence Assays (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction via a coupled enzymatic reaction that generates light.[2][3]High throughput, no radioactivity, readily automated.Prone to interference from colored or fluorescent compounds.
Mobility Shift Assay (MSA) Utilizes microfluidic capillary electrophoresis to separate phosphorylated and non-phosphorylated substrates based on charge differences.[2]Direct measurement, low enzyme and substrate consumption.May require substrate modification, lower throughput than luminescence.

For a novel compound like 4-Amino-N,N,3-trimethylbenzamide hydrochloride, a two-stage screening process is recommended. An initial screen at a single high concentration (e.g., 10 µM) across a large panel to identify primary "hits," followed by dose-response curves for those hits to determine potency (IC50).

Experimental Protocol: In Vitro Kinase Panel Screen

This protocol outlines a typical workflow for a radiometric kinase profiling assay.

  • Compound Preparation: Prepare a 10 mM stock solution of 4-Amino-N,N,3-trimethylbenzamide hydrochloride in 100% DMSO. Create serial dilutions to generate a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a 96-well plate, add the kinase, a specific substrate peptide, and the kinase reaction buffer.

  • Initiation of Reaction: Add the test compound at various concentrations and [γ-³³P]-ATP to initiate the kinase reaction. It is crucial to test at both a low ATP concentration (e.g., ATP Km) to maximize potency data and at a physiologically relevant concentration (e.g., 1 mM) to better predict cellular effects.[5][6]

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Termination and Separation: Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³³P]-ATP.

  • Detection: Quantify the incorporated radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Fit the data to a dose-response curve to determine the IC50 value.

Workflow for Kinase Panel Screening

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Detection & Analysis Compound Prepare Compound Stock (10 mM in DMSO) Serial_Dilution Create Serial Dilutions Compound->Serial_Dilution Add_Compound Add Compound Dilutions Serial_Dilution->Add_Compound Assay_Plate Dispense Kinase, Substrate, & Buffer into 96-well plate Assay_Plate->Add_Compound Initiate Initiate Reaction with [γ-³³P]-ATP Add_Compound->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop_Reaction Stop Reaction & Spot on Membrane Incubate->Stop_Reaction Wash Wash Membrane Stop_Reaction->Wash Scintillation Scintillation Counting Wash->Scintillation Data_Analysis Calculate % Inhibition & Determine IC50 Scintillation->Data_Analysis

Caption: A generalized workflow for an in vitro radiometric kinase profiling assay.

Phase 2: Cellular Target Engagement

While biochemical assays are excellent for identifying direct interactions, they do not account for cell permeability, compound metabolism, or target engagement in a complex cellular milieu.[7] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique that directly measures a compound's binding to its target in intact cells or tissues.[8][9][10] The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[11]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol describes a Western blot-based CETSA to validate the on-target activity and identify potential off-targets of 4-Amino-N,N,3-trimethylbenzamide hydrochloride.

  • Cell Culture and Treatment: Culture cells known to express the primary target of interest. Treat the cells with the test compound (e.g., 30 µM) or a DMSO vehicle control and incubate for 1 hour at 37°C.[8]

  • Heating Step: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. This creates a "melt curve."[11]

  • Cell Lysis: Lyse the cells by repeated freeze-thaw cycles.[8]

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[8]

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the DMSO control indicates target engagement.[8][11]

To assess off-target engagement, this protocol can be repeated using antibodies for suspected off-target proteins identified in the initial kinase screen.

Workflow for Cellular Thermal Shift Assay (CETSA)

G cluster_cell_treatment Cell Treatment cluster_thermal_denaturation Thermal Challenge cluster_analysis Analysis Culture_Cells Culture Cells Treat_Compound Treat with Compound or DMSO Culture_Cells->Treat_Compound Incubate_37C Incubate at 37°C Treat_Compound->Incubate_37C Aliquot Aliquot Cells into PCR tubes Incubate_37C->Aliquot Heat_Gradient Heat across a Temperature Gradient Aliquot->Heat_Gradient Lysis Lyse Cells (Freeze-Thaw) Heat_Gradient->Lysis Centrifuge Centrifuge to Pellet Aggregated Proteins Lysis->Centrifuge Western_Blot Analyze Soluble Fraction by Western Blot Centrifuge->Western_Blot Plot_Curve Plot Melt Curve Western_Blot->Plot_Curve

Caption: A procedural diagram for performing a Western blot-based CETSA experiment.

Data Interpretation and Hypothetical Comparison

The ultimate goal of these studies is to generate a clear and comparative dataset. The data below is hypothetical and serves to illustrate how the cross-reactivity profile of 4-Amino-N,N,3-trimethylbenzamide hydrochloride could be presented in comparison to two alternative compounds: "Alternative A," a highly selective inhibitor, and "Alternative B," a promiscuous, multi-kinase inhibitor.

Target Kinase4-Amino-N,N,3-trimethylbenzamide HCl (IC50, nM)Alternative A (IC50, nM)Alternative B (IC50, nM)
Primary Target X 50 10 45
Off-Target Kinase 11,200>10,000150
Off-Target Kinase 23,500>10,00080
Off-Target Kinase 3>10,000>10,0002,500
Off-Target Kinase 48,0008,50095
Off-Target Kinase 5>10,000>10,000500
Selectivity Score *0.25 0.05 0.85

*Selectivity Score (S-score) is a quantitative measure of promiscuity, calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >50% at 1 µM) by the total number of kinases tested. A lower score indicates higher selectivity.

In this hypothetical scenario, 4-Amino-N,N,3-trimethylbenzamide hydrochloride demonstrates moderate selectivity. It is significantly more selective than the promiscuous Alternative B but less selective than the highly specific Alternative A. The CETSA results would then be used to confirm that the potent inhibition of "Primary Target X" and the weaker inhibition of "Off-Target Kinase 1" translate to target engagement in a cellular model.

Conclusion

Characterizing the cross-reactivity of a new chemical entity like 4-Amino-N,N,3-trimethylbenzamide hydrochloride is a non-negotiable step in its development as a research tool or therapeutic candidate. A tiered approach, beginning with broad biochemical profiling and followed by cell-based target engagement studies, provides a comprehensive and reliable assessment of selectivity. By employing the methodologies detailed in this guide, researchers can generate the high-quality, comparative data necessary to make informed decisions, mitigate risks, and ultimately accelerate the journey from discovery to application.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron. Available at: [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening & Profiling Service. Eurofins Discovery. Available at: [Link]

  • Oncolines B.V. (2024). Kinome Profiling. Oncolines B.V. Available at: [Link]

  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Wikipedia. (n.d.). Thermal shift assay. Wikipedia. Available at: [Link]

  • Patsnap. (2025). What Are the Types of Biochemical Assays Used in Drug Discovery? Patsnap. Available at: [Link]

  • Shaw, J., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Technology Networks. (2024). Assay Development: Best Practices in Drug Discovery. Technology Networks. Available at: [Link]

  • Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]

Sources

A Comparative Guide to the In Vivo Efficacy of 4-Amino-N,N,3-trimethylbenzamide Hydrochloride and its Pharmacological Counterparts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Re-evaluating Mast Cell Stabilization in Allergic Inflammation

For researchers and drug development professionals in the field of immunology and allergy, the quest for effective and specific modulators of the allergic cascade is perpetual. 4-Amino-N,N,3-trimethylbenzamide hydrochloride, clinically known as Tritoqualine, represents an intriguing, albeit older, therapeutic agent. It is recognized for its anti-allergic properties, particularly in the management of urticaria and allergic rhinitis.[1] Unlike conventional antihistamines that competitively block H1 receptors, Tritoqualine's primary value in a research context lies in its role as a mast cell stabilizer.[2]

This guide provides an in-depth analysis of the in vivo efficacy of Tritoqualine. Due to a notable scarcity of publicly available data on direct structural analogs, this document will instead offer a robust comparison with other well-established mast cell stabilizers. By examining the experimental data, underlying mechanisms, and standard protocols, this guide aims to provide a comprehensive resource for scientists seeking to benchmark new chemical entities against an established mast cell inhibitor or to further explore the therapeutic potential of this chemical scaffold.

Deep Dive: The Mechanism of Tritoqualine-Mediated Mast Cell Stabilization

While some literature has historically pointed to the inhibition of histidine decarboxylase, more definitive studies have elucidated that the principal anti-allergic action of Tritoqualine is its ability to inhibit histamine release from mast cells.[2][3] This is not a surface-level receptor antagonism but a deeper intervention in the signaling cascade that follows mast cell activation.

Upon cross-linking of IgE receptors (FcεRI) on the mast cell surface by an antigen, a complex signaling cascade is initiated. A critical event in this cascade is a rapid influx of extracellular calcium (Ca2+). This surge in intracellular Ca2+ is a pivotal trigger for the degranulation process, where granules containing histamine, proteases, and other inflammatory mediators fuse with the cell membrane and release their contents.

Experimental evidence strongly indicates that Tritoqualine exerts its stabilizing effect by directly interfering with this process. It has been shown to:

  • Inhibit Ca2+ Influx: Tritoqualine strongly inhibits the influx of ⁴⁵Ca²⁺ into mast cells following stimulation by various secretagogues like compound 48/80 or specific antigens.[4]

  • Inhibit Calmodulin Activity: The activity of calmodulin, a key calcium-binding protein that mediates many of the downstream effects of elevated intracellular Ca2+, is inhibited by Tritoqualine with an IC50 of 1.0 µM.[4]

By targeting these critical upstream events, Tritoqualine effectively uncouples the initial antigen-IgE binding from the ultimate release of inflammatory mediators.

MastCell_Stabilization cluster_0 Mast Cell Membrane cluster_1 Intracellular Signaling Antigen Antigen IgE IgE Antigen->IgE Binds FceRI FcεRI Receptor IgE->FceRI Cross-links Ca_Channel Calcium Channel FceRI->Ca_Channel Activates Ca_Int Ca²⁺ (Intracellular) Ca_Channel->Ca_Int Influx Ca_Ext Ca²⁺ (Extracellular) Ca_Ext->Ca_Channel Calmodulin Calmodulin Ca_Int->Calmodulin Binds CaM_Active Active Ca²⁺/Calmodulin Complex Calmodulin->CaM_Active Activates Granule Histamine Granule CaM_Active->Granule Promotes Fusion Degranulation Degranulation (Histamine Release) Granule->Degranulation Tritoqualine Tritoqualine Tritoqualine->Ca_Channel INHIBITS Tritoqualine->Calmodulin INHIBITS

Caption: Tritoqualine's Mechanism of Mast Cell Stabilization.

In Vivo Efficacy Profile of Tritoqualine

The ultimate test of a compound's utility is its performance in relevant biological systems. Tritoqualine has demonstrated efficacy in classic in vivo models of Type I hypersensitivity.

Model / Assay Species Key Findings Reference
Antigen-Induced Histamine ReleaseRat (Actively or Passively Sensitized)Effective in inhibiting histamine release from peritoneal mast cells induced by anti-DNP-Ascaris antibody.[2]
Compound 48/80-Induced Histamine ReleaseRatInhibited histamine release from peritoneal mast cells with an IC50 of 10 µM.[5]
General PharmacologyMouseA single 100 mg/kg dose resulted in a drop in histamine levels in the brain, with a similar trend in the kidney and lung.[6]

Comparative Efficacy Landscape: Tritoqualine vs. Other Mast Cell Stabilizers

Compound Primary Mechanism(s) Relative In Vivo Potency / Efficacy Notes Reference
Tritoqualine Mast Cell Stabilizer (Inhibits Ca²⁺ influx and calmodulin).Demonstrates efficacy in rat models of antigen-induced histamine release. Quantitative comparison data is limited.[2][4]
Cromolyn Sodium Mast Cell Stabilizer (Mechanism not fully elucidated, may involve blocking Ca²⁺ channels).Considered the prototypical mast cell stabilizer, but often requires frequent dosing due to a short half-life and poor oral absorption. Effective in allergic conjunctivitis and asthma models.[7][8]
Ketotifen Potent H1-Antihistamine & Mast Cell Stabilizer.Exhibits a dual mechanism of action. In human skin models, its antihistamine effect is more pronounced than its mast cell stabilizing activity. Often shows superior efficacy to cromolyn in various models.[8][9]
Lodoxamide Mast Cell Stabilizer (Inhibits Ca²⁺ influx).Noted for high anti-allergic activity and is particularly effective in allergic conjunctivitis, with reports of better efficacy than cromolyn.[7]

This comparison highlights that while Tritoqualine operates within a well-validated mechanistic class, compounds like Ketotifen have evolved to possess dual functionalities, often leading to enhanced overall efficacy.

Detailed Experimental Protocols

For research teams aiming to evaluate novel compounds against the benchmark of mast cell stabilization, rigorous and reproducible in vivo assays are paramount. Below are detailed, step-by-step protocols for two standard models.

Protocol 1: Passive Cutaneous Anaphylaxis (PCA) in Mice

The PCA model is a cornerstone for evaluating in vivo efficacy against IgE-mediated mast cell degranulation in the skin. It directly measures the increase in vascular permeability following an antigen challenge in a sensitized area.

Rationale: This model provides a quantifiable in vivo readout (dye extravasation) that is directly correlated with mast cell degranulation and the release of vasoactive mediators like histamine. It is an excellent screening tool for compounds intended to treat localized allergic reactions such as urticaria.

PCA_Workflow cluster_0 Day 0: Sensitization Phase cluster_1 Day 1: Dosing and Challenge Phase cluster_2 Day 1: Endpoint Measurement T0 T = 0h Intradermal injection of anti-DNP IgE into mouse ear T23 T = 23h Administer Test Compound (e.g., Tritoqualine, p.o.) or Vehicle T0->T23 23 hours T24 T = 24h IV injection of Antigen (DNP-HSA) + Evans Blue Dye T23->T24 1 hour T24_5 T = 24.5h Sacrifice animals Measure ear thickness T24->T24_5 30 minutes T_End Extract Evans Blue dye from ear tissue Quantify absorbance at ~620 nm T24_5->T_End

Caption: Experimental Workflow for the Mouse PCA Model.

Step-by-Step Methodology:

  • Animal Model: Male BALB/c mice (8 weeks old) are typically used.

  • Sensitization (Day 0):

    • Anesthetize mice lightly with isoflurane.

    • Inject 20 µL of anti-dinitrophenol (DNP) IgE antibody (e.g., 0.08 µ g/ear ) intradermally into the pinna of the right ear. The left ear can serve as an unsensitized control.

  • Housing: House the animals for 24 hours to allow the IgE to bind to mast cell FcεRI receptors.

  • Compound Administration (Day 1, T-1h):

    • Administer the test compound (Tritoqualine or analogs) or vehicle control via the desired route (e.g., oral gavage, p.o.) one hour before the antigen challenge. A positive control, such as cyproheptadine, should be included.

  • Antigen Challenge (Day 1, T=0):

    • Challenge the mice via intravenous (IV) injection into the tail vein with 200 µL of a solution containing DNP-human serum albumin (HSA) antigen (e.g., 60 µ g/mouse ) mixed with 1% Evans blue dye.

  • Endpoint Measurement (Day 1, T+30min):

    • After 30 minutes, sacrifice the animals by cervical dislocation.

    • Measure the thickness of both ears using a micrometer gauge.

    • Excise the ears and photograph them.

    • To quantify dye extravasation, place the ear tissue in formamide at 63°C overnight.

    • Measure the absorbance of the formamide supernatant at 620 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percent inhibition of the response (either ear swelling or dye extravasation) compared to the vehicle-treated control group.

Protocol 2: Ovalbumin (OVA)-Induced Allergic Conjunctivitis in Mice

This model simulates the signs and symptoms of allergic conjunctivitis, a common human ailment, and is ideal for testing topically or systemically administered compounds.

Rationale: This is a more complex model involving both a systemic sensitization phase and a local challenge phase. It allows for the evaluation of clinical symptoms (swelling, redness) and histological endpoints (eosinophil infiltration), providing a more comprehensive picture of a compound's anti-allergic efficacy.

Step-by-Step Methodology:

  • Animal Model: BALB/c mice are commonly used.

  • Sensitization (Day 0 and Day 7):

    • Administer an intraperitoneal (IP) injection of 0.2 mL of a solution containing ovalbumin (OVA) (e.g., 5 mg/mL) emulsified in aluminum hydroxide (alum) as an adjuvant.

    • Repeat the sensitization on Day 7.

  • Challenge Phase (e.g., Day 14-18):

    • Beginning on Day 14, induce allergic conjunctivitis by applying a topical challenge of OVA solution (e.g., 5 mg/mL in PBS) to the conjunctival sac of both eyes. This can be repeated for several consecutive days.

  • Compound Administration:

    • Administer the test compound (e.g., Tritoqualine) either systemically (p.o., i.p.) or topically as eye drops, typically 1 hour before each OVA challenge.

  • Clinical Scoring (Post-Challenge):

    • At various time points after the challenge (e.g., 20 minutes), score the clinical signs of allergic conjunctivitis. A scoring system may include:

      • Conjunctival redness (0-3)

      • Chemosis (eyelid swelling) (0-3)

      • Watery discharge (0-3)

  • Histological Analysis (End of Study):

    • At the end of the experiment, euthanize the animals.

    • Enucleate the eyes and fix them in 10% formalin.

    • Embed the tissues in paraffin, section, and stain with Hematoxylin & Eosin (H&E) and/or specific stains like Toluidine Blue to identify mast cells or immunohistochemistry for eosinophil markers.

    • Quantify the infiltration of inflammatory cells (especially eosinophils) in the conjunctival tissue.

  • Serological Analysis:

    • Collect blood samples to measure serum levels of OVA-specific IgE via ELISA.

Discussion and Future Perspectives

The available in vivo data confirms that 4-Amino-N,N,3-trimethylbenzamide hydrochloride (Tritoqualine) is an effective inhibitor of mast cell-mediated allergic responses in preclinical models. Its mechanism, centered on the inhibition of calcium influx and calmodulin activity, provides a clear rationale for its observed efficacy.

However, the field of anti-allergic drug discovery has evolved significantly. The lack of published research on direct Tritoqualine analogs suggests that this specific scaffold has not been extensively explored using modern medicinal chemistry approaches. For researchers, this presents both a challenge and an opportunity. The benzamide core is a versatile and "privileged" structure in drug discovery. Future work could focus on synthesizing novel analogs to probe the structure-activity relationship (SAR). Key areas for modification could include:

  • The Amino Group: Altering its position and substitution to enhance potency or modify physicochemical properties.

  • The N,N,3-trimethylbenzamide Moiety: Exploring the impact of different alkyl substitutions on the amide nitrogen and the benzoyl ring.

By comparing such novel analogs to the parent compound and to established drugs like Ketotifen and Lodoxamide using the standardized in vivo protocols detailed here, it may be possible to develop new chemical entities with improved potency, better pharmacokinetic profiles, or a more favorable safety window. This guide serves as a foundational resource for undertaking such an endeavor, providing the necessary mechanistic context, comparative benchmarks, and validated experimental frameworks.

References

  • Maslinski, C., & Fogel, W. A. (1984). Tritoqualine and some aspects of histamine metabolism. Agents and Actions, 14(5-6), 594-598.
  • Umezu, K., Yuasa, S., & Ichikawa, A. (1986). Inhibitory mechanism of tritoqualine on histamine release from mast cells. Biochemical Pharmacology, 35(18), 3137-3142.
  • Gao, Z., Zhang, Y., & Zhao, J. (2024). Mast cell stabilizers: from pathogenic roles to targeting therapies. Frontiers in Immunology, 15, 1386211.
  • Finn, D. F., & Walsh, J. J. (2013). Twenty-first century mast cell stabilizers. British Journal of Pharmacology, 170(1), 23-37.
  • Ichikawa, A., Koibuchi, Y., Nakagawa, M., Tomita, K. (1982). Inhibitory effect of tritoqualine (TRQ) on histamine release from mast cells. Biochemical Pharmacology, 31(18), 3049-3055.
  • Ichikawa, A., Koibuchi, Y., Nakagawa, M., & Tomita, K. (1982). Inhibitory Effect of Tritoqualine (TRQ)
  • Patsnap. (2024). What is the mechanism of Tritoqualine?
  • Frontiers Media S.A. (2024). Mast cell stabilizers: from pathogenic roles to targeting therapies. Frontiers.
  • Wikipedia. (2025). Tritoqualine. Wikipedia.
  • Phillips, M. J., & Ollier, S. (1983). A comparison of the in vivo effects of ketotifen, clemastine, chlorpheniramine and sodium cromoglycate on histamine and allergen induced weals in human skin. British Journal of Clinical Pharmacology, 15(3), 277-286.

Sources

A Senior Application Scientist's Guide to the Analytical Validation of 4-Amino-N,N,3-trimethylbenzamide Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative validation of 4-Amino-N,N,3-trimethylbenzamide hydrochloride. As researchers, scientists, and drug development professionals, the integrity of our data is paramount. A robustly validated analytical method is the bedrock of reliable quantification, ensuring that data submitted for regulatory approval is accurate, reproducible, and fit for its intended purpose. This document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, grounded in established regulatory frameworks and field-proven insights.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] For the quantification of a small molecule active pharmaceutical ingredient (API) such as 4-Amino-N,N,3-trimethylbenzamide hydrochloride, selecting the appropriate analytical technique is a critical first step. This guide will compare three common, powerful techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).

The principles and validation parameters discussed are aligned with the global standards set by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q2(R2) guidelines, which are adopted by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4][5][6]

The Regulatory Cornerstone: Understanding Validation Parameters

Before comparing techniques, it is essential to understand the "what" and "why" of the validation characteristics we aim to assess. A validation protocol should be established before the study, outlining the parameters to be evaluated and the pre-defined acceptance criteria.[7][8]

  • Specificity/Selectivity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][9] A combination of two or more analytical procedures may be necessary to achieve the required level of discrimination.[4]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed using recovery studies of a spiked analyte in the sample matrix.[9]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).[4]

    • Reproducibility: Precision between laboratories (collaborative studies).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4]

Comparative Analysis of Quantification Methodologies

The choice of analytical technique depends on the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and available instrumentation.[10] While no specific inter-laboratory validation study for 4-Amino-N,N,3-trimethylbenzamide hydrochloride has been published, this section provides representative protocols and expected performance based on the analysis of similar aromatic amine and benzamide compounds.[10][11][12]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle & Applicability: HPLC is a cornerstone of pharmaceutical analysis. It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a molecule like 4-Amino-N,N,3-trimethylbenzamide, which contains a chromophore (the substituted benzene ring), UV detection is a straightforward and robust method for quantification.[11] This technique is ideal for assay and impurity determination in drug substances and finished products.

Causality of Experimental Choices:

  • Reversed-Phase (RP) Chromatography: Using a non-polar C18 column with a polar mobile phase is the standard for moderately polar compounds like our target analyte. It provides excellent separation and reproducibility.

  • Acidified Mobile Phase: The addition of an acid like phosphoric or formic acid to the mobile phase serves to protonate the amine group on the analyte. This suppresses silanol interactions on the column, leading to sharper, more symmetrical peaks.

  • UV Wavelength Selection: The detection wavelength should be set at the absorbance maximum (λmax) of the analyte to achieve the highest sensitivity.

Representative Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.[13]

    • Mobile Phase B: Acetonitrile.[13]

    • Gradient: 10% B to 70% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by scanning a standard solution (typically in the 230-270 nm range for a benzamide).

    • Injection Volume: 10 µL.

  • Standard & Sample Preparation:

    • Stock Solution: Accurately weigh and dissolve 10 mg of 4-Amino-N,N,3-trimethylbenzamide hydrochloride reference standard in 100 mL of mobile phase A to get a 100 µg/mL solution.

    • Calibration Standards: Perform serial dilutions of the stock solution to prepare standards ranging from 0.5 µg/mL to 50 µg/mL.

    • Sample Preparation: Dissolve the sample (e.g., drug product) in the mobile phase to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_std Prepare Calibration Standards autosampler Autosampler Injection (10 µL) prep_std->autosampler prep_sample Dissolve & Filter Sample prep_sample->autosampler column C18 Column (Separation) autosampler->column pump Pump (1.0 mL/min) Mobile Phase pump->column detector UV Detector (λmax) column->detector chromatogram Generate Chromatogram detector->chromatogram calibration Build Calibration Curve (Peak Area vs. Conc.) chromatogram->calibration quantify Quantify Analyte in Sample calibration->quantify

Caption: High-Performance Liquid Chromatography (HPLC-UV) experimental workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle & Applicability: LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.[14] It is the gold standard for quantifying low-level analytes in complex biological matrices (e.g., plasma, urine) and for trace-level impurity analysis. The mass spectrometer selectively monitors specific parent-to-daughter ion transitions, virtually eliminating matrix interference.

Causality of Experimental Choices:

  • Sample Preparation: For biological samples, protein precipitation or liquid-liquid extraction (LLE) is crucial to remove macromolecules that would interfere with the analysis and damage the LC-MS system.[10][15]

  • Electrospray Ionization (ESI): ESI in positive mode is highly effective for polar molecules containing basic nitrogen atoms, like the primary amine in our analyte, as they readily accept a proton to form [M+H]+ ions.

  • Multiple Reaction Monitoring (MRM): MRM is the key to the technique's specificity. The first quadrupole (Q1) selects the parent ion (e.g., the [M+H]+ of our analyte), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) then selects a specific, stable fragment ion. This unique transition is monitored, providing a highly selective signal.

Representative Experimental Protocol: LC-MS/MS
  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Sample Preparation (Plasma):

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an internal standard (a stable isotope-labeled version of the analyte or a close structural analog).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes.

    • Transfer the supernatant to a new vial for injection.[10]

  • LC Conditions:

    • Column: C18 UHPLC Column (e.g., 2.1 x 50 mm, 1.8 µm).[10]

    • Mobile Phase A: 0.1% Formic Acid in Water.[10]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[10]

    • Gradient: 5% B to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These must be optimized by infusing a standard solution. For 4-Amino-N,N,3-trimethylbenzamide (MW: 178.23), a hypothetical transition would be m/z 179.1 -> 134.1 (Parent ion [M+H]+ -> Fragment ion after loss of dimethylamine).

    • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximum signal intensity.

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis spike Spike Sample with Internal Standard extract Protein Precipitation & Centrifugation spike->extract supernatant Collect Supernatant extract->supernatant uhplc UHPLC Separation supernatant->uhplc esi ESI Source (Ionization) uhplc->esi q1 Q1: Select Parent Ion esi->q1 q2 q2: Fragment Ion q1->q2 q3 Q3: Select Product Ion q2->q3 mrm_signal Generate MRM Chromatogram q3->mrm_signal ratio Calculate Peak Area Ratio (Analyte/IS) mrm_signal->ratio quantify Quantify vs. Calibration Curve ratio->quantify

Caption: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Applicability: GC-MS is a powerful technique for volatile and semi-volatile compounds.[11] Analytes are vaporized and separated in a gaseous mobile phase based on their boiling points and interaction with the column's stationary phase. The mass spectrometer then fragments the eluted compounds, creating a characteristic mass spectrum that acts as a chemical fingerprint. For 4-Amino-N,N,3-trimethylbenzamide, its suitability for GC-MS depends on its thermal stability and volatility. Derivatization may be required to improve its chromatographic properties by replacing the active hydrogen on the primary amine.[16]

Causality of Experimental Choices:

  • Derivatization: The primary amine group can cause peak tailing due to interactions with the GC column. A silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the amine hydrogens with more stable trimethylsilyl (TMS) groups, improving peak shape and volatility.[16]

  • Injector Temperature: The temperature must be high enough to ensure complete volatilization of the analyte without causing thermal degradation.

  • Oven Temperature Program: A temperature ramp is used to separate compounds with different boiling points, ensuring that the analyte elutes as a sharp peak with good resolution from other components.[17]

  • Electron Ionization (EI): EI at 70 eV is a standard, high-energy ionization technique that produces reproducible and extensive fragmentation patterns, which are ideal for library matching and structural confirmation.[17][18]

Representative Experimental Protocol: GC-MS
  • Instrumentation: A GC system with a temperature-programmable oven and split/splitless injector, coupled to a single quadrupole or ion trap mass spectrometer.

  • Sample Preparation & Derivatization:

    • Evaporate the solvent from an extracted sample to dryness under a stream of nitrogen.

    • Add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 50 µL of a non-polar solvent (e.g., ethyl acetate).

    • Heat the mixture at 70 °C for 30 minutes to complete the derivatization reaction.

  • GC Conditions:

    • Column: HP-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 20 °C/min to 280 °C and hold for 5 minutes.[10]

    • Injection Mode: Splitless (for trace analysis).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[18]

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-450.

    • Detection Mode: Full Scan for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced quantitative sensitivity.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis extract Extract Analyte & Evaporate derivatize Derivatize with BSTFA & Heat extract->derivatize injector GC Injector (Vaporization) derivatize->injector column GC Column (Separation) injector->column ei_source EI Source (Ionization & Fragmentation) column->ei_source analyzer Mass Analyzer (Scan or SIM) ei_source->analyzer tic Generate Total Ion Chromatogram (TIC) analyzer->tic spectrum Extract Mass Spectrum tic->spectrum quantify Quantify vs. Calibration Curve tic->quantify

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) experimental workflow.

Performance Comparison and Summary

The following table summarizes the expected performance characteristics for each technique when applied to the quantification of 4-Amino-N,N,3-trimethylbenzamide hydrochloride. These values are based on typical performance for small molecule pharmaceuticals and are intended for comparative purposes.

Performance CharacteristicHPLC-UVLC-MS/MSGC-MSRegulatory Guidance (Typical)
Specificity/Selectivity Moderate to HighVery HighHighMethod should differentiate the analyte from interferences.[9]
Lower Limit of Quantitation (LLOQ) ~10-100 ng/mL~0.01-1 ng/mL~1-10 ng/mLAnalyte signal should be at least 5-10 times the blank signal.
Linearity (R²) >0.999>0.995>0.995A linear model is fitted to the calibration data.[10]
Accuracy (% Recovery) 98-102%95-105%90-110%Typically 80-120% for bioanalysis, tighter for drug substance.
Precision (%RSD) < 2%< 15%< 15%Varies by concentration; <15-20% at LLOQ for bioanalysis.
Robustness HighModerateModerateShould be unaffected by small, deliberate method variations.[4]
Primary Application QC, Assay, ImpuritiesBioanalysis, Trace ImpuritiesVolatile ImpuritiesFit for the intended purpose.[8]

Expert Recommendations: Selecting the Right Method

As a Senior Application Scientist, my recommendation is always to let the scientific question drive the choice of technology.

  • For Quality Control (QC), Assay, and Purity of Drug Substance/Product: HPLC-UV is the method of choice. It is robust, cost-effective, highly precise, and perfectly suited for measuring the analyte at the concentrations found in pharmaceutical preparations. Its proven reliability makes it ideal for routine testing in a regulated environment.

  • For Bioanalysis (e.g., Pharmacokinetic Studies in Plasma or Urine): LC-MS/MS is unequivocally the best option. Its superior sensitivity is essential for detecting the low concentrations of a drug and its metabolites following administration. Furthermore, its exceptional specificity allows for accurate quantification in highly complex biological matrices with minimal sample cleanup.

  • For Analysis of Volatile or Semi-Volatile Impurities: GC-MS is a valuable tool, particularly for identifying process-related impurities or degradation products that are amenable to gas chromatography. However, due to the potential need for derivatization and the analyte's polarity, it would not be the primary choice for quantifying the parent compound unless specific volatile analysis is required.

By understanding the strengths and nuances of each technique in the context of established validation principles, researchers can confidently select and validate a method that ensures the generation of high-quality, reliable, and defensible data for 4-Amino-N,N,3-trimethylbenzamide hydrochloride.

References

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]

  • Lab Manager. (2025, September 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • European Medicines Agency. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. gmp-compliance.org. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. [Link]

  • gmp-compliance.org. (2014, August 6). EMA publishes Document on the Validation of analytical Methods. [Link]

  • Patent Application Publication. (n.d.). LCMS Method A. [Link]

  • Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.
  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • Sagi-Kiss, V., et al. (n.d.). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the polar metabolome. SciSpace. [Link]

  • National Institutes of Health. (n.d.). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. [Link]

  • Journal of Drug Delivery and Therapeutics. (2019, May 15). Analytical Method Development and Validation: A Review. [Link]

  • Rasayan Journal of Chemistry. (n.d.). RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. [Link]

  • IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. [Link]

  • Springer Nature Experiments. (n.d.). Validation of Amino Acid Analysis Methods. [Link]

  • ResearchGate. (2025, December 22). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. [Link]

Sources

A Comparative Guide to Benzamide-Type Serotonin Agonists: Profiling 4-Amino-N,N,3-trimethylbenzamide hydrochloride Against Key Serotonergic Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of 4-Amino-N,N,3-trimethylbenzamide hydrochloride and other significant serotonin agonists. It is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of chemical structures, mechanisms of action, and the experimental methodologies required for their characterization.

Introduction: The Serotonin System - A Landscape of Therapeutic Opportunity

The serotonin system, with its 14 distinct receptor subtypes, represents one of the most complex and therapeutically important neurotransmitter systems.[1] These receptors are implicated in a vast array of physiological and pathological processes, from mood and cognition to gastrointestinal motility. Consequently, the development of selective serotonin receptor agonists has been a cornerstone of medicinal chemistry, leading to treatments for depression, anxiety, migraine, and gastrointestinal disorders.

This guide focuses on the benzamide class of compounds, using the sparsely characterized molecule, 4-Amino-N,N,3-trimethylbenzamide hydrochloride, as a structural starting point. We will compare its potential profile with well-established benzamide and non-benzamide serotonin agonists to illuminate the principles of selectivity and function in serotonergic drug discovery.

Section 1: An Overview of Serotonin Receptor Families and Signaling

Serotonin (5-hydroxytryptamine, 5-HT) receptors are grouped into seven families (5-HT1 to 5-HT7). Their functional diversity stems from their differential coupling to various G proteins, which initiates distinct intracellular signaling cascades. Understanding these pathways is critical for predicting the functional outcome of agonist binding.

  • 5-HT1 Receptor Family (Gi/o-coupled): Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This family is a key target for anxiolytics and anti-migraine agents.

  • 5-HT2 Receptor Family (Gq/11-coupled): Agonism at these receptors activates phospholipase C, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C. This family is associated with learning, mood, and vasoconstriction.

  • 5-HT4, 5-HT6, 5-HT7 Receptor Families (Gs-coupled): These receptors stimulate adenylyl cyclase, increasing intracellular cAMP levels. The 5-HT4 receptor, in particular, is a major target for prokinetic agents in the gastrointestinal tract.[2]

  • 5-HT3 Receptor Family (Ligand-gated ion channel): Unique among 5-HT receptors, this family forms a non-selective cation channel, and its modulation is primarily targeted by antagonists for antiemetic effects.

G 5-HT1 5-HT1 Gi/o Gi/o 5-HT1->Gi/o 5-HT2 5-HT2 Gq Gq 5-HT2->Gq 5-HT4/6/7 5-HT4, 5-HT6, 5-HT7 Gs Gs 5-HT4/6/7->Gs cAMP_down ↓ cAMP Gi/o->cAMP_down IP3_DAG ↑ IP3 / DAG ↑ Ca2+ Gq->IP3_DAG cAMP_up ↑ cAMP Gs->cAMP_up

Caption: Major Serotonin Receptor Signaling Pathways.

Section 2: Profiling 4-Amino-N,N,3-trimethylbenzamide hydrochloride

  • Chemical Structure: C₁₀H₁₄N₂O[3]

  • Molecular Weight: 178.23 g/mol [3]

  • Core Scaffold: Substituted Benzamide

The benzamide moiety is a well-established pharmacophore in many selective 5-HT4 receptor agonists.[4] Compounds like cisapride, mosapride, and prucalopride all share this core structure, albeit with different substitutions that critically determine their affinity, selectivity, and pharmacokinetic properties. The 4-amino group on the benzene ring is a particularly common feature in high-affinity 5-HT4 agonists. Therefore, it is reasonable to hypothesize that 4-Amino-N,N,3-trimethylbenzamide hydrochloride may exhibit activity at the 5-HT4 receptor. The subsequent sections will compare it to compounds known to target this receptor and others.

Section 3: Comparative Analysis with Structurally Related Benzamide Agonists

The most direct comparison for our lead compound is with other benzamide-based drugs, which are predominantly known for their 5-HT4 receptor agonism and use as gastrointestinal prokinetic agents.

CompoundChemical StructurePrimary Target(s)Key Functional Application
4-Amino-N,N,3-trimethylbenzamide Chemical structure of 4-Amino-N,N,3-trimethylbenzamideHypothesized: 5-HT4RUnknown
Prucalopride Chemical structure of PrucaloprideSelective 5-HT4 AgonistChronic Constipation
Cisapride Chemical structure of Cisapride5-HT4 AgonistGastroesophageal Reflux (Largely withdrawn due to cardiac side effects)
Y-36912 Chemical structure of Y-36912Selective 5-HT4 AgonistResearch Compound, Prokinetic Agent[2]

Structure-Activity Relationship (SAR) Insights: The evolution from less selective compounds like Cisapride to highly selective ones like Prucalopride demonstrates key SAR principles. Cisapride's affinity for other receptors, notably the hERG potassium channel, led to its cardiotoxicity. In contrast, the development of Prucalopride and research compounds like Y-36912 involved modifying the piperidine side chain to enhance 5-HT4 affinity while eliminating off-target effects.[2] For 4-Amino-N,N,3-trimethylbenzamide, the simple N,N-dimethyl group is a significant departure from the complex piperidine moieties of high-affinity 5-HT4 agonists. This suggests it may have a lower affinity or a different selectivity profile, underscoring the necessity for empirical testing.

Section 4: Comparison with Non-Benzamide Serotonin Agonists

To provide a broader context, it is useful to compare our lead compound with agonists from different structural classes that target other serotonin receptors. This highlights the chemical diversity required to achieve receptor subtype selectivity.

CompoundChemical ClassPrimary Target(s)Key Functional Application
Sumatriptan Triptan (Indole derivative)5-HT1B/1D AgonistAcute Migraine Treatment
Buspirone Azapirone5-HT1A Partial AgonistAnxiolytic
(±)-DOI Phenylalkylamine5-HT2A/2C AgonistResearch Tool (Hallucinogen)

These compounds bear little structural resemblance to the benzamides. The indole core of sumatriptan is crucial for its interaction with 5-HT1B/1D receptors, while the complex azapirone structure of buspirone confers its selectivity for the 5-HT1A receptor. This illustrates that while the benzamide scaffold is privileged for 5-HT4 receptors, distinct chemical frameworks are required to effectively and selectively target other receptor subtypes.

Section 5: Experimental Protocols for Characterizing Novel Serotonin Agonists

To empirically determine the pharmacological profile of a novel compound like 4-Amino-N,N,3-trimethylbenzamide hydrochloride, a tiered experimental approach is necessary. The following protocols describe the foundational assays for determining receptor affinity and functional activity.

Protocol 5.1: Radioligand Binding Assay for Receptor Affinity (Ki) Determination

Principle: This assay measures the ability of a test compound to compete with a high-affinity radiolabeled ligand for binding to a specific receptor. The resulting IC50 value (concentration of test compound that displaces 50% of the radioligand) is converted to an affinity constant (Ki).

Methodology:

  • Membrane Preparation: Homogenize tissues or cultured cells (e.g., HEK293) expressing the target human 5-HT receptor subtype in an ice-cold buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in a fresh buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, add the following in order: assay buffer, a single concentration of the appropriate radioligand (e.g., [³H]-GR113808 for 5-HT4), serial dilutions of the test compound (or vehicle), and the cell membrane preparation. For non-specific binding determination, a high concentration of a known non-labeled ligand (e.g., serotonin) is used.

  • Incubation: Incubate the plates at a defined temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters with an ice-cold buffer to remove residual unbound ligand.

  • Quantification: Place the filter mats in scintillation vials with a scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for Radioligand Binding Assay.

Protocol 5.2: cAMP Accumulation Assay for Gs-Coupled Receptor Functional Activity

Principle: For Gs-coupled receptors like 5-HT4, agonist binding stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. This assay quantifies cAMP levels as a measure of receptor activation.

Methodology:

  • Cell Culture: Plate HEK293 cells stably expressing the target 5-HT receptor in 96-well plates and culture overnight.

  • Assay Preparation: Wash the cells with a stimulation buffer. Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.

  • Compound Stimulation: Add serial dilutions of the test compound to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure cAMP concentrations using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Plot the measured signal (proportional to cAMP concentration) against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal efficacy).

Caption: Workflow for cAMP Functional Assay.

Conclusion

4-Amino-N,N,3-trimethylbenzamide hydrochloride, by virtue of its benzamide scaffold, represents a compound of interest for serotonin receptor modulation, with a hypothetical focus on the 5-HT4 receptor. However, its simple N,N,3-trimethyl substitution pattern distinguishes it from established high-affinity 5-HT4 agonists, suggesting that its pharmacological profile may be novel. This guide has contextualized this molecule by comparing it to structurally related and unrelated serotonin agonists, highlighting the chemical features that govern receptor selectivity.

The true pharmacological identity of 4-Amino-N,N,3-trimethylbenzamide hydrochloride can only be unveiled through rigorous experimental characterization. The detailed protocols provided for binding affinity and functional activity assays represent the essential first steps in this process. Such studies will not only define the utility of this specific compound but also contribute to the broader understanding of structure-activity relationships in the ongoing quest to develop safer and more effective serotonergic therapeutics.

References

  • Thermo Fisher Scientific. (2021).
  • Sato, F., et al. (1999). Design and Synthesis of Orally Active Benzamide Derivatives as Potent Serotonin 4 Receptor Agonist. PubMed. [Link]

  • Sathiya, S., et al. (2019). Synthesis and Antimicrobial Activity of Novel 4-Amino Benzamide Derived 1,2,3-Triazole Linked Pyrazolines. Rasayan J. Chem.
  • Sonda, S., et al. (2005). Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. PubMed. [Link]

  • Sonda, S., et al. (2004). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16773446, 4-amino-3-methyl-N-(propan-2-yl)benzamide. [Link]

  • Australian Government Department of Health. (2017). Benzenamine, N,N,4-trimethyl-: Human health tier II assessment.
  • ResearchGate. (n.d.). The affinities for serotonin/dopamine receptors of the compounds 1-4. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide. [Link]

  • Mostafa, G. A. E., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. National Institutes of Health. [Link]

  • Satoh, A., et al. (2009). Discovery and in vitro and in vivo profiles of 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide as novel class of an orally active metabotropic glutamate receptor 1 (mGluR1) antagonist. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88043, 3-Amino-4-methylbenzamide. [Link]

  • Google Patents. (n.d.). EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.
  • Lacivita, E., et al. (2018). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. PubMed Central. [Link]

  • Sall, D. J., et al. (2015). Discovery of selective N-[3-(1-methyl-piperidine-4-carbonyl)-phenyl]-benzamide-based 5-HT₁ F receptor agonists: Evolution from bicyclic to monocyclic cores. PubMed. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-N,N,3-trimethylbenzamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a novel compound in the landscape of pharmaceutical research and development, 4-Amino-N,N,3-trimethylbenzamide hydrochloride and its analogs demand rigorous adherence to safety and environmental protocols. The proper management of its waste is not merely a regulatory formality but a cornerstone of responsible science. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this chemical, ensuring the protection of laboratory personnel, the integrity of research, and compliance with environmental standards. The procedures outlined herein are grounded in established principles of chemical waste management for analogous benzamide and amine hydrochloride compounds.

Part 1: Core Hazard Assessment and Safety Imperatives

Before any handling or disposal can occur, a thorough understanding of the potential hazards is essential. While specific toxicological data for 4-Amino-N,N,3-trimethylbenzamide hydrochloride may be limited, data from structurally similar benzamide derivatives provide a strong basis for a conservative risk assessment. The primary hazards are associated with its potential toxicity if ingested, its properties as a skin and eye irritant, and its suspected mutagenicity.[1][2][3]

The causality here is clear: treating this compound with the highest degree of caution prevents accidental exposure and environmental contamination. All waste generated, including contaminated labware and rinsate, must be considered hazardous until proven otherwise.

Table 1: Anticipated Hazard Profile based on Benzamide Analogs

Hazard Class GHS Hazard Code Description Supporting Sources
Acute Toxicity (Oral) H302 Harmful if swallowed. [1][2][4][5]
Germ Cell Mutagenicity H341 Suspected of causing genetic defects. [1][4][5]
Skin Irritation H315 Causes skin irritation. [2]
Eye Irritation H319 Causes serious eye irritation. [2]

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |[2] |

Part 2: Personnel Protection and Engineering Controls

Appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The selection of PPE is directly dictated by the hazard assessment.

Table 2: Required Personal Protective Equipment (PPE)

PPE Component Specification Rationale
Hand Protection Chemical-resistant nitrile gloves. Prevents skin contact, a primary route of exposure for irritants.[6]
Eye Protection Safety glasses with side-shields or chemical safety goggles. Protects eyes from splashes and airborne dust particles.[4][6][7]
Body Protection Standard laboratory coat. Protects skin and personal clothing from contamination.[6]

| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | Prevents inhalation of dust or aerosols, which may cause respiratory irritation.[2][6][7] |

Engineering Control Causality: All handling and preparation for disposal of 4-Amino-N,N,3-trimethylbenzamide hydrochloride should be performed within a certified chemical fume hood. This engineering control is critical because it contains dust and potential vapors at the source, preventing inhalation and minimizing the contamination of the general laboratory environment.

Part 3: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed by a licensed and certified chemical waste disposal company.[4][6] Under no circumstances should this chemical or its containers be disposed of in standard trash or washed down the drain.[8]

Step 1: Waste Segregation and Collection
  • Designate a Waste Container: Procure a dedicated, chemically compatible, and sealable container for the collection of 4-Amino-N,N,3-trimethylbenzamide hydrochloride waste. This container should be in good condition, with no leaks or cracks.

  • Labeling: Clearly label the container as "Hazardous Waste" and specify the contents: "4-Amino-N,N,3-trimethylbenzamide hydrochloride." Include the approximate quantity and date. Proper labeling is a regulatory requirement and ensures safe handling by waste management personnel.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Mixing incompatible chemicals can lead to dangerous reactions. Leave chemicals in their original containers where possible.[1]

  • Collection: Carefully transfer all waste, including contaminated PPE (such as gloves) and disposable labware, into the designated container. For solid waste, avoid creating dust.[4]

  • Storage: Keep the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents or acids.[7][9] The storage area should be clearly marked as a satellite accumulation area for hazardous waste.

Step 2: Container Decontamination
  • Triple Rinsing: Empty containers that held the chemical must also be treated as hazardous waste. They should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol, check for compatibility).

  • Collect Rinsate: Crucially, all rinsate from this process must be collected and added to the designated hazardous waste container.[8] This rinsate is now considered hazardous waste.

  • Final Disposal of Container: Once decontaminated, the empty container can be disposed of according to institutional policy, which may include puncturing it to prevent reuse.[8]

Step 3: Arranging for Professional Disposal
  • Contact EHS: Notify your institution's Environmental Health & Safety (EHS) or equivalent department that you have a container of hazardous waste ready for pickup.

  • Documentation: Complete all required hazardous waste disposal forms or manifests provided by your institution. Accurate documentation is a legal requirement.

  • Professional Handover: The waste will be collected by a licensed hazardous waste handler who will transport it to a permitted treatment, storage, and disposal facility (TSDF). The most common and effective disposal method for this type of organic chemical is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products like NOx.[4][8]

Part 4: Disposal Workflow Diagram and Emergency Actions

The following diagram illustrates the decision-making process for the proper disposal of 4-Amino-N,N,3-trimethylbenzamide hydrochloride waste.

G start Waste Generated: 4-Amino-N,N,3-trimethylbenzamide HCl collect Segregate into Designated, Labeled, Sealed Waste Container start->collect spill_check Spill or Release? collect->spill_check spill_proc Follow Emergency Spill Protocol: 1. Evacuate & Alert 2. Don Full PPE 3. Contain & Clean Up (Dry Method) 4. Collect all materials as hazardous waste spill_check->spill_proc Yes contact_ehs Contact EHS / Waste Coordinator for Professional Disposal Pickup spill_check->contact_ehs No spill_proc->contact_ehs end Waste Handled by Licensed Professional Service contact_ehs->end

Sources

Personal protective equipment for handling 4-Amino-N,N,3-trimethylbenzamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 4-Amino-N,N,3-trimethylbenzamide Hydrochloride

A Senior Application Scientist's Guide to Safe Laboratory Operations

Hazard Assessment: Understanding the Risks

4-Amino-N,N,3-trimethylbenzamide hydrochloride belongs to the family of aromatic amines. Compounds in this class are known for their potential toxicity. Based on analogous compounds, this chemical should be treated as a hazardous substance with the following potential risks:

  • Acute Toxicity: May be harmful if swallowed or in contact with skin.[1][2]

  • Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[1][3]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[1][2]

  • Mutagenicity: Some aromatic amines are suspected of causing genetic defects.[4]

The primary routes of exposure are inhalation of dust, skin contact, and eye contact.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended PPE for handling 4-Amino-N,N,3-trimethylbenzamide hydrochloride in various laboratory scenarios.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solids Chemical safety gogglesChemical-resistant gloves (e.g., nitrile)Lab coatNIOSH-approved N95 or higher-rated respirator
Preparing Solutions Chemical safety goggles and face shieldChemical-resistant gloves (e.g., nitrile)Lab coatWork in a certified chemical fume hood
Running Reactions Chemical safety gogglesChemical-resistant gloves (e.g., nitrile)Lab coatWork in a certified chemical fume hood
Waste Disposal Chemical safety goggles and face shieldChemical-resistant gloves (e.g., nitrile)Lab coatWork in a certified chemical fume hood

Causality Behind PPE Choices:

  • Eye and Face Protection: Goggles are essential to prevent contact with airborne particles. A face shield offers an additional layer of protection against splashes when handling solutions.[5][6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, provide a barrier against dermal absorption.[7][8] It is critical to dispose of contaminated gloves immediately.

  • Body Protection: A lab coat prevents contamination of personal clothing and skin.[7]

  • Respiratory Protection: A NIOSH-approved respirator is necessary when handling the solid form outside of a fume hood to prevent inhalation of fine dust particles.[9]

Workflow for Donning and Doffing PPE

Proper procedure in putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Handwash1 Wash Hands Doff4->Handwash1 Enter Enter Lab Enter->Don1 Exit Exit Lab Handwash1->Exit Handwash2 Wash Hands

Caption: Sequential workflow for donning and doffing PPE.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your research.

Preparation:

  • Designated Area: All work with 4-Amino-N,N,3-trimethylbenzamide hydrochloride should be conducted in a designated area, such as a chemical fume hood.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[2]

  • Spill Kit: Have a chemical spill kit appropriate for solid and liquid amine compounds readily available.

Handling Solid Compound:

  • Don PPE: Follow the donning procedure outlined in the workflow diagram.

  • Weighing: Tare a suitable container on a balance inside a chemical fume hood or a ventilated balance enclosure. Carefully transfer the required amount of the compound using a spatula. Avoid creating dust.

  • Container Sealing: Securely seal the container immediately after weighing.

  • Cleaning: Decontaminate the spatula and any other equipment that has come into contact with the compound.

Preparing Solutions:

  • Solvent Dispensing: In a chemical fume hood, dispense the required solvent into a suitable flask.

  • Dissolution: Slowly add the weighed 4-Amino-N,N,3-trimethylbenzamide hydrochloride to the solvent while stirring.

  • Container Sealing: Seal the flask once the compound is fully dissolved.

Disposal Plan: Managing Waste Safely and Responsibly

Proper waste management is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection:

  • Solid Chemical Waste: Collect unused or waste 4-Amino-N,N,3-trimethylbenzamide hydrochloride in a dedicated, clearly labeled, and sealed hazardous waste container.[9] The label should include the full chemical name and hazard symbols.

  • Liquid Waste: Collect solutions containing the compound in a leak-proof container compatible with the solvent, leaving about 10% headspace.[7] Label the container clearly.

  • Contaminated Labware:

    • Disposable Items: Heavily contaminated disposable items (e.g., weigh boats, pipette tips) should be placed in the solid hazardous waste container.[9]

    • Reusable Glassware: Rinse glassware with a suitable solvent (e.g., acetone or ethanol) in a fume hood.[9] Collect this rinse solvent as hazardous liquid waste. The cleaned glassware can then be washed according to standard laboratory procedures.

  • Contaminated PPE: Place used gloves, disposable lab coats, and respirator cartridges in a sealed bag and dispose of them as solid hazardous waste.[9]

Disposal Procedure:

All waste generated from handling 4-Amino-N,N,3-trimethylbenzamide hydrochloride must be disposed of through an approved hazardous waste disposal service.[1][7] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

Decision Tree for PPE Selection

This diagram illustrates the decision-making process for selecting appropriate PPE based on the task and potential for exposure.

PPE_Decision_Tree Start Start: Handling 4-Amino-N,N,3-trimethylbenzamide hydrochloride Task What is the task? Start->Task Solid Handling solid powder Task->Solid Solid Liquid Handling solution Task->Liquid Liquid Ventilation Is it in a fume hood? Solid->Ventilation Splash_Risk Is there a splash risk? Liquid->Splash_Risk PPE_Solid_Hood Required PPE: - Goggles - Nitrile Gloves - Lab Coat Ventilation->PPE_Solid_Hood Yes PPE_Solid_NoHood Required PPE: - Goggles - Nitrile Gloves - Lab Coat - N95 Respirator Ventilation->PPE_Solid_NoHood No PPE_Liquid_NoSplash Required PPE: - Goggles - Nitrile Gloves - Lab Coat Splash_Risk->PPE_Liquid_NoSplash No PPE_Liquid_Splash Required PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat Splash_Risk->PPE_Liquid_Splash Yes

Caption: Decision tree for selecting PPE based on the task.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzamidine hydrochloride monohydrate. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Be Atex. (n.d.). Category 3 PPE. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.